Product packaging for Butanal oxime(Cat. No.:CAS No. 5780-41-6)

Butanal oxime

Cat. No.: B12762041
CAS No.: 5780-41-6
M. Wt: 87.12 g/mol
InChI Key: KGGVGTQEGGOZRN-PLNGDYQASA-N
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Description

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B12762041 Butanal oxime CAS No. 5780-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5780-41-6

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(NZ)-N-butylidenehydroxylamine

InChI

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4-

InChI Key

KGGVGTQEGGOZRN-PLNGDYQASA-N

Isomeric SMILES

CCC/C=N\O

Canonical SMILES

CCCC=NO

boiling_point

306 °F at 760 mmHg (NTP, 1992)

density

0.923 (NTP, 1992) - Less dense than water;  will float

flash_point

136 °F (NTP, 1992)

melting_point

-21.1 °F (NTP, 1992)

physical_description

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber.
Clear colorless liquid;  [NTP]

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

vapor_density

3.01 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)

Origin of Product

United States

Foundational & Exploratory

Synthesis of Butanal Oxime from Butanal and Hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the synthesis of butanal oxime from butanal and hydroxylamine. It covers the fundamental reaction mechanism, detailed experimental protocols derived from established methodologies, and a summary of reaction parameters. The document includes visualizations of the reaction pathway, a general experimental workflow, and factors influencing the synthesis, designed to aid researchers in the successful preparation of aldoximes.

Introduction

Oximes are a class of organic compounds with the general formula R₁R₂C=NOH, where R₁ and R₂ are hydrogen, alkyl, or aryl groups. They are versatile intermediates in organic synthesis, serving as precursors for amides (via the Beckmann rearrangement), nitriles, nitrones, and various nitrogen-containing heterocycles. This compound, also known as butyraldehyde oxime, results from the condensation of butanal with hydroxylamine.[1] It finds applications as an anti-skinning agent in paints and inks and as an intermediate in the manufacturing of plastics and rubber.[1]

The synthesis is a classic condensation reaction, typically proceeding with high efficiency under mild conditions.[2] This guide details the core principles and practical methodologies for this transformation.

Reaction Mechanism and Stoichiometry

The formation of this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[3]

The overall balanced chemical equation is:

CH₃(CH₂)₂CHO + NH₂OH → CH₃(CH₂)₂CH=NOH + H₂O

The reaction is typically catalyzed by either an acid or a base.

  • Acid Catalysis: A mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine.[2]

  • Base Catalysis: A base, such as pyridine or sodium carbonate, serves to neutralize the hydrochloride or sulfate salt of the hydroxylamine reactant, liberating the more reactive free base form (NH₂OH).[4][5]

The detailed mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final oxime product.

reaction_mechanism Figure 1: Acid-Catalyzed this compound Formation Mechanism Butanal Butanal (CH₃(CH₂)₂CHO) Protonated_Butanal Protonated Butanal (Activated Carbonyl) Butanal->Protonated_Butanal + H⁺ H_plus H⁺ Hydroxylamine Hydroxylamine (NH₂OH) Carbinolamine Carbinolamine Intermediate Protonated_Butanal->Carbinolamine + NH₂OH Protonated_Intermediate Protonated Carbinolamine Carbinolamine->Protonated_Intermediate + H⁺ Oxime This compound (CH₃(CH₂)₂CH=NOH) Protonated_Intermediate->Oxime - H₂O - H⁺ Water H₂O H_plus_out H⁺ experimental_workflow Figure 2: General Experimental Workflow for this compound Synthesis A 1. Reactant Mixing (Butanal, NH₂OH·HCl, Catalyst/Base, Solvent) B 2. Reaction (Stirring/Reflux at controlled temperature) A->B Initiate Reaction C 3. Work-up (Quenching, Extraction, Washing) B->C Reaction Complete (TLC) D 4. Isolation & Purification (Solvent removal, Recrystallization / Chromatography) C->D Crude Product E 5. Characterization (NMR, IR, Melting Point) D->E Pure Product logical_relationships Figure 3: Key Factors Influencing this compound Synthesis Outcome This compound Synthesis Yield Purity Reaction Rate pH pH / Catalyst Acid: Activates C=O Base: Frees NH₂OH pH->Outcome Temp Temperature Affects reaction rate High temp can cause side reactions Temp->Outcome Reactants Reactant Stoichiometry Molar ratio of Butanal to NH₂OH Slight excess of NH₂OH often used Reactants->Outcome Solvent Solvent Choice Solubilizes reactants Can be eliminated (Grinding) Solvent->Outcome

References

butanal oxime chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butanal Oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of aldoximes. It is formed through the formal condensation of n-butanal's carbonyl group with hydroxylamine[1][2]. This compound and its isomers are utilized in various industrial applications, including as anti-skinning agents in paints and varnishes, and in the synthesis of plastics and rubber[1][2][3]. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor[3][4][5]. It is a flammable liquid and its vapors can form explosive mixtures with air[1][4]. The compound is slightly soluble in water but soluble in organic solvents like ethanol and ether[2][5].

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₄H₉NO[2][6]
Molecular Weight 87.12 g/mol [1][6]
Melting Point -29.5 °C[2][4]
Boiling Point 152-154 °C[4]
Density 0.906 g/cm³ at 204 °C[2]
Flash Point 58 °C (136.4 °F)[2][4]
Water Solubility <0.1 g/100 mL at 20 °C[2][5]
Vapor Density 3.01 (Relative to Air)[2][5]
Refractive Index 1.4367[2][4]
pKa 11.03 ± 0.11 (Predicted)[4][5]

Chemical Structure and Isomerism

The chemical structure of this compound is characterized by a C=N double bond, which results in stereoisomerism. The two isomers are designated as syn and anti based on the spatial arrangement of the hydroxyl group (-OH) relative to the hydrogen atom on the carbon of the C=N bond.

Caption: Syn and anti isomers of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. Below are two detailed protocols.

Protocol 1: Solvent-Free Synthesis by Grinding

This method is environmentally friendly and offers high yields in a short reaction time.

  • Reactants: Combine butanal (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar[7].

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[7][8].

  • Work-up:

    • Add 10 mL of water to the mortar and extract the product with ethyl acetate (3 x 15 mL)[7].

    • Combine the organic layers and dry over anhydrous CaCl₂ for 12 hours[7].

    • Filter the solution and remove the solvent under reduced pressure to obtain the this compound product.

Protocol 2: Classical Synthesis by Reflux

This is a traditional method for oxime synthesis.

  • Reaction Mixture: In a round-bottom flask, dissolve butanal (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL). Add pyridine (20 mL) as a base[9][10].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction's completion using TLC[9][11].

  • Isolation:

    • After cooling to room temperature, remove the ethanol using a rotary evaporator[9][11].

    • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL)[11].

    • Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water[11].

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound and for distinguishing between the syn and anti isomers.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz)[7].

  • Expected ¹H NMR Signals: The spectrum will show characteristic signals for the propyl group (CH₃, CH₂, CH₂), the aldehydic proton (CH=N), and the hydroxyl proton (N-OH). The chemical shift of the aldehydic proton can help differentiate between the syn and anti isomers.

  • Expected ¹³C NMR Signals: The spectrum will display signals corresponding to the carbons of the propyl group and the carbon of the C=N double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A thin liquid film of this compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Characteristic Absorption Bands:

    • O-H stretch: A broad band in the region of 3100-3500 cm⁻¹.

    • C-H stretch (alkyl): Strong absorptions around 2850-2960 cm⁻¹.

    • C=N stretch: A medium intensity band around 1640-1690 cm⁻¹.

    • N-O stretch: A band in the region of 930-960 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture and confirming the molecular weight of the synthesized compound.

  • Sample Preparation: Dilute a small sample of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the isomers and any impurities.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_results Results reactants Butanal + Hydroxylamine HCl + Base reaction Reaction (Grinding or Reflux) reactants->reaction workup Extraction and Purification reaction->workup product Crude this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir gcms GC-MS Analysis product->gcms structure Structure Confirmation nmr->structure ir->structure purity Purity Assessment gcms->purity

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is a flammable liquid and should be handled with care. It can cause severe eye irritation and may cause an allergic skin reaction[12]. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and acids[4][5]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[13].

This technical guide provides a foundational understanding of the chemical properties and structure of this compound, along with practical experimental protocols for its synthesis and characterization, intended to support researchers and professionals in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide to Butyraldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of butyraldehyde oxime, also known as butyraldoxime, a versatile chemical compound with applications in various industries. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, and synthesis protocols.

Chemical Identity: IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-butylidenehydroxylamine [1]. It is also commonly referred to as Butanal, oxime [2][3]. Butyraldehyde oxime is an aliphatic aldoxime formed from the condensation of n-butanal and hydroxylamine[3].

It is known by a variety of synonyms, which include[1][2][3][4][5][6]:

  • Butanal oxime

  • Butyraldoxime

  • n-Butyraldoxime

  • Butylaldoxime

  • n-Butylaldoxime

  • (1E)-Butanal oxime

  • (E)-CH3(CH2)2CH=NOH

  • Exkin 1

  • Skino No. 1

  • Troykyd anti-skin bto

  • USAF AM-6

  • NSC 1487

Physicochemical Properties

Butyraldehyde oxime is a colorless liquid with a characteristic pungent odor[4][6][7]. It is a flammable liquid that is slightly soluble in water and slightly less dense than water[1][3][4][8]. Its vapors are heavier than air[1][3][4][8]. The compound is stable but combustible and incompatible with strong oxidizing agents, powdered metals, and acids[4][5][6]. It is important to note that butyraldehyde oxime can be highly explosive during vacuum distillation[4][8].

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₉NO[4][7]
Molecular Weight 87.12 g/mol [1][4][7]
CAS Registry Number 110-69-0[2][4]
Melting Point -29.5 °C[4][5][7]
Boiling Point 152-154 °C[4][5][7]
Density 0.923 g/cm³[4][7]
Flash Point 58 °C (140 °F)[4][5][7]
Vapor Pressure 2.26 mmHg at 25°C[4][7]
Water Solubility <0.1 g/100 mL at 20 °C[4][5][6]
Refractive Index 1.4367[4][5][7]
pKa 11.03 ± 0.11 (Predicted)[4][5][6]

Experimental Protocols: Synthesis of Butyraldehyde Oxime

Oximes are typically synthesized through the reaction of an aldehyde or ketone with hydroxylamine[9]. The classical method involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base[10]. More recent and efficient methods utilize grinding techniques or different catalytic systems to achieve high yields in shorter reaction times[11][12].

A specific preparation method for butyraldehyde oxime is detailed as follows[4]:

Objective: To synthesize Butyraldehyde Oxime.

Materials:

  • Butylamine (73 g, 1 mole)

  • 12.2% aqueous solution of sodium tungstate (109 g)

  • 28% hydrogen peroxide (220 g)

  • Ethanol

  • Sodium chloride

Procedure:

  • A mixture of butylamine and the aqueous sodium tungstate solution is prepared and stirred slowly.

  • The 28% hydrogen peroxide is added to the mixture over a period of 1.75 hours. The temperature is maintained at 15°C by cooling.

  • During the reaction, 130 ml of ethanol is added in portions to clarify the emulsion that may form.

  • After the addition of hydrogen peroxide is complete, the resulting green solution is stirred for an additional hour at 15°C.

  • The reaction mixture is then cooled and neutralized.

  • Ethanol is removed under reduced pressure.

  • The solution is saturated with sodium chloride.

  • The oily product (butyraldehyde oxime) is separated and purified by distillation to yield 50 g (58% yield) with a boiling point of 152°C[4].

Visualization of Synthesis Pathway

The following diagram illustrates the general chemical reaction for the synthesis of an aldoxime, specifically butyraldehyde oxime, from its corresponding aldehyde and hydroxylamine.

Synthesis_of_Butyraldehyde_Oxime cluster_reactants Reactants cluster_products Products Butanal Butanal (Butyraldehyde) Oxime Butyraldehyde Oxime Butanal->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Water Water Oxime->Water Byproduct

Figure 1: Synthesis of Butyraldehyde Oxime.

References

butanal oxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butanal Oxime

Introduction

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of aldoximes.[1] It is formed through the formal condensation of n-butanal's carbonyl group with hydroxylamine.[1] This compound serves various roles in chemical synthesis, including its use in the production of plastics and rubber.[1] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Chemical and Physical Properties

This compound is a flammable liquid that is slightly less dense than water and has vapors that are heavier than air.[1] A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₄H₉NO[1][2][3][4][5]
Molecular Weight 87.12 g/mol [1][3][4]
Exact Mass 87.1204 g/mol [2]
CAS Registry Number 110-69-0[2]
Density 0.906 g/cm³ at 204 °C[1]
Melting Point -29.5 °C[1][4]
Boiling Point 154 °C[1]
Flash Point 58 °C (140 °F)[1]
Water Solubility <0.1 g/100 mL at 20 °C[1]
Vapor Density 3.01 (Relative to Air)[1]

Experimental Protocols

The synthesis and analysis of oximes are fundamental procedures in organic chemistry. The following sections detail representative experimental methodologies.

Synthesis of this compound via Grinding Method

Oximation can be achieved efficiently through solvent-free methods, which are environmentally advantageous.[6] One such approach is the grinding method, which can be performed at room temperature.[6][7]

Materials:

  • Butanal (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)[6]

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)[6]

  • Mortar and pestle[6]

  • Ethyl acetate[6]

  • Deionized water[6]

Procedure:

  • Combine butanal, hydroxylamine hydrochloride, and bismuth(III) oxide in a mortar.[6]

  • Grind the mixture thoroughly with a pestle. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, add ethyl acetate (e.g., 2 x 10 mL) to the mixture and triturate.[6]

  • Filter the mixture to separate the Bi₂O₃ catalyst.[6]

  • Concentrate the filtrate and add deionized water to precipitate the this compound product.[6]

  • Collect the solid precipitate by filtration and dry it under a high vacuum to yield the pure oxime.[6]

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for the analysis of volatile compounds like oximes. Workplace air concentrations of various ketoximes can be determined by drawing a known volume of air through an adsorbent tube, followed by desorption and GC analysis.[8]

Materials and Equipment:

  • Gas chromatograph with a nitrogen-selective detector (NSD)[8]

  • Chromosorb 106 tube (or similar adsorbent)[8]

  • Sampling pump[8]

  • Methanol (for desorption)[8]

  • Internal standard (e.g., dicyclohexylamine)[8]

  • Volumetric flasks for standard preparation[8]

Procedure:

  • Sampling: Use a pump to draw a defined volume of air through the Chromosorb 106 tube, where the this compound adsorbs to the material.[8]

  • Desorption: Desorb the collected oxime from the tube using a precise volume of methanol.[8]

  • Sample Preparation: Add an internal standard to the methanol extract to prepare it for injection. Prepare a series of calibration solutions with known concentrations of this compound.[8]

  • GC Analysis: Inject the sample into the gas chromatograph. The components are separated based on their volatility and interaction with the column's stationary phase. The nitrogen-selective detector is used for quantification.[8]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, based on the calibration curve.[8]

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the classical synthesis of this compound from butanal and hydroxylamine hydrochloride.

Butanal_Oxime_Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Butanal Butanal (Aldehyde) Mixing Mixing & Reflux in Ethanol Butanal->Mixing Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Hydroxylamine->Mixing Base Base (e.g., Pyridine or Na₂CO₃) Base->Mixing TLC Monitor Reaction by TLC Mixing->TLC Sampling Evaporation Solvent Evaporation TLC->Evaporation Reaction Complete Extraction Extraction with Ethyl Acetate Evaporation->Extraction Wash Acid Wash to Remove Base Extraction->Wash Drying Drying & Concentration Wash->Drying Product This compound Drying->Product

Caption: Workflow for the classical synthesis of this compound.

References

An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of butanal oxime, with a focus on its E and Z isomerism. This compound, an aliphatic aldoxime, serves as a fundamental model for understanding the synthesis, characterization, and stereochemical considerations of oximes, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The spatial arrangement of the hydroxyl group relative to the alkyl chain in this compound gives rise to two distinct geometric isomers, (E)-butanal oxime and (Z)-butanal oxime, each with unique physical and spectroscopic properties.

The Core of this compound Stereochemistry: E/Z Isomerism

The existence of (E) and (Z) isomers in this compound is a direct consequence of the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptor. For this compound, the hydroxyl (-OH) group and the hydrogen atom are attached to the nitrogen and the imine carbon, respectively. The other substituents are the lone pair on the nitrogen and the propyl group on the carbon.

  • In the (E)-isomer (anti), the hydroxyl group and the higher-priority group on the imine carbon (the propyl group) are on opposite sides of the C=N double bond.

  • In the (Z)-isomer (syn), the hydroxyl group and the higher-priority group on the imine carbon are on the same side of the C=N double bond.

The interconversion between these isomers is possible but generally requires energy input, such as heat or acid catalysis, to overcome the rotational energy barrier.[2] At room temperature, the isomers are typically stable and can be separated.[2]

Synthesis and Isomer Ratios

The standard synthesis of this compound involves the condensation reaction of butanal with hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.[3] This reaction commonly yields a mixture of (E) and (Z) isomers.

The ratio of the (E) and (Z) isomers of aldoximes formed during synthesis is influenced by reaction conditions such as temperature, pH, and solvent.[2] Classical synthetic methods for aldoximes often produce mixtures with Z:E ratios ranging from 85:15 to 1:1.[2] Stereoselective synthesis methods aim to produce a single isomer preferentially. For instance, certain base-catalyzed reactions have been shown to favor the formation of the (E)-isomer of aldoximes.[2]

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The chemical environment of the protons and carbons alpha to the C=N bond is significantly different in the two isomers, leading to distinct chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Isomers

ProtonPredicted Chemical Shift (ppm) - (E)-isomerPredicted Chemical Shift (ppm) - (Z)-isomerRationale for Difference
-CH=NOH ~ 7.4 ppm~ 6.7 ppmThe imine proton in the E isomer is syn to the hydroxyl group's lone pairs and experiences deshielding, resulting in a downfield shift. In the Z isomer, it is anti and appears more upfield.
-NOH ~ 9.0 - 11.0 ppm~ 9.0 - 11.0 ppmThe chemical shift of the oxime proton is highly dependent on solvent and concentration and is not a reliable indicator for E/Z differentiation on its own.
α-CH₂ ~ 2.2 ppm~ 2.4 ppmThe α-protons in the Z isomer are in closer proximity to the hydroxyl group and experience greater deshielding.
β-CH₂ ~ 1.5 ppm~ 1.5 ppmMinimal difference expected as they are further from the C=N bond.
γ-CH₃ ~ 0.9 ppm~ 0.9 ppmMinimal difference expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers

CarbonPredicted Chemical Shift (ppm) - (E)-isomerPredicted Chemical Shift (ppm) - (Z)-isomerRationale for Difference
-C=NOH ~ 150 ppm~ 149 ppmThe imine carbon in the Z isomer is generally slightly more shielded.
α-C ~ 28 ppm~ 22 ppmThe α-carbon in the Z isomer experiences a significant shielding effect (upfield shift) due to the syn orientation of the hydroxyl group (gamma-gauche effect).
β-C ~ 20 ppm~ 20 ppmMinimal difference expected.
γ-C ~ 14 ppm~ 14 ppmMinimal difference expected.

Note: The chemical shift values presented are estimations based on computational predictions and general trends observed for aldoximes. Experimental verification is required for definitive assignment.

Experimental Protocols

General Synthesis of this compound (E/Z Mixture)

Materials:

  • Butanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Methanol

  • Water

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

  • In a separate beaker, prepare a solution of sodium carbonate in water.

  • Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium carbonate solution with stirring.

  • To this mixture, add a solution of butanal in ethanol.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a mixture of E and Z isomers.

Separation of this compound E/Z Isomers

The separation of the (E) and (Z) isomers of this compound can be challenging but is typically achieved by column chromatography.

Materials:

  • Crude this compound (E/Z mixture)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates and developing chamber

  • Fraction collector and rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound mixture in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC. The two isomers should have different Rf values.

  • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

  • Characterize the separated isomers using NMR spectroscopy to confirm their stereochemistry.

Visualizing Workflows and Relationships

Synthesis and Isomerization Pathway

G Synthesis and Isomerization of this compound cluster_synthesis Synthesis cluster_separation Separation/Isomerization Butanal Butanal Reaction Condensation Butanal->Reaction Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Reaction Mixture E/Z Mixture of This compound Reaction->Mixture Separation Chromatography Mixture->Separation E_Isomer (E)-Butanal Oxime Separation->E_Isomer Isomer 1 Z_Isomer (Z)-Butanal Oxime Separation->Z_Isomer Isomer 2 Isomerization Isomerization (Heat/Acid) E_Isomer->Isomerization Z_Isomer->Isomerization

Caption: General workflow for the synthesis and separation of this compound isomers.

Logical Workflow for Isomer Determination

G Logical Workflow for this compound Isomer Determination start Synthesized Mixture separation Separation of Isomers (e.g., Column Chromatography) start->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr_acq Acquire ¹H and ¹³C NMR Spectra isomer1->nmr_acq isomer2->nmr_acq analysis Analyze Spectroscopic Data nmr_acq->analysis assign_e Assign (E)-Butanal Oxime analysis->assign_e Imine proton downfield (~7.4 ppm) α-carbon upfield (~22 ppm) assign_z Assign (Z)-Butanal Oxime analysis->assign_z Imine proton upfield (~6.7 ppm) α-carbon downfield (~28 ppm) end Stereochemistry Confirmed assign_e->end assign_z->end

Caption: Decision-making process for assigning E/Z stereochemistry based on NMR data.

References

An In-depth Technical Guide to the Synthesis of Butanal Oxime Derivatives and Analogues for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis of Butanal Oxime and Its Analogues

The synthesis of this compound, an aliphatic aldoxime, and its analogues is a fundamental process in organic chemistry with significant implications for the development of novel therapeutics. Oximes and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and potential applications of this compound and related compounds.

The primary route to synthesizing this compound involves the condensation reaction between n-butanal and a hydroxylamine salt, typically hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions Butanal n-Butanal (C₄H₈O) Reaction_Center + Butanal->Reaction_Center Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Reaction_Center Base Base (e.g., NaOH, Na₂CO₃, NaOAc) Base->Reaction_Center Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction_Center Product This compound (C₄H₉NO) Byproduct H₂O + Salt (e.g., NaCl) Product->Byproduct Formation of Reaction_Center->Product Condensation

Caption: General synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are experimental protocols for the synthesis of this compound and a representative analogue.

Protocol 1: Synthesis of n-Butanal Oxime

This protocol is adapted from a method used for preparing ¹⁵N-labeled butyraldoxime and is a standard procedure for aliphatic aldoximes.[3]

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • n-Butanal (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Water

  • Hexane (for recrystallization)

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride (3.0 g, 0.04 mol) in 4.0 mL of water.

  • With stirring and while maintaining the temperature below 10°C (using an ice bath), add freshly distilled n-butanal (3.1 g, 0.04 mol).

  • Subsequently, add a solution of sodium hydroxide (1.7 g, 0.04 mol) in 2.3 mL of water to the mixture.

  • Allow the mixture to stand for 20 hours to ensure the completion of the reaction.

  • The resulting this compound can be purified by recrystallization from hexane.

  • The final product should be confirmed by IR and ¹H NMR spectroscopy. A reported yield for a similar synthesis is 41.3%.[3]

Protocol 2: General Procedure for Aliphatic Aldoxime Synthesis via Grinding

This solvent-free method is environmentally friendly and efficient for a range of aldehydes.[4]

Materials:

  • Aliphatic aldehyde (e.g., butanal, pentanal, hexanal) (2 mmol)

  • Hydroxylamine hydrochloride (2 mmol, 0.139 g)

  • Anhydrous sodium carbonate (Na₂CO₃) (3 mmol, 0.318 g)

  • Ethyl acetate

  • Water

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a mortar, thoroughly grind a mixture of the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for approximately 2 minutes.

  • After the reaction is complete, add 10 mL of water to the mortar.

  • Extract the solution with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous calcium chloride for 12 hours.

  • Filter the solution and remove the solvent under reduced pressure to obtain the aldoxime.

Data Presentation: Synthesis of Aliphatic Aldoximes

The following table summarizes reaction conditions and yields for the synthesis of various aliphatic aldoximes, providing a comparative view of different methodologies.

AldehydeMethodReagentsSolventTimeTemp.Yield (%)Reference
n-ButanalAqueous SynthesisNH₂OH·HCl, NaOHWater20 h<10°C41.3[3]
HeptaldehydeAqueous SynthesisNH₂OH·HCl, Na₂CO₃Water1 h45°C~85-87[5]
1-HexeneOne-pot HydroformylationRh(acac)(CO)₂, Sulfoxantphos, NH₂OHWater/1-Butanol1 h100°C>80[6]
1-OcteneOne-pot HydroformylationRh(acac)(CO)₂, Sulfoxantphos, NH₂OHWater/1-Butanol1 h100°C85[6][7]
1-DeceneOne-pot HydroformylationRh(acac)(CO)₂, Sulfoxantphos, NH₂OHWater/1-Butanol>2 h100°C~75[6]
1-DodeceneOne-pot HydroformylationRh(acac)(CO)₂, Sulfoxantphos, NH₂OHWater/1-Butanol>3 h100°C~70[6]
Various AldehydesGrindingNH₂OH·HCl, Na₂CO₃Solvent-free2 minRT95 (general)[4]

Synthesis of this compound Derivatives: O-Alkylation

A primary route to this compound derivatives is through O-alkylation, which yields oxime ethers. These derivatives can exhibit modified biological activities and physicochemical properties.

General Reaction Scheme for O-Alkylation:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions ButanalOxime This compound Reaction_Center + ButanalOxime->Reaction_Center AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction_Center Base Base (e.g., NaH, NaOMe) Base->Reaction_Center Solvent Inert Solvent Solvent->Reaction_Center Product O-Alkyl this compound Byproduct NaX Product->Byproduct Formation of Reaction_Center->Product Nucleophilic Substitution

Caption: Synthesis of O-alkyl this compound derivatives.

Protocol 3: General Procedure for O-Alkylation of Oximes

This classical method can be adapted for this compound to produce a variety of O-substituted derivatives.[8]

Materials:

  • This compound

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Inert solvent (e.g., THF, DMF)

Procedure:

  • Dissolve this compound in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as sodium hydride or sodium methoxide portion-wise to form the oxime salt.

  • Once the salt formation is complete (cessation of hydrogen evolution for NaH), add the alkyl halide dropwise.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or distillation.

Biological Activity and Signaling Pathways

Oxime derivatives have garnered significant interest in drug development due to their diverse pharmacological activities. A key mechanism of action for some oxime-containing drugs is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that can be inhibited by organophosphates.[1][9]

Acetylcholinesterase (AChE) Reactivation Pathway

The reactivation of AChE by an oxime, such as pralidoxime (2-PAM), serves as a model for the potential mechanism of this compound derivatives designed as nerve agent antidotes.

G AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (Nerve Agent) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime_P Oxime-Phosphate Adduct Inhibited_AChE->Oxime_P Phosphate Transfer Oxime Oxime Derivative (e.g., this compound Analogue) Oxime->Reactivated_AChE Oxime->Oxime_P

References

An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive examination of the chemical mechanism, kinetics, and experimental protocols for the formation of oximes from aldehydes. It is intended to serve as a technical resource for professionals in organic synthesis and medicinal chemistry.

Core Mechanism of Oxime Formation

The synthesis of oximes from aldehydes and hydroxylamine is a condensation reaction that proceeds in a two-stage mechanism: nucleophilic addition followed by dehydration.[1][2] The overall reaction is reversible and typically catalyzed by a weak acid.[3]

Stage 1: Nucleophilic Addition to form a Carbinolamine Intermediate

The reaction is initiated by the activation of the aldehyde's carbonyl group. In a weakly acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] The lone pair of electrons on the nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5][6] This attack forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[3][7] This step is followed by proton transfers to neutralize the nitrogen and prepare the hydroxyl group for elimination.[3]

Stage 2: Dehydration of the Intermediate

The carbinolamine intermediate is unstable and readily undergoes dehydration to form the final oxime product.[3] The acid catalyst facilitates this step by protonating the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (water).[5][7] Subsequently, the lone pair on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral oxime and regenerates the acid catalyst.[3][7]

The overall mechanism is illustrated in the diagram below.

Figure 1: General mechanism of acid-catalyzed oxime formation from an aldehyde.

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is fastest in weakly acidic conditions, typically around pH 4-5.[7][8] This is due to a delicate balance:

  • In highly acidic solutions (low pH): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated to form H₃N⁺OH, which is not nucleophilic. This significantly slows down or halts the initial addition step.[4][7]

  • In neutral or basic solutions (high pH): There is insufficient acid to effectively protonate the carbonyl oxygen of the aldehyde. This reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack. The dehydration step, which is acid-catalyzed, is also significantly slower.[4]

Therefore, a slightly acidic buffer is optimal as it provides enough protons to catalyze the reaction without deactivating the hydroxylamine nucleophile.[4][7]

Figure 2: Relationship between pH and the rate of oxime formation.

Catalysis of Oxime Formation

While acid catalysis is standard, the rate of oxime formation, especially at neutral pH, can be significantly enhanced by nucleophilic catalysts such as aniline and its derivatives.[8][9] Aniline reacts with the aldehyde to form a protonated Schiff base (an iminium ion), which is much more reactive towards transimination with hydroxylamine than the original protonated aldehyde.[8] This catalytic pathway is particularly valuable in biological applications where maintaining a physiological pH is crucial.[7][9]

Quantitative Data

The formation of oximes is an equilibrium process. The stability of the resulting oxime and the kinetics of its formation are influenced by the structure of the aldehyde, the reaction conditions, and the presence of catalysts.

Kinetic Data

The rate of oxime formation is generally second-order. Aldehydes are substantially more reactive than ketones, primarily due to reduced steric hindrance.[10] Aromatic aldehydes are potent electrophiles and are often more reactive than aliphatic aldehydes.[10]

Table 1: Selected Second-Order Rate Constants for Oxime Formation

Aldehyde/Ketone Nucleophile Conditions Catalyst (Concentration) Rate Constant (k, M⁻¹s⁻¹) Reference
Benzaldehyde Aminooxyacetyl-peptide pH 7.0, Room Temp. Aniline (100 mM) 8.2 ± 1.0 [10]
Citral Aminooxy-dansyl pH 7.4 Aniline (50 mM) 48.6 [9]
2-Pentanone Aminooxy-dansyl pH 7.4 Aniline (100 mM) 0.082 [9]

| Various Aldehydes | Hydroxylamine | pH 1.0, 30 °C | None | Varies (complex kinetics) |[11] |

Note: Direct comparison of rate constants can be challenging due to variations in experimental conditions (pH, temperature, buffer, specific reactants).

Equilibrium Constants

Oxime linkages are generally more hydrolytically stable than corresponding hydrazone or imine bonds.[10][12] The equilibrium constant (Keq) for oxime formation is typically large, favoring the product.

Table 2: Equilibrium Constants for Imine-Type Bond Formation

Bond Type Reactants Equilibrium Constant (Keq, M⁻¹) Reference
Oxime Aldehyde + Aminooxy > 10⁸ [10]

| Hydrazone | Aldehyde + Hydrazine | 10⁴ - 10⁶ |[10] |

Experimental Protocols

Multiple protocols exist for the synthesis of oximes, ranging from classical reflux methods to modern, environmentally benign approaches.

Protocol 1: Classical Synthesis using Pyridine

This method employs pyridine as a weak base to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a suitable pH for the reaction.[13][14]

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Base Addition: Add pyridine (2.0 mmol) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.

  • Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate it under reduced pressure to obtain the crude oxime, which can be further purified by recrystallization.[13]

Protocol 2: Solvent-Free Synthesis using Bismuth(III) Oxide

This "green chemistry" approach utilizes grindstone chemistry, avoiding the use of organic solvents.[15]

Methodology:

  • Mixing: Place the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) in a mortar.

  • Reaction: Grind the mixture with a pestle for the time specified by TLC monitoring (typically 2-20 minutes).

  • Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate.

  • Catalyst Removal: Filter the mixture to separate the solid Bi₂O₃ catalyst.

  • Isolation: Concentrate the filtrate to approximately 6 mL. Add water to precipitate the oxime product.

  • Drying: Collect the precipitate by filtration and dry it under high vacuum to yield the pure oxime.[15]

G cluster_protocol1 Protocol 1: Classical Reflux cluster_protocol2 Protocol 2: Solvent-Free Grinding start Start p1_reagents 1. Combine Aldehyde, NH2OH·HCl, Pyridine, and Ethanol start->p1_reagents p2_reagents 1. Combine Aldehyde, NH2OH·HCl, and Bi2O3 in a mortar start->p2_reagents end End p1_reflux 2. Reflux for 1-4 hours (Monitor by TLC) p1_reagents->p1_reflux p1_evap 3. Cool and evaporate solvent p1_reflux->p1_evap p1_extract 4. Aqueous workup and extraction with Ethyl Acetate p1_evap->p1_extract p1_purify 5. Wash organic layer with HCl and water, then dry p1_extract->p1_purify p1_isolate 6. Filter and concentrate to isolate crude oxime p1_purify->p1_isolate p1_isolate->end p2_grind 2. Grind for 2-20 minutes (Monitor by TLC) p2_reagents->p2_grind p2_extract 3. Extract with Ethyl Acetate p2_grind->p2_extract p2_filter 4. Filter to remove catalyst p2_extract->p2_filter p2_precip 5. Concentrate and add water to precipitate product p2_filter->p2_precip p2_isolate 6. Filter and dry to isolate pure oxime p2_precip->p2_isolate p2_isolate->end

Figure 3: Comparative workflow for classical and solvent-free oxime synthesis.

Product Characterization

Oximes can be characterized using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Oximes show characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[1][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the hydroxyl group (-OH) appears as a broad singlet, typically between δ = 8.0-10.0 ppm, which is exchangeable with D₂O.[15] The proton on the imine carbon (R-CH=NOH) also has a characteristic chemical shift.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.[15]

References

physical properties of butanal oxime (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of butanal oxime, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for laboratory and research applications, offering detailed data, experimental methodologies, and a conceptual framework for understanding the relationship between the molecule's structure and its physical characteristics.

Introduction to this compound

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of oximes. It is formed through the condensation reaction of n-butanal with hydroxylamine.[1][2] Its chemical structure consists of a butyl group attached to a carbon-nitrogen double bond, with a hydroxyl group bonded to the nitrogen atom. This structure gives rise to specific intermolecular forces that dictate its physical properties. This compound is utilized in various industrial applications, including as an anti-skinning agent in paints and lacquers and in the synthesis of other organic compounds.[1][2]

Physical Properties of this compound

The physical properties of this compound have been determined by various experimental methods. The following table summarizes the reported values for its boiling and melting points from multiple sources.

Physical PropertyValueSource(s)
Boiling Point 152-154 °C at 760 mmHg[3]
154 °C[2]
306 °F (152.2 °C) at 760 mmHg[1][4]
157-158 °C[5]
Melting Point -29.5 °C[2][3][6]
-21.1 °F (-29.5 °C)[1]

Experimental Protocols for Determining Physical Properties

The determination of accurate boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are standard experimental protocols that can be employed for this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., mineral oil)

  • Sample of this compound (in solid form)

Procedure:

  • Sample Preparation: A small amount of solid this compound is finely powdered and packed into the bottom of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

  • Heating: The heating bath is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point of this compound.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

  • Cooling and Repetition: The apparatus is allowed to cool, and the determination can be repeated with a fresh sample to ensure accuracy.

Boiling Point Determination (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or water bath

  • Boiling chips

  • Sample of this compound

Procedure:

  • Apparatus Assembly: A distillation apparatus is assembled with the this compound sample and a few boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, the recorded atmospheric pressure should be noted. If the pressure is not at standard sea level (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the normal boiling point.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

G Relationship Between this compound Structure and Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Butanal_Oxime {this compound | CH3(CH2)2CH=NOH} H_Bonding {Hydrogen Bonding | O-H group} Butanal_Oxime->H_Bonding enables Dipole_Dipole {Dipole-Dipole | C=N bond} Butanal_Oxime->Dipole_Dipole creates LDF {London Dispersion Forces | Butyl chain} Butanal_Oxime->LDF exhibits Boiling_Point {Boiling Point | Energy to overcome intermolecular forces in liquid} H_Bonding->Boiling_Point significantly increases Melting_Point {Melting Point | Energy to break crystal lattice} H_Bonding->Melting_Point influences Dipole_Dipole->Boiling_Point contributes to Dipole_Dipole->Melting_Point influences LDF->Boiling_Point contributes to LDF->Melting_Point influences

Caption: Molecular structure and its influence on physical properties.

References

solubility of butanal oxime in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butanal oxime in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been characterized in water, with qualitative information available for several organic solvents. A summary of the available data is presented in the table below for easy comparison.

SolventTemperature (°C)SolubilityCitation
Water20< 0.1 g/100 mL[1][2]
Water20< 1 mg/mL[3]
EthanolNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSlightly Soluble[2][4]
MethanolNot SpecifiedSlightly Soluble[2][4]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively documented in publicly available literature, a general methodology can be employed based on established principles for organic compounds. The following protocol is adapted from the OECD Test Guideline 105 for Water Solubility and general laboratory practices for determining solubility in organic solvents.

Principle

The solubility of a compound in a given solvent at a specific temperature is determined by establishing a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Apparatus
  • This compound (high purity)

  • Solvent of interest (e.g., Water, Ethanol, Methanol, Chloroform, Ether)

  • Analytical balance

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or other appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Experimental Procedure
  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The use of an excess ensures that a saturated state can be reached.

    • The vial is placed in a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C) and agitated using a magnetic stirrer or shaker.

    • The mixture is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, the agitation is stopped, and the vial is left undisturbed in the constant temperature bath to allow the undissolved this compound to settle.

    • To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a controlled temperature.

  • Sample Analysis:

    • A clear aliquot of the supernatant is carefully withdrawn using a syringe.

    • The aliquot is immediately filtered through a membrane filter compatible with the solvent to remove any remaining suspended particles.

    • The filtered saturated solution is then accurately diluted with the appropriate solvent.

    • The concentration of this compound in the diluted solution is determined using a validated analytical method, such as GC-FID or HPLC-UV. A calibration curve prepared with known concentrations of this compound is used for quantification.

  • Data Reporting:

    • The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/100 mL or mg/mL.

Visualizations

Synthesis of this compound

This compound is synthesized via the condensation reaction of butanal (also known as butyraldehyde) with hydroxylamine. This is a common method for the preparation of oximes from aldehydes or ketones.

Synthesis Butanal Butanal (Butyraldehyde) reaction Butanal->reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->reaction ButanalOxime This compound Water Water (H2O) reaction->ButanalOxime reaction->Water Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Phase Separation (Settling and/or Centrifugation) B->C D Withdraw and filter the supernatant C->D E Dilute the saturated solution D->E F Quantify concentration using analytical method (e.g., GC, HPLC) E->F G Calculate and report solubility F->G

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Butanal Oxime in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butanal oxime, also known as butyraldehyde oxime, is a valuable and versatile intermediate in organic synthesis.[1] Its utility stems from the reactive yet stable nature of the oxime functional group, which can be readily transformed into a variety of other important functionalities, including amines, amides, and nitriles. These transformations make this compound a key precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into key derivatives.

Key Applications of this compound

This compound serves as a pivotal building block for several critical functional group transformations:

  • Reduction to Primary Amines: The oxime group can be efficiently reduced to a primary amine, providing a straightforward route to butylamine and its derivatives. Primary amines are fundamental components in a vast array of biologically active molecules and are widely used in drug discovery and development.

  • Beckmann Rearrangement to Amides: Under acidic conditions, this compound undergoes a Beckmann rearrangement to yield N-propylacetamide.[2][3][4] This reaction is a powerful tool for the synthesis of substituted amides, which are prevalent in pharmaceuticals and natural products.

  • Dehydration to Nitriles: The dehydration of this compound provides a direct pathway to butyronitrile.[5] Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines, further expanding their synthetic utility.

Beyond these core transformations, this compound is also utilized as an anti-skinning agent in paints and lacquers and finds applications in the production of plastics and rubber.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important derivatives is presented in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₄H₉NO87.12152-29.50.923
ButylamineC₄H₁₁N73.1478-490.74
N-PropylacetamideC₅H₁₁NO101.15223-225180.913
ButyronitrileC₄H₇N69.11116-117-1120.794

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its conversion to butylamine, N-propylacetamide, and butyronitrile.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from butanal and hydroxylamine hydrochloride. The reaction proceeds via a condensation reaction.

Materials:

  • Butanal (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 eq), hydroxylamine hydrochloride (1.1 eq), sodium acetate (1.2 eq), and ethanol (5 mL per gram of butanal).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Expected Yield: 85-95%

Diagram of the Synthesis Workflow:

Butanal Butanal Reaction_Mixture Reaction Mixture Butanal->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction_Mixture Sodium_Acetate Sodium Acetate Sodium_Acetate->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Reflux Reflux (1 hr) Reaction_Mixture->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Distillation) Workup->Purification Butanal_Oxime This compound Purification->Butanal_Oxime

Caption: Workflow for the synthesis of this compound.

Protocol 2: Reduction of this compound to Butylamine

This protocol details the reduction of this compound to butylamine using sodium borohydride and zirconium(IV) chloride on alumina, a rapid and high-yielding method.[6]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • Alumina (Al₂O₃)

  • Mortar and pestle

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry mortar, thoroughly grind alumina (approximately the same weight as this compound).

  • Add zirconium(IV) chloride (0.3 eq) to the mortar and continue to grind until a fine, homogeneous powder is obtained.

  • Add this compound (1.0 eq) to the mortar and mix briefly.

  • Carefully add sodium borohydride (1.5 eq) portion-wise while continuously grinding the mixture. The reaction is exothermic and may proceed rapidly.

  • After the addition is complete, continue grinding for an additional 2-3 minutes.

  • Transfer the solid mixture to a flask and add dichloromethane (20 mL).

  • Stir the suspension for 5 minutes, then filter to remove the inorganic solids.

  • Wash the solids with additional dichloromethane (2 x 10 mL).

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain butylamine.

Expected Yield: >90%[6]

Diagram of the Reduction Workflow:

Butanal_Oxime This compound Grinding Grinding (Mortar & Pestle) Butanal_Oxime->Grinding Reagents NaBH4, ZrCl4/Al2O3 Reagents->Grinding Extraction Extraction with CH2Cl2 Grinding->Extraction Purification Drying & Concentration Extraction->Purification Butylamine Butylamine Purification->Butylamine

Caption: Workflow for the reduction of this compound to butylamine.

Protocol 3: Beckmann Rearrangement of this compound to N-Propylacetamide

This protocol describes the acid-catalyzed Beckmann rearrangement of this compound to N-propylacetamide.[7]

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place this compound (1.0 eq).

  • Carefully add polyphosphoric acid (approximately 10 times the weight of the oxime).

  • Heat the mixture with stirring to 80-90 °C and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propylacetamide.

Expected Yield: 70-85%

Diagram of the Beckmann Rearrangement:

Butanal_Oxime This compound Heating Heating (80-90°C) Butanal_Oxime->Heating PPA Polyphosphoric Acid PPA->Heating Quenching Quenching on Ice Heating->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction N_Propylacetamide N-Propylacetamide Extraction->N_Propylacetamide

Caption: Workflow for the Beckmann rearrangement of this compound.

Protocol 4: Dehydration of this compound to Butyronitrile

This protocol outlines the dehydration of this compound to butyronitrile using a simple thermal method with a catalytic amount of a dehydrating agent. A one-pot synthesis from the aldehyde is also a viable option.[8][9]

Materials:

  • This compound (1.0 eq)

  • Anhydrous ferrous sulfate (FeSO₄) (catalytic amount, e.g., 5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), a catalytic amount of anhydrous ferrous sulfate (5 mol%), and N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The butyronitrile product can be isolated and purified by fractional distillation.

Expected Yield: 80-90%

Diagram of the Dehydration Process:

Butanal_Oxime This compound Reflux Reflux Butanal_Oxime->Reflux Catalyst FeSO4 (cat.) Catalyst->Reflux Solvent DMF Solvent->Reflux Distillation Fractional Distillation Reflux->Distillation Butyronitrile Butyronitrile Distillation->Butyronitrile

Caption: Workflow for the dehydration of this compound to butyronitrile.

Logical Relationships in this compound Chemistry

The synthetic transformations of this compound are interconnected, allowing for the strategic synthesis of various functional groups from a common precursor.

Butanal Butanal Butanal_Oxime This compound Butanal->Butanal_Oxime Oximation Butylamine Butylamine Butanal_Oxime->Butylamine Reduction N_Propylacetamide N-Propylacetamide Butanal_Oxime->N_Propylacetamide Beckmann Rearrangement Butyronitrile Butyronitrile Butanal_Oxime->Butyronitrile Dehydration

Caption: Key synthetic transformations starting from butanal.

These protocols and application notes provide a comprehensive guide for the utilization of this compound in organic synthesis. The straightforward nature of these transformations, coupled with the ready availability of the starting materials, makes this compound an attractive and valuable intermediate for a wide range of synthetic applications in research and industry.

References

Application Notes and Protocols: Butanal Oxime as a Reagent for Functional Group Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, particularly aldehydes and ketones, are highly reactive species that often require temporary masking to prevent unwanted side reactions. The formation of an oxime is a robust and well-established method for the protection of these carbonyl functionalities. Oximes are generally stable to a wide range of reaction conditions, including exposure to nucleophiles, bases, and some reducing agents.

This document provides detailed application notes and protocols for the use of oximes as protecting groups, with a specific focus on the protection of aldehydes, exemplified by butanal. It is important to note that the standard procedure involves the in situ formation of the oxime on the carbonyl-containing substrate by reacting it with hydroxylamine, rather than using a pre-formed aldoxime like butanal oxime as an external protecting reagent. These guidelines will detail the methodology for the formation of the oxime protecting group, its stability, and subsequent deprotection to regenerate the parent carbonyl compound.

Protection of Carbonyl Groups as Oximes

The protection of an aldehyde or ketone as an oxime is typically achieved through a condensation reaction with hydroxylamine, often in the form of its hydrochloride salt, in the presence of a base or an acid catalyst. The resulting C=N-OH group is significantly less electrophilic than the original C=O group.

General Stability of Oxime Protecting Groups

Oximes offer a reliable protection strategy due to their stability under various conditions. Key stability features include:

  • Stability to Nucleophiles and Bases: Oximes are generally stable to strong bases and various nucleophiles, including organometallic reagents like Grignard reagents.

  • Hydrolytic Stability: In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, by a factor of 100 to 1000-fold.[1][2]

  • pH Dependence: Oxime stability is pH-dependent. They exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[1] Hydrolysis is catalyzed by acid.[1]

Data Presentation: Oximation of Aldehydes and Ketones

The following table summarizes the reaction conditions and yields for the oximation of various carbonyl compounds, demonstrating the general efficiency of this protection strategy.

EntrySubstrateReagent and ConditionsTime (min)Yield (%)Reference
1BenzaldehydeNH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux6095[2]
24-ChlorobenzaldehydeNH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux5594[2]
34-NitrobenzaldehydeNH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux6095[2]
4CinnamaldehydeNH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux6592[2]
5AcetophenoneNH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux9095[2]
6BenzophenoneNH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux9093[2]
7CyclohexanoneNH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux9094[2]

Experimental Protocols

Protocol 1: Protection of an Aldehyde (e.g., Butanal) as its Oxime

This protocol describes a general procedure for the formation of an aldoxime.

Materials:

  • Aldehyde (e.g., Butanal, 1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.0 mmol)

  • Oxalic acid (1.0 mmol)

  • Acetonitrile (CH₃CN, 3 mL)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask (10 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 10 mL round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and oxalic acid (1.0 mmol).[2]

  • Add acetonitrile (3 mL) to the flask.

  • Stir the mixture and heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 60-70 minutes), cool the reaction mixture to room temperature.[2]

  • Add deionized water (10 mL) and continue stirring for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of an Oxime to the Carbonyl Compound

This protocol outlines a method for the regeneration of the carbonyl compound from its oxime.

Materials:

  • Oxime (e.g., this compound, 1.0 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃, 2.0 mmol)

  • Nano SiO₂ (4.0 mmol)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Oil bath

  • Ethyl acetate (EtOAc)

Procedure:

  • In a mortar, grind anhydrous AlCl₃ (0.266 g, 2.0 mmol) and nano SiO₂.

  • Add the oxime (1.0 mmol) to the mortar and continue grinding for a moment.

  • Transfer the mixture to a suitable flask and stir magnetically in an oil bath at 70-80 °C under solvent-free conditions for approximately 40 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and wash with ethyl acetate (3 x 5 mL).

  • Combine the ethyl acetate washes and evaporate the solvent under reduced pressure to afford the purified aldehyde.

Visualizations

Experimental Workflow: Protection and Deprotection of a Carbonyl Group

G cluster_protection Protection Step cluster_intermediate Intermediate Stage cluster_deprotection Deprotection Step Start Aldehyde/Ketone (e.g., Butanal) Reagents_P NH₂OH·HCl, Oxalic Acid, CH₃CN Start->Reagents_P Reflux Protected Oxime Protected Carbonyl Reagents_P->Protected Reaction Further Synthetic Transformations Protected->Reaction Reagents_D Nano SiO₂-AlCl₃, Heat Reaction->Reagents_D Solvent-free End Regenerated Aldehyde/Ketone Reagents_D->End

Caption: Workflow for carbonyl protection as an oxime and subsequent deprotection.

Reaction Mechanism: Oxime Formation

G Oxime Oxime Hydrazone Hydrazone Oxime->Hydrazone More Stable to Hydrolysis Imine Imine Oxime->Imine More Stable to Hydrolysis Acetal Acetal Acetal->Oxime More Acid Labile Dithioacetal Dithioacetal Dithioacetal->Oxime More Stable to Acid

References

Application Notes: Butanal Oxime as an Anti-Skinning Agent in Paints

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

In the paint and coatings industry, particularly with air-drying formulations like alkyd-based paints, "skinning" is a persistent issue. Skinning is the formation of an insoluble, gel-like film on the surface of the paint during storage or transportation.[1][2][3] This phenomenon occurs when the paint surface, in contact with air in the container, undergoes oxidative polymerization, a process catalyzed by metal driers.[1][4] The resulting skin is unusable and must be removed before application, leading to material loss and potential contamination of the bulk paint.[3][5]

Anti-skinning agents are additives designed to prevent this premature surface drying.[5][6] Butanal oxime (also known as Butyraldoxime) is an organic compound used for this purpose.[3][7] It belongs to the oxime class of anti-skinning agents, which are widely recognized for their high efficiency and minimal side effects compared to other classes like phenols.[2][6] While this compound is effective, the most commercially prevalent and studied compound in this class is 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO).[5][8][9] The principles and application of this compound are analogous to those of MEKO.

2. Mechanism of Action

The effectiveness of oxime-based anti-skinning agents like this compound stems from a dual-action mechanism that temporarily halts the oxidative drying process at the air-paint interface within a sealed container.

  • Complexation with Metal Driers: Air-drying paints rely on metal salts (driers), typically cobalt-based, to catalyze the oxidative crosslinking of binder resins (e.g., drying oils).[4][8] this compound functions by forming weak, temporary complexes with these metal driers.[10] This action deactivates the catalyst, preventing it from initiating the polymerization process on the paint's surface during storage.[4][8]

  • Free-Radical Scavenging: The autoxidation process involves the formation of free radicals.[5][10] this compound can react with and trap these radicals, particularly peroxy radicals, creating stable addition products.[10][11] This interruption of the free-radical chain reaction is a key part of inhibiting film formation.[5][10]

Upon application of the paint, the volatile this compound evaporates from the large surface area of the wet film.[4][5][8] This releases the metal drier, allowing it to catalyze the oxidative curing process as intended, so the paint can dry properly.[4]

Mechanism_of_Action cluster_storage In Sealed Paint Can cluster_application On Applied Surface Paint Alkyd Resin + Metal Drier (Co²⁺) Complex [Co²⁺-Oxime] Complex (Inactive) Paint->Complex Paint_App Alkyd Resin + Metal Drier (Co²⁺) Air Oxygen (O₂) Air->Paint Oxidation Blocked Oxime This compound Oxime->Complex NoSkin No Skin Formation Complex->NoSkin Cured_Film Cured Paint Film (Crosslinked Polymer) Paint_App->Cured_Film Oxidative Polymerization Oxime_Evap This compound (Evaporates) Air_App Oxygen (O₂) Air_App->Cured_Film Experimental_Workflow cluster_prep Step 1: Preparation cluster_incub Step 2: Storage/Incubation cluster_eval Step 3: Evaluation & Data A 1. Sample Preparation B Prepare Alkyd Paint Base C Create Samples: - Control (0%) - 0.1% this compound - 0.2% this compound - 0.3% this compound B->C E Fill containers to 75% capacity, leaving headspace. Seal tightly. C->E D 2. Incubation F Place samples in a constant temperature chamber (e.g., 40°C) E->F H Periodically inspect samples (e.g., at 24, 48, 72 hours) F->H G 3. Evaluation I Gently tilt container or use a spatula to check for surface skin. H->I K Record time to first skin formation for each concentration. I->K J 4. Data Recording

References

Application Note: Quantitative Analysis of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanal oxime is a chemical compound of interest in various industrial and research settings. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound, with a primary focus on a validated gas chromatography (GC) method. Alternative methods, including high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry, are also discussed as potential approaches for method development.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): A robust and validated method for the determination of this compound, particularly in air samples. It offers high selectivity and sensitivity, especially when coupled with a nitrogen-selective detector (NSD).

  • High-Performance Liquid Chromatography (HPLC): A potential alternative to GC, particularly for non-volatile sample matrices. Method development would be required, likely involving reversed-phase or cation-exchange chromatography.

Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)

This section details a validated method for the determination of this compound in workplace air, based on the procedure developed by the German Social Accident Insurance (DGUV).[1][2][3]

Quantitative Data Summary
ParameterValueReference
Analytical MethodGas Chromatography with Nitrogen-Selective Detection (GC-NSD)[1][2]
Sample MatrixWorkplace Air[1][2]
Sampling MediumChromosorb 106 tube[1]
Desorption SolventMethanol[1]
Limit of Quantification (LOQ)0.04 - 0.05 mg/m³ (for a 40 L air sample)[2]
Mean Recovery84% - 93%[2]
Expanded Uncertainty17% - 23%[2]
Experimental Protocol: GC-NSD Analysis of this compound in Air

1. Sampling:

  • Connect a glass sampling tube filled with Chromosorb 106 to a suitable flow-regulated pump.[1]

  • Draw a defined volume of air (e.g., 40 L at a flow rate of 20 L/h for 2 hours) through the sampling tube.[1]

  • After sampling, seal the tube with appropriate caps for transport and storage.[1]

2. Sample Preparation (Liquid Desorption):

  • Carefully open the Chromosorb 106 tube and transfer the entire contents, including any glass wool plugs, into a 20-mL screw-cap vial.[1]

  • Add 10 mL of methanol to the vial.[1]

  • Seal the vial and shake to ensure the sorbent is fully wetted.

  • Allow the sample to desorb for at least 16 hours.[1]

  • After desorption, filter the solution through a disposable filter into a clean vial to separate the extract from the sorbent material.[1]

  • Transfer a 1 mL aliquot of the extract into an autosampler vial.[1]

3. GC-NSD Analysis:

  • Instrumentation: A gas chromatograph equipped with a nitrogen-selective detector (NSD), also known as a nitrogen-phosphorus detector (NPD).

  • Column: A suitable capillary column for the separation of volatile nitrogen-containing compounds.

  • Injection: Inject a 1 µL aliquot of the prepared sample into the GC.

  • Carrier Gas: High-purity helium or hydrogen.

  • Temperature Program: An optimized temperature program to ensure the separation of this compound from other components in the sample matrix.

  • Detection: The NSD should be tuned for optimal response to nitrogen-containing compounds.

4. Quantification:

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the calibration standards using the same GC-NSD method.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: GC-NSD Analysis

GC_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis AirSample Air Sample SorbentTube Chromosorb 106 Tube AirSample->SorbentTube Pump (40 L) Desorption Desorption in Methanol (16h) SorbentTube->Desorption Filtration Filtration Desorption->Filtration GC_Injection GC-NSD Injection Filtration->GC_Injection Data_Analysis Data Analysis & Quantification GC_Injection->Data_Analysis

Caption: Workflow for the quantification of this compound in air samples by GC-NSD.

Alternative Analytical Methods (for Method Development)

While GC-NSD is a well-established method, other techniques may be explored for different applications. The following sections provide an overview of potential HPLC and UV-Vis spectrophotometry methods. It is important to note that these are not validated protocols for this compound and would require thorough method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC can be a viable alternative for the analysis of this compound, especially in liquid samples or for non-volatile matrices. Based on the analysis of other oximes, the following approaches could be considered for method development:

  • Reversed-Phase HPLC (RP-HPLC): Separation would be based on the hydrophobicity of this compound.

    • Column: A C18 or C8 stationary phase.

    • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol. For more polar oximes, the use of an ion-pairing agent in the mobile phase may be necessary to improve retention and peak shape.[4]

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Cation-Exchange HPLC: This technique could be suitable for the separation of protonated oximes.[5][6]

    • Column: A strong or weak cation-exchange column.

    • Mobile Phase: An aqueous buffer system with a specific pH and ionic strength to control the elution of the analyte.

    • Detection: UV detection.

Logical Relationship for HPLC Method Development

HPLC_Development Start This compound Sample Method_Choice Select HPLC Mode Start->Method_Choice RP_HPLC Reversed-Phase HPLC Method_Choice->RP_HPLC Cation_Exchange Cation-Exchange HPLC Method_Choice->Cation_Exchange RP_Column Select Column (e.g., C18) RP_HPLC->RP_Column CE_Column Select Cation-Exchange Column Cation_Exchange->CE_Column RP_Mobile_Phase Optimize Mobile Phase (Water/Organic +/- Ion Pairing) RP_Column->RP_Mobile_Phase CE_Mobile_Phase Optimize Mobile Phase (Buffer pH and Ionic Strength) CE_Column->CE_Mobile_Phase Detection UV Detection RP_Mobile_Phase->Detection CE_Mobile_Phase->Detection Validation Method Validation Detection->Validation

Caption: Decision pathway for developing an HPLC method for this compound analysis.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry could be a simple and rapid method for the quantification of this compound in solutions with a simple matrix, free from interfering substances that absorb at the same wavelength.

Protocol Outline for Method Development:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. The UV-Vis spectra of some oximes show absorbance in the range of 280-300 nm.[7]

  • Prepare Calibration Standards:

    • Prepare a series of this compound solutions of known concentrations in the chosen solvent.

  • Construct a Calibration Curve:

    • Measure the absorbance of each calibration standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Sample Analysis:

    • Prepare the sample in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Note: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, its applicability is limited to relatively pure samples or requires an effective sample cleanup procedure.

Conclusion

The validated GC-NSD method provides a reliable and sensitive approach for the quantification of this compound in air samples. For other sample matrices, HPLC and UV-Vis spectrophotometry present potential analytical avenues. However, these methods would require comprehensive development and validation to ensure accuracy and precision for the specific application. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists involved in the analysis of this compound.

References

Application Note: Gas Chromatographic Analysis of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of butanal oxime using gas chromatography with flame ionization detection (GC-FID). The protocol provides a comprehensive workflow, including sample preparation, instrument parameters, and data analysis. This method is suitable for researchers, scientists, and professionals in drug development and chemical analysis who require accurate determination of this compound in various matrices.

Introduction

This compound is an organic compound with applications in various industrial processes, including as an anti-skinning agent in paints and lacquers. Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and safety assessment. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note presents a detailed protocol for the GC-FID analysis of this compound, adaptable for different sample types.

Experimental

Reagents and Materials
  • This compound (Standard)

  • Methanol (GC grade)

  • Dicyclohexylamine (Internal Standard - ISTD)

  • Chromosorb 106 or Silica Gel (for air sampling)

  • GC Vials and Caps

  • Syringes and Syringe Filters

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following conditions are recommended based on established methods for similar compounds and available data for this compound.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For the analysis of this compound in air, the following solid-phase extraction method is recommended. For liquid samples, a direct "dilute and shoot" approach may be feasible after appropriate dilution with methanol.

  • Air Sampling: A known volume of air is drawn through a sampling tube packed with Chromosorb 106 or silica gel using a calibrated pump.

  • Desorption: The adsorbent material is transferred to a vial, and a precise volume of methanol is added to desorb the this compound.

  • Internal Standard Spiking: A known concentration of an internal standard, such as dicyclohexylamine, is added to the methanolic extract.

  • Extraction: The vial is agitated to ensure complete extraction of the analyte.

  • Filtration: The extract is filtered through a syringe filter into a GC vial for analysis.

GC Method Parameters
ParameterValue
Column OV-101 or similar non-polar capillary column
Column Dimensions 25 m x 0.20 mm ID, 0.10 µm film thickness
Carrier Gas Helium or Nitrogen
Injector Type Split/Splitless
Injector Temperature 250 °C
Oven Program Initial Temperature: 50 °C, Ramp: 6 °C/min to 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

Note: These parameters are a starting point and may require optimization for specific instruments and applications.

Results and Discussion

Under the specified GC conditions, this compound is expected to elute with a retention index of approximately 793 on a non-polar column.[1] The use of an internal standard corrects for variations in injection volume and instrument response, ensuring high precision and accuracy.

Quantitative Data
ParameterExpected Value (based on 2-butanone oxime)
Limit of Detection (LOD) ~ 5-10 ng/mL
Limit of Quantification (LOQ) ~ 0.2 mg/m³ (for a 40 L air sample)[2]
Linearity Range ~ 0.1 - 10 µg/mL
Recovery 84 - 93%
Relative Standard Deviation (RSD) < 10%

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of dicyclohexylamine in methanol.

Calibration Curve
  • Pipette a fixed volume of the internal standard stock solution into each working standard solution to achieve a constant ISTD concentration.

  • Inject each calibration standard into the GC system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Sample Analysis
  • Prepare the sample extract as described in the "Sample Preparation" section, including the addition of the internal standard.

  • Inject the sample extract into the GC system.

  • Identify the this compound peak based on its retention time, which should correspond to the retention time of the standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Visualization of Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing node_sample Sample Collection (e.g., Air Sampling on Adsorbent Tube) node_desorb Desorption with Methanol node_sample->node_desorb node_istd Spike with Internal Standard node_desorb->node_istd node_filter Filtration node_istd->node_filter node_inject Inject Sample into GC node_filter->node_inject node_separate Chromatographic Separation node_inject->node_separate node_detect Detection by FID node_separate->node_detect node_integrate Peak Integration node_detect->node_integrate node_calibrate Calibration Curve node_integrate->node_calibrate node_quantify Quantification node_calibrate->node_quantify

Caption: Workflow for GC-FID analysis of this compound.

Conclusion

The described GC-FID method provides a reliable and sensitive approach for the quantification of this compound. The protocol is detailed and can be readily implemented in analytical laboratories. Proper validation of the method in the specific sample matrix is recommended to ensure data quality and accuracy.

References

Application Notes and Protocols: The Role of Butanal Oxime in Polymer and Rubber Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanal oxime, and its close analog methyl ethyl ketone oxime (MEKO), are versatile chemical intermediates with significant applications in the polymer and rubber industries. Primarily, this compound serves as a highly effective anti-skinning agent in oxidative-drying coatings, such as alkyd paints, preventing the formation of a solid film on the surface during storage and transport. Additionally, it functions as a blocking agent for isocyanates in the production of one-component polyurethane systems, enabling moisture-curing formulations with enhanced shelf stability. Its utility also extends to a curing agent for Room Temperature Vulcanizing (RTV) silicone sealants. These application notes provide detailed protocols and quantitative data for the utilization of this compound in these key areas.

Application as an Anti-Skinning Agent in Alkyd Resin Coatings

This compound is widely employed to prevent the premature polymerization and skin formation on the surface of air-drying paints and coatings that contain metal driers.[1] This skinning is caused by oxidative crosslinking at the interface between the coating and the air in the storage container.[1] this compound functions by forming a temporary complex with the metallic catalysts (driers), deactivating them until the coating is applied and the volatile oxime evaporates, allowing the drying process to commence.[2]

Quantitative Data: Performance of this compound as an Anti-Skinning Agent
ParameterTypical Value/RangeTest Method Reference
Recommended Dosage0.1 - 0.3% by weight of total formulationManufacturer's TDS
Effect on Drying TimeMinimal to no significant increaseASTM D1640
Skinning PreventionEffective for extended storage periodsASTM D154
CompatibilityGood with various alkyd resins and solventsFormulation specific
Experimental Protocol: Evaluation of this compound as an Anti-Skinning Agent in an Alkyd Paint Formulation

Objective: To determine the efficacy of this compound in preventing skin formation in a solvent-based alkyd paint formulation.

Materials and Equipment:

  • Long oil alkyd resin solution (60% solids in mineral spirits)

  • Titanium dioxide (TiO2) pigment

  • Cobalt octoate (6% cobalt) drier

  • Zirconium octoate (12% zirconium) drier

  • Calcium octoate (5% calcium) drier

  • This compound

  • Mineral spirits (solvent)

  • High-speed disperser

  • Paint shaker

  • Half-filled, friction-top paint cans

  • Spatula

  • ASTM D154 standard test for skinning

Procedure:

  • Pigment Dispersion (Grinding Stage):

    • In a suitable mixing vessel, combine the long oil alkyd resin, a portion of the mineral spirits, and the titanium dioxide pigment.

    • Disperse the mixture at high speed until a Hegman fineness of 7 is achieved.

  • Let-Down Stage:

    • Reduce the speed of the disperser and add the remaining alkyd resin and mineral spirits to achieve the desired viscosity.

    • Add the cobalt, zirconium, and calcium driers to the formulation and mix thoroughly.

  • Addition of Anti-Skinning Agent:

    • Prepare three samples: a control with no anti-skinning agent, and two samples with varying concentrations of this compound (e.g., 0.15% and 0.3% by weight).

    • Slowly add the this compound to the respective paint samples while mixing at a low speed. Mix for an additional 10-15 minutes to ensure homogeneity.

  • Storage and Evaluation:

    • Fill the paint cans halfway with the prepared paint formulations and seal them tightly.

    • Store the cans at room temperature (23 ± 2°C).

    • Periodically (e.g., after 24 hours, 1 week, and 1 month), open the cans and gently probe the surface with a spatula to check for the presence of a skin.

    • Record the degree of skinning for each sample according to the ASTM D154 rating scale.

Expected Results: The control sample is expected to show significant skin formation, while the samples containing this compound should exhibit minimal to no skinning.

Application as a Blocking Agent for Isocyanates in Polyurethane Systems

In the formulation of one-component polyurethane (1K-PU) coatings, adhesives, and sealants, it is crucial to prevent the premature reaction of highly reactive isocyanate (NCO) groups. This compound is used as a blocking agent, reacting with the NCO groups to form a thermally reversible blocked isocyanate.[3][4] This blocked isocyanate is stable at ambient temperatures in the presence of polyols.[4] Upon heating, the blocking agent is released, regenerating the isocyanate functionality, which can then react with the polyol to form the polyurethane network.[3]

Quantitative Data: Properties of this compound Blocked Isocyanates
ParameterTypical Value/RangeTest Method Reference
Blocking Reaction Temperature40 - 80°CPatent Literature[5]
De-blocking Temperature140 - 150°CThermal Analysis (DSC/TGA)[6]
Molar Ratio (this compound:NCO)1.0 - 1.05Patent Literature[5]
Storage StabilityExcellent at ambient temperaturesFormulation specific
Experimental Protocol: Synthesis of a this compound-Blocked Polyisocyanate

Objective: To synthesize a blocked polyisocyanate using this compound and a polyisocyanate prepolymer for use in a heat-cured polyurethane coating.

Materials and Equipment:

  • Hexamethylene diisocyanate (HDI) trimer

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous solvent (e.g., butyl acetate)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

  • FT-IR spectrometer

Procedure:

  • Reactor Setup:

    • Set up the three-neck flask in a fume hood and ensure all glassware is dry.

    • Charge the flask with the HDI trimer and the anhydrous solvent.

    • Begin stirring and purge the reactor with dry nitrogen.

  • Blocking Reaction:

    • Slowly add the this compound to the reactor. The molar ratio of oxime to NCO groups should be approximately 1.05:1.

    • If a catalyst is used, add a small amount of DBTDL (e.g., 0.01% by weight).

    • Heat the reaction mixture to 60-70°C.

    • Monitor the reaction progress by taking small samples and analyzing them with an FT-IR spectrometer. The disappearance of the isocyanate peak (around 2270 cm⁻¹) indicates the completion of the blocking reaction.

  • Product Isolation and Characterization:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The resulting solution of the blocked isocyanate can be used directly in a polyurethane formulation.

    • The properties of the blocked isocyanate, such as its de-blocking temperature, can be determined using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Expected Results: The FT-IR spectrum of the final product should show the absence of the NCO peak and the presence of new peaks corresponding to the urethane linkage formed between the isocyanate and the oxime.

Application in Rubber Production: Curing of RTV Silicone Sealants

This compound can be used as a crosslinking agent in the formulation of neutral-cure RTV silicone sealants.[7] In these one-component systems, the oxime-functional silane crosslinker reacts with hydroxyl-terminated polydimethylsiloxane (PDMS) polymers in the absence of moisture. When the sealant is exposed to atmospheric moisture, the oxime groups are hydrolyzed, releasing this compound and forming silanol groups. These silanol groups then condense with each other to form a stable, crosslinked silicone rubber network.[7]

Quantitative Data: Characteristics of Oxime-Cure RTV Silicone Sealants
ParameterTypical Value/RangeTest Method Reference
Tack-Free TimeLonger than acetoxy cureManufacturer's TDS[8]
Cure TimeSlower than acetoxy cureManufacturer's TDS[8]
CorrosivityNon-corrosive to metalsN/A[7]
AdhesionGood to various substratesASTM C794
Experimental Protocol: Formulation of a Neutral-Cure RTV Silicone Sealant

Objective: To prepare a one-component, neutral-cure RTV silicone sealant using an oxime-based crosslinker.

Materials and Equipment:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS) polymer

  • Fumed silica (reinforcing filler)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • Vinyl-tris(methylethylketoximino)silane (oxime crosslinker)

  • Adhesion promoter (e.g., an aminosilane)

  • Catalyst (e.g., a tin compound)

  • Planetary mixer with vacuum capabilities

Procedure:

  • Compounding:

    • In the planetary mixer, combine the PDMS polymer, fumed silica, and plasticizer.

    • Mix under vacuum to ensure proper dispersion of the filler and to remove any entrapped air.

  • Addition of Curatives:

    • While continuing to mix under a moisture-free atmosphere (e.g., dry nitrogen blanket), add the oxime crosslinker, adhesion promoter, and catalyst to the compound.

    • Mix until all components are homogeneously dispersed.

  • Packaging and Curing:

    • Package the formulated sealant in moisture-proof cartridges.

    • To evaluate the curing properties, extrude a bead of the sealant onto a substrate and expose it to ambient conditions (e.g., 23°C and 50% relative humidity).

    • Measure the tack-free time by lightly touching the surface with a polyethylene film. The time at which the film no longer adheres is the tack-free time.

    • Allow the sealant to cure fully (typically 24-72 hours) and then evaluate its physical properties, such as hardness (ASTM D2240) and adhesion (ASTM C794).

Expected Results: The formulated sealant will cure upon exposure to atmospheric moisture to form a flexible and durable silicone rubber. The cure by-product will be this compound.

Visualizations

Anti_Skinning_Mechanism cluster_storage In the Can (Storage) cluster_application On the Substrate (Application) Alkyd_Resin Alkyd Resin Metal_Drier Metal Drier (e.g., Cobalt) Blocked_Complex Blocked Drier Complex Metal_Drier->Blocked_Complex Complexation Butanal_Oxime This compound Butanal_Oxime->Blocked_Complex No_Skinning No Skin Formation Blocked_Complex->No_Skinning Prevents Premature Curing Evaporation This compound Evaporates Blocked_Complex->Evaporation Exposure to Air Active_Drier Active Metal Drier Evaporation->Active_Drier Cured_Film Cured Paint Film Active_Drier->Cured_Film Catalyzes Oxidation Oxygen Oxygen (from air) Oxygen->Cured_Film

Caption: Mechanism of this compound as an anti-skinning agent.

Blocked_Isocyanate_Reaction cluster_blocking Blocking Reaction cluster_deblocking De-blocking and Curing Isocyanate Polyisocyanate (R-NCO) Blocked_Isocyanate Blocked Isocyanate Isocyanate->Blocked_Isocyanate Butanal_Oxime This compound Butanal_Oxime->Blocked_Isocyanate Regenerated_Isocyanate Regenerated Isocyanate Blocked_Isocyanate->Regenerated_Isocyanate Thermal Reversion Released_Oxime Released this compound Blocked_Isocyanate->Released_Oxime Heat Heat (e.g., 140-150°C) Heat->Regenerated_Isocyanate Polyol Polyol (R'-OH) Polyurethane Polyurethane Polyol->Polyurethane Regenerated_Isocyanate->Polyurethane

Caption: Formation and de-blocking of a this compound-blocked isocyanate.

RTV_Silicone_Curing PDMS Hydroxyl-Terminated PDMS Hydrolysis Hydrolysis PDMS->Hydrolysis Oxime_Silane Oxime-Functional Silane Crosslinker Oxime_Silane->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Silanol Silanol Intermediate Hydrolysis->Silanol Released_Oxime Released this compound Hydrolysis->Released_Oxime Condensation Condensation Silanol->Condensation Cured_Rubber Crosslinked Silicone Rubber Condensation->Cured_Rubber

Caption: Curing mechanism of an oxime-based RTV silicone sealant.

References

Application Notes and Protocols: Butanal Oxime as a Ligand for Metal Ion Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of butanal oxime as a chelating agent for the sequestration of metal ions. Oximes, characterized by the functional group C=N-OH, are effective ligands for a variety of metal ions due to the coordinating ability of both the nitrogen and oxygen atoms.[1][2] this compound, an aliphatic aldoxime, presents a simple yet effective molecular structure for studying the fundamental principles of metal chelation and can be employed in processes such as solvent extraction for the removal of heavy metals from aqueous solutions.[3] These application notes detail the synthesis of this compound, its coordination chemistry, and provide standardized protocols for its use in metal ion sequestration experiments.

Introduction to Oxime-Based Ligands

Oximes are a class of organic compounds with the general formula R¹R²C=NOH. They are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions.[4][5] The nitrogen atom of the oxime group acts as a Lewis base, donating its lone pair of electrons, while the hydroxyl group's oxygen can also coordinate to the metal center, often after deprotonation, to form a stable five-membered chelate ring.[2][6] This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The stability and selectivity of oxime-metal complexes make them suitable for various applications, including:

  • Hydrometallurgy: For the extraction and separation of metals like copper, nickel, and cobalt.[3][7]

  • Wastewater Treatment: For the removal of toxic heavy metal ions from industrial effluents.[8][9][10]

  • Analytical Chemistry: As reagents for the gravimetric or spectrophotometric determination of metal ions.[1]

  • Biomedical Applications: As potential therapeutic chelating agents to manage metal overload or as components of diagnostic tools.[6][11]

This compound (C₄H₉NO) is an aldoxime derived from n-butanal.[12] Its relatively simple structure makes it an excellent model compound for investigating the sequestration properties of aliphatic oximes.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between butanal and hydroxylamine, typically in the form of hydroxylamine hydrochloride. The reaction proceeds smoothly, usually at a pH close to neutral, to yield the oxime and water as a byproduct.[2]

G cluster_reactants Reactants cluster_products Products Butanal Butanal (CH₃CH₂CH₂CHO) reaction_node + Butanal->reaction_node Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->reaction_node ButanalOxime This compound (CH₃CH₂CH₂CH=NOH) Water Water + HCl (H₂O + HCl) Base Base (e.g., NaHCO₃) Base->reaction_node pH adjustment reaction_node->ButanalOxime product_node + reaction_node->product_node product_node->Water

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • n-Butanal (Butyraldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Hydroxylamine: In a 250 mL round-bottom flask, dissolve 10.0 g of hydroxylamine hydrochloride in 50 mL of water.

  • Add Aldehyde: To this solution, add 10.4 mL (equivalent to ~8.3 g) of n-butanal.

  • Neutralization: Slowly add a solution of sodium bicarbonate or sodium acetate in water until the pH of the mixture is approximately 5-7. This is crucial to free the hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is often mildly exothermic. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a small amount of saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation if high purity is required. This compound appears as a liquid.[12]

Metal Ion Sequestration

This compound can sequester metal ions from aqueous solutions through the formation of neutral metal-oxime complexes that are soluble in organic solvents. This property is exploited in solvent extraction techniques. The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2 R-CH=NOH(org) ⇌ M(R-CH=NO)₂(org) + 2 H⁺(aq)

Where "(aq)" denotes the aqueous phase and "(org)" denotes the organic phase. The efficiency of extraction is highly dependent on the pH of the aqueous phase, as shown by the release of H⁺ ions.[3]

G R = CH₃CH₂CH₂- cluster_ligand1 This compound 1 cluster_ligand2 This compound 2 M M²⁺ N1 N M->N1 Coordination Bond O1 O⁻ M->O1 N2 N M->N2 O2 O⁻ M->O2 C1 C N1->C1 O1->N1 R1 R C1->R1 H1 H C1->H1 C2 C N2->C2 O2->N2 R2 R C2->R2 H2 H C2->H2

Caption: Chelation of a metal ion (M²⁺) by two deprotonated this compound molecules.

Quantitative Data for Metal Sequestration

While specific stability constants for this compound are not widely reported, data from similar aldoximes and general trends in oxime-metal complex stability can be used as a reference. The stability of first-row transition metal complexes typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11][13]

The effectiveness of sequestration is often quantified by the distribution ratio (D) and the percentage of extraction (%E).

  • Distribution Ratio (D): D = [M]org / [M]aq

  • Percentage Extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100

The pH at which 50% of the metal ion is extracted is known as pH₁/₂. This value is a useful metric for comparing the extraction efficiency of different metal ions.[3]

Table 1: Representative Extraction Data for Oxime-Based Ligands (Note: This table is illustrative, based on general performance of similar oxime ligands, as specific data for this compound is limited in the literature.)

Metal IonTypical pH Range for ExtractionTypical pH₁/₂ ValueNotes
Cu(II)1.0 - 4.0~1.5 - 2.5Strong affinity, extracted at low pH.
Ni(II)3.0 - 6.0~4.0 - 5.0Requires higher pH than copper.
Co(II)3.5 - 6.5~4.5 - 5.5Similar to Nickel, separation can be challenging.
Zn(II)4.0 - 7.0~5.0 - 6.0Extracted at moderately acidic to neutral pH.
Fe(III)1.5 - 3.5~2.0 - 3.0Often co-extracted with copper if present.

Protocol for Metal Ion Sequestration via Solvent Extraction

This protocol provides a general method for evaluating the ability of this compound to sequester a metal ion (e.g., Cu²⁺) from an aqueous solution.

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Phase: - Metal salt solution (e.g., CuSO₄) - Adjust pH with buffer/acid/base C Combine equal volumes of aqueous and organic phases in a separatory funnel A->C B Prepare Organic Phase: - this compound in a water-immiscible  solvent (e.g., chloroform, MIBK) B->C D Shake vigorously for 5-10 minutes to establish equilibrium C->D E Allow phases to separate D->E F Collect Aqueous Phase E->F G Analyze metal concentration (e.g., AAS, ICP-OES) F->G H Calculate Distribution Ratio (D) and % Extraction (%E) G->H

Caption: General workflow for metal ion sequestration using solvent extraction.

Materials & Equipment:

  • Stock solution of a metal salt (e.g., 1000 ppm CuSO₄·5H₂O in deionized water).

  • This compound solution (e.g., 0.1 M in a suitable organic solvent like chloroform, MIBK, or kerosene).

  • pH buffers or dilute HCl and NaOH for pH adjustment.

  • Separatory funnels (125 mL).

  • Mechanical shaker.

  • pH meter.

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES).

Procedure:

  • Prepare Aqueous Phase: Pipette 25 mL of a diluted metal standard (e.g., 10 ppm Cu²⁺) into a beaker. Adjust the pH to the desired value (e.g., pH 3.0) using the appropriate buffer or dilute acid/base. Record the initial metal concentration ([M]initial).

  • Extraction Step: Transfer the pH-adjusted aqueous solution to a 125 mL separatory funnel. Add 25 mL of the this compound organic solution.

  • Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Place the funnel in a ring stand and allow the two phases to separate completely (typically 15-20 minutes).

  • Sample Collection: Carefully drain the lower (aqueous) phase into a clean collection vial.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using AAS or ICP-OES.

  • Calculation:

    • Calculate the concentration of the metal in the organic phase by mass balance: [M]org = ([M]initial - [M]aq) * (Vaq / Vorg).

    • Calculate the Distribution Ratio: D = [M]org / [M]aq.

    • Calculate the Percentage Extraction: %E = ([M]initial - [M]aq) / [M]initial * 100.

  • Repeat: Repeat the experiment at different pH values to determine the pH-dependency of the extraction.

Conclusion

This compound serves as a functional and accessible ligand for the sequestration of metal ions. Its utility in solvent extraction highlights the broader potential of oxime-based chelators in various scientific and industrial fields. The protocols provided herein offer a foundational framework for researchers to synthesize this compound and quantitatively assess its efficacy in metal ion sequestration, paving the way for further development of more complex and selective ligands for targeted applications.

References

Application Notes and Protocols: Beckmann Rearrangement of Butanal Oxime to Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a fundamental transformation in organic chemistry that converts oximes into amides or lactams.[1][2] This reaction, named after its discoverer Ernst Otto Beckmann, typically proceeds under acidic conditions and has significant industrial applications, such as the synthesis of ε-caprolactam, the precursor to Nylon 6.[2][3] While the rearrangement of ketoximes to N-substituted amides is a well-established and high-yielding process, the rearrangement of aldoximes, such as butanal oxime, to primary amides presents unique challenges. Aldoximes are prone to undergo a competing fragmentation reaction, leading to the formation of nitriles, especially under harsh acidic conditions.[2][4]

Recent advancements in catalysis have led to the development of milder and more selective methods for the Beckmann rearrangement of aliphatic aldoximes, enabling the efficient synthesis of primary amides.[5][6] This document provides detailed application notes and protocols for the catalytic Beckmann rearrangement of this compound to its corresponding primary amide, butanamide.

Clarification on the Expected Product: It is important to note that the direct Beckmann rearrangement of this compound (CH₃CH₂CH₂CH=NOH) is expected to yield butanamide (CH₃CH₂CH₂CONH₂) through the migration of the propyl group. The formation of N-ethylacetamide is not a direct product of this rearrangement, as it would require a different starting oxime.

Reaction Mechanism and Experimental Workflow

The catalytic Beckmann rearrangement of an aldoxime to a primary amide generally proceeds through a dehydration-rehydration sequence, often facilitated by a metal catalyst. The proposed mechanism involves the coordination of the oxime to the catalyst, followed by dehydration to a nitrile intermediate, which is then hydrated to the primary amide.[1]

General Mechanism of Catalytic Beckmann Rearrangement of Aldoximes

G cluster_0 Catalytic Cycle A This compound C Oxime-Catalyst Complex A->C + [M] B Catalyst [M] B->C D Butyronitrile Intermediate C->D - H₂O F Amide-Catalyst Complex D->F + H₂O E Water (H₂O) E->F G Butanamide (Product) F->G - [M] H Catalyst Regeneration F->H H->B

References

Application Notes and Protocols: Butanal Oxime Hydrolysis Reaction Kinetics and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime linkages are crucial in various chemical and biological applications, from organic synthesis to bioconjugation and drug delivery. Their stability against hydrolysis is a key determinant of their utility. Butanal oxime, as a simple aldoxime, serves as a fundamental model for understanding the hydrolytic behavior of more complex structures. The hydrolysis of an oxime regenerates the corresponding aldehyde or ketone and hydroxylamine, a reaction that is typically catalyzed by acid.[1][2]

These application notes provide a comprehensive overview of the reaction kinetics and mechanism of this compound hydrolysis. While specific kinetic data for this compound is not extensively available in the literature, this document extrapolates from studies on structurally similar oximes to provide a robust framework for experimental design and data interpretation. Detailed protocols for kinetic analysis are also presented.

Reaction Mechanism

The hydrolysis of oximes is generally understood to be an acid-catalyzed process.[3][4] The reaction proceeds through a multi-step mechanism involving a carbinolamine intermediate, as originally detailed by Jencks for reactions involving carbon-nitrogen double bonds.[3]

The key steps are:

  • Protonation: The reaction is initiated by the protonation of the oxime nitrogen. This increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack.[3][5] The stability of oximes compared to analogous hydrazones is partly attributed to the higher electronegativity of the oxygen atom, which makes the oxime nitrogen less susceptible to protonation.[3][5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom, leading to the formation of a tetrahedral carbinolamine intermediate.[6]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

  • Elimination of Hydroxylamine: The C-N bond cleaves, leading to the elimination of hydroxylamine and the regeneration of the protonated carbonyl group.

  • Deprotonation: The protonated butanal is deprotonated to yield the final aldehyde product.

Under acidic conditions, the dehydration of the tetrahedral intermediate is typically the rate-determining step.[6]

Quantitative Kinetic Data

Linkage TypeCompoundpH/pDHalf-life (t₁/₂)First-order rate constant (k) (s⁻¹)
Oxime Pivalaldehyde-O-methyloxime 7.0 Too slow to measure ~1.1 x 10⁻⁸ [5]
5.0 ~2.3 x 10⁵ s (~64 h) 3.0 x 10⁻⁶ [5]
HydrazonePivalaldehyde-N-methylhydrazone7.0~3.8 x 10³ s (~1.05 h)1.8 x 10⁻⁴[5]
5.0~1.2 x 10² s (~2 min)5.8 x 10⁻³[5]
AcylhydrazonePivalaldehyde-N-acetylhydrazone7.0~7.7 x 10³ s (~2.1 h)9.0 x 10⁻⁵[5]
5.0~2.7 x 10² s (~4.5 min)2.6 x 10⁻³[5]
SemicarbazonePivalaldehyde-N-aminocarbonylhydrazone7.0~1.3 x 10⁴ s (~3.6 h)5.3 x 10⁻⁵[5]
5.0~1.1 x 10³ s (~18 min)6.3 x 10⁻⁴[5]

Key Observations:

  • Superior Stability of Oximes: At a neutral pD of 7.0, the oxime linkage is significantly more stable than various hydrazone linkages. The first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone.[3][5]

  • Acid Catalysis: The hydrolysis of both oximes and hydrazones is catalyzed by acid, as evidenced by the significantly faster reaction rates at pD 5.0 compared to pD 7.0.[3][4][5] This pH-dependent lability is a critical consideration in applications such as drug delivery, where release in acidic cellular compartments may be desired.[6]

  • Structural Effects: The stability of the C=N bond is influenced by steric and electronic factors of the substituents. Generally, oximes derived from ketones are more stable than those derived from aldehydes like butanal.[5]

Experimental Protocols

The following protocols provide detailed methodologies for determining the reaction kinetics of this compound hydrolysis. The primary method described is ¹H NMR spectroscopy, which allows for direct monitoring of the disappearance of the reactant and the appearance of the product.

Protocol 1: Kinetic Analysis of this compound Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of this compound hydrolysis at a specific pH and temperature.

Materials:

  • This compound

  • Deuterated buffer solutions (e.g., deuterated phosphate-buffered saline (PBS) or acetate buffers) at desired pD values (e.g., 5.0, 7.0)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, DSS)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)[7]

  • Thermostatted water bath or NMR probe with temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent.

    • Prepare deuterated buffer solutions at the desired pD. Note: pD = pH reading + 0.4.

    • In an NMR tube, combine the deuterated buffer, a known concentration of the internal standard (DSS), and the this compound stock solution to a final volume of ~0.6 mL. The final concentration of the oxime should be suitable for NMR analysis (e.g., 10-20 mM).

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C or 37°C).

    • Acquire an initial ¹H NMR spectrum (t=0). Ensure that the signal-to-noise ratio is adequate for accurate integration.

    • Identify the characteristic proton signals for this compound (e.g., the CH =NOH proton) and the product, butanal (e.g., the aldehydic proton, R-CH O).

    • Acquire subsequent spectra at regular time intervals. The frequency of data collection should be adjusted based on the expected reaction rate (more frequent for faster reactions at lower pH).

  • Data Analysis:

    • For each spectrum, integrate the area of a well-resolved proton signal corresponding to this compound and the signal for the internal standard.

    • Calculate the concentration of this compound at each time point by normalizing the oxime signal integral to the integral of the constant internal standard.

    • Plot the natural logarithm of the this compound concentration (ln[Oxime]) versus time.[5]

    • Perform a linear regression on the data points. The negative of the slope of this line is the first-order rate constant (k).[5]

    • Calculate the half-life (t₁/₂) of the hydrolysis reaction using the equation: t₁/₂ = ln(2) / k .[5]

Note on Reversibility: The hydrolysis of oximes is a reversible reaction. To ensure the reaction proceeds to completion and simplifies the kinetic analysis, a "trap" for the released hydroxylamine can be added. However, for the slow hydrolysis of oximes, monitoring the initial phase of the reaction where the reverse reaction is negligible is often sufficient to determine the forward rate constant.[3][4]

Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound hydrolysis and the experimental approach to studying its kinetics.

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Kinetic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Prepare deuterated buffer (e.g., pD 5.0) C Combine buffer, oxime, and internal standard in NMR tube A->C B Prepare this compound stock solution B->C D Equilibrate sample to desired temperature in NMR C->D E Acquire ¹H NMR spectra at timed intervals (t₀, t₁, t₂...) D->E F Integrate oxime and internal standard signals E->F G Calculate [Oxime] vs. time F->G H Plot ln[Oxime] vs. time G->H I Determine rate constant (k) from the slope H->I J Calculate half-life (t₁/₂) (t₁/₂ = ln(2)/k) I->J

Caption: Experimental workflow for kinetic analysis via NMR.

References

Application Notes and Protocols for the Analysis of Butanal Oxime in Environmental Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butanal oxime (also known as butyraldehyde oxime) is an organic compound used in various industrial applications, including as an anti-skinning agent in paints, lacquers, and inks. Due to its volatility, this compound can be released into the atmosphere, contributing to air pollution. Monitoring its concentration in environmental air samples is crucial for assessing environmental quality and potential human exposure. These application notes provide a detailed protocol for the analysis of this compound in air, adapted from established methods for similar compounds, along with relevant technical information for researchers and scientists.

Alternative Analytical Approaches

While the primary protocol described below is based on gas chromatography, an alternative approach for the analysis of aldehydes and ketones in air samples involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This method results in the formation of stable hydrazone derivatives that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection. This technique is particularly useful for a broad screening of carbonyl compounds in an air sample.

Experimental Protocols

The following protocol for the determination of this compound in air is adapted from validated methods for the analysis of ketoximes, such as 2-butanone oxime, in workplace air.[1][2][3] The principles of sampling, desorption, and gas chromatographic analysis are directly applicable to this compound.

Sampling

Principle: A known volume of air is drawn through a sorbent tube to trap the this compound vapors.

Materials:

  • Sorbent tubes: Glass tubes filled with Chromosorb 106 (or a similar suitable sorbent).[1][2][3]

  • Personal air sampling pump capable of operating at a constant flow rate.

  • Tubing to connect the pump to the sorbent tube.

Procedure:

  • Break the ends of a new sorbent tube immediately before sampling.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Position the sorbent tube in the breathing zone of the area to be sampled for personal monitoring, or at a fixed location for area monitoring.

  • Draw air through the tube at a calibrated flow rate, typically between 20 mL/min and 2 L/min.[1] For a 40 L air sample, a flow rate of 20 L/h for 2 hours is recommended.[2]

  • After sampling, cap the ends of the sorbent tube and label it with a unique identifier.

  • Record the sampling duration and flow rate.

  • Prepare a field blank by opening a sorbent tube at the sampling site and immediately capping it without drawing air through it.

Sample Preparation (Desorption)

Principle: The trapped this compound is extracted from the sorbent material using a suitable solvent.

Materials:

  • Methanol (HPLC grade).

  • 2 mL autosampler vials with caps.

  • Pipettes and pipette tips.

  • Vortex mixer.

Procedure:

  • Carefully transfer the contents of the sorbent tube (including the glass wool plugs) into a 2 mL autosampler vial.

  • Add a precise volume of methanol (e.g., 1.0 mL) to the vial.

  • Cap the vial and vortex for approximately 60 seconds to ensure thorough mixing.

  • Allow the sample to desorb for at least 30 minutes at room temperature.

  • The sample is now ready for analysis by gas chromatography.

Analytical Determination

Principle: The desorbed this compound is separated from other components in the sample by gas chromatography and detected using a nitrogen-selective detector (NSD) or a flame ionization detector (FID).

Instrumentation:

  • Gas chromatograph (GC) equipped with an NSD or FID.

  • A suitable capillary column (e.g., a polar or mid-polar column).

  • Autosampler.

GC Operating Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

Procedure:

  • Calibrate the GC system by preparing a series of standard solutions of this compound in methanol at known concentrations.

  • Analyze the calibration standards to generate a calibration curve.

  • Inject the desorbed samples and the field blank into the GC.

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standards.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Calculations

The concentration of this compound in the air sample is calculated using the following formula:

Concentration (mg/m³) = (C * V_d) / V_a

Where:

  • C = Concentration of this compound in the desorbed sample (mg/mL) from the calibration curve.

  • V_d = Volume of desorption solvent used (mL).

  • V_a = Volume of air sampled (m³).

Data Presentation

The following table summarizes quantitative data for the analysis of closely related ketoximes, which can be considered indicative for the performance of this compound analysis using similar methods.

ParameterValueReference Compound(s)Source
Limit of Quantification (LOQ) 0.04 - 0.05 mg/m³ (for a 40 L air sample)2-Butanone oxime, Acetone oxime, 4-Methyl-2-pentanone oxime, 2-Pentanone oxime[1]
6.79 ng/mL (in solution)2-Butanone oxime[4]
Mean Recovery 84 - 93%2-Butanone oxime, Acetone oxime, 4-Methyl-2-pentanone oxime, 2-Pentanone oxime[1]
Expanded Uncertainty 17 - 23%2-Butanone oxime, Acetone oxime, 4-Methyl-2-pentanone oxime, 2-Pentanone oxime[1]
Validated Measurement Range 0.049 - 2.1 mg/m³ (for a 40 L air sample)2-Butanone oxime[2]

Visualizations

G cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analytical Determination Air Environmental Air Sample Pump Air Sampling Pump Air->Pump Draw Air SorbentTube Sorbent Tube (e.g., Chromosorb 106) Pump->SorbentTube Draw Air Desorption Desorption with Methanol SorbentTube->Desorption SampleExtract Sample Extract Desorption->SampleExtract GC Gas Chromatography (GC-NSD/FID) SampleExtract->GC Data Data Analysis GC->Data Results This compound Concentration Data->Results

Caption: Experimental workflow for this compound analysis.

G ButanalOxime This compound in Air Hydrolysis Atmospheric Hydrolysis ButanalOxime->Hydrolysis Butanal Butanal Hydrolysis->Butanal Oxidation Oxidation Butanal->Oxidation ButyricAcid Butyric Acid Oxidation->ButyricAcid Biodegradation Microbial Biodegradation ButyricAcid->Biodegradation CO2_H2O CO2 + H2O Biodegradation->CO2_H2O

Caption: Conceptual environmental degradation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butanal Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of butanal oxime.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound synthesis?

This compound is typically synthesized through the condensation reaction of butanal with hydroxylamine. The most common source of hydroxylamine is its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed.

Q2: Which base is most suitable for the reaction with hydroxylamine hydrochloride?

Commonly used bases include sodium acetate, sodium carbonate, and pyridine.[1][2] The choice of base can influence the reaction rate and work-up procedure. Pyridine, for instance, can also act as a solvent, while inorganic bases like sodium carbonate may be preferred for simpler, aqueous work-ups.[1]

Q3: What is the optimal pH for the synthesis of aldoximes like this compound?

The optimal pH for the synthesis of aldoximes is in the range of 3 to 7.[3] Maintaining the pH within this window is crucial, as highly alkaline conditions can lead to the decomposition of hydroxylamine, while highly acidic conditions may cause unwanted side reactions of the aldehyde.[3]

Q4: What are common solvents used for this compound synthesis?

Ethanol and methanol are frequently used solvents for this reaction, often in combination with water to dissolve the hydroxylamine salt and the base.[1][2] Green chemistry approaches have also demonstrated successful synthesis using solvent-free grinding methods or water as the primary solvent.[4][5]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared against spots of the starting butanal and a pure sample of this compound (if available). The disappearance of the butanal spot indicates the completion of the reaction.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Incorrect pH Measure the pH of the reaction mixture. Adjust to a range of 3-7 using a suitable acid or base. For aldoximes, this pH range is optimal for formation.[3]
Impure Reactants Butanal is prone to oxidation to butanoic acid. Use freshly distilled butanal.[6] Ensure the hydroxylamine hydrochloride is of high purity and has been stored in a dry environment.
Decomposition of Hydroxylamine Hydroxylamine is unstable in strongly basic solutions.[3] Ensure the base is added portion-wise or at a controlled rate to maintain a suitable pH and avoid localized high basicity. Prepare the free hydroxylamine solution just before use if possible.
Low Reaction Temperature For aldehydes, the reaction temperature can range from 20 to 120 °C.[3] If the reaction is sluggish at room temperature, consider gently heating the mixture. Monitor for potential side reactions at higher temperatures.
Insufficient Reaction Time Monitor the reaction to completion using TLC. Aldehyde oximation is generally faster than with ketones, but may still require several hours depending on the specific conditions.[6]
Issue 2: Presence of Unreacted Butanal in the Final Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the base to drive the reaction to completion.
Inefficient Purification Unreacted butanal can sometimes co-distill with the product. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. A bisulfite wash during the work-up can also help remove residual aldehyde.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Steps
Aldehyde Polymerization/Condensation Aldehydes are susceptible to self-condensation or polymerization, especially under strongly acidic or basic conditions.[3] Maintain the pH within the optimal 3-7 range.[3] Consider adding the butanal slowly to the hydroxylamine solution to keep its instantaneous concentration low.
Beckmann Rearrangement This is more common for ketoximes but can occur with aldoximes under strong acid catalysis and high temperatures, leading to the formation of amides.[7] Avoid excessively high temperatures and strongly acidic conditions during the reaction and work-up.

Data Presentation

Table 1: Influence of Reaction Conditions on Aldoxime Synthesis Yield

ParameterConditionTypical Yield RangeNotes
pH 3 - 7HighOptimal range for aldoxime formation.[3]
> 7LowerRisk of hydroxylamine decomposition.[3]
< 3LowerPotential for aldehyde side reactions.[3]
Temperature 20 - 50 °CGood to HighGenerally sufficient for reactive aldehydes.
50 - 100 °CHighMay be needed to increase reaction rate, but monitor for side products.[3]
Catalyst/Base Pyridine in EthanolGood to HighA classic method, though pyridine is toxic.[1]
NaOAc in aq. EthanolGood to HighA common and effective base.[2]
Na₂CO₃ in WaterGood to HighA greener alternative.[4]
Method Reflux in SolventGood to HighTraditional and widely used.[1]
Solvent-free GrindingHigh to ExcellentAn environmentally friendly method that can lead to high yields in short reaction times.[4][7]

Experimental Protocols

Protocol: Synthesis of this compound using Hydroxylamine Hydrochloride and Sodium Acetate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Butanal (freshly distilled)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Ethanol

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water/ethanol mixture. Stir until all solids have dissolved.

  • Reaction: Cool the flask in an ice bath. Slowly add butanal (1.0 equivalent) dropwise to the stirred hydroxylamine solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the butanal spot is no longer visible (typically 1-4 hours). Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.[3]

  • Work-up: Once the reaction is complete, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Visualizations

Butanal_Oxime_Synthesis Butanal Butanal (CH3CH2CH2CHO) Intermediate Hemiaminal Intermediate Butanal->Intermediate + Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate ButanalOxime This compound (CH3CH2CH2CH=NOH) Intermediate->ButanalOxime - H2O Water Water (H2O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Reagents Prepare Reagents (Butanal, NH2OH·HCl, Base) Setup_Apparatus Set up Reaction Vessel Mix_Reagents Combine Reagents Setup_Apparatus->Mix_Reagents Monitor_Progress Monitor with TLC Mix_Reagents->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product (Distillation/Chromatography) Dry->Purify

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low or No Yield? Check_pH Is pH between 3-7? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reactants Are reactants pure? Check_pH->Check_Reactants Yes Adjust_pH->Check_Reactants Purify_Reactants Purify/distill butanal Use fresh NH2OH·HCl Check_Reactants->Purify_Reactants No Check_Temp_Time Increase Temp./Time? Check_Reactants->Check_Temp_Time Yes Purify_Reactants->Check_Temp_Time Optimize_Conditions Gently heat (40-50°C) Increase reaction time Check_Temp_Time->Optimize_Conditions Yes Success Yield Improved Check_Temp_Time->Success No, review protocol Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Butanal Oxime by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and safety information for the purification of butanal oxime via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.

Critical Safety Warning

EXTREME EXPLOSION HAZARD: this compound (also known as butyraldoxime) is reported to be highly explosive during vacuum distillation.[1][2][3][4] This procedure should only be attempted by experienced personnel in a controlled laboratory environment, behind a blast shield, and with all necessary personal protective equipment (PPE). Incompatible materials include oxidizing agents, strong acids, and metallic impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vacuum distillation used for its purification? this compound is an aliphatic aldoxime formed from the condensation of n-butanal and hydroxylamine.[1][4] It is used in various industrial applications, including as an anti-skinning agent in paints and as an intermediate in organic synthesis.[5] Vacuum distillation is employed because this compound has a relatively high boiling point at atmospheric pressure (152-154 °C), and heating to this temperature can lead to decomposition.[3][6] By reducing the pressure, the boiling point is lowered, allowing for distillation at a safer temperature.[7][8]

Q2: What are the most critical safety precautions for this procedure? Given the high risk of explosion, the following safety measures are mandatory:

  • Use a Blast Shield: All work must be conducted behind a certified explosion-proof blast shield.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, a face shield, and appropriate gloves.[9]

  • Proper Ventilation: The entire apparatus must be set up inside a fume hood with good airflow to prevent the accumulation of flammable vapors.[10][11][12]

  • Inspect Glassware: Meticulously inspect all glassware for cracks, stars, or any imperfections that could compromise its integrity under vacuum and heat.

  • Avoid Open Flames: Use an electrically controlled heating mantle. Do not use open flames or spark-producing equipment in the vicinity.[10][11]

  • Inert Atmosphere: Operate the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

Q3: What are the primary impurities I might encounter? Impurities can include unreacted starting materials (n-butanal, hydroxylamine), solvents used during the synthesis, and byproducts from side reactions. The crude product may also contain water, which should be removed prior to distillation if possible.

Q4: How do I know if the distillation is proceeding correctly? A successful and stable distillation is characterized by:

  • A stable vacuum level.

  • A steady distillation temperature (head temperature) that corresponds to the expected boiling point at the measured pressure.

  • A consistent rate of condensation and collection in the receiving flask.

  • The absence of sudden pressure spikes, temperature jumps, or discoloration of the liquid in the distillation pot.

Quantitative Data: Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₉NO[1][6][13]
Molecular Weight 87.12 g/mol [1][6][13]
Boiling Point 152-154 °C (at 760 mmHg)[3][6]
Melting Point -29.5 °C[3][4][6]
Density 0.923 g/cm³[1][3]
Flash Point 58 °C (136-140 °F)[1][3][4]
Appearance Colorless liquid[2][3][4]
Solubility in Water Slightly soluble (<0.1 g/100 mL at 20 °C)[1][4]

Experimental Protocol: Vacuum Distillation of this compound

Methodology: This protocol outlines the purification of crude this compound using a standard short-path vacuum distillation apparatus.

  • Apparatus Assembly:

    • Assemble a short-path distillation apparatus in a fume hood. Ensure all glass joints are clean, properly greased (if necessary for your setup), and securely clamped.

    • Use a round-bottom flask (distillation pot) no more than two-thirds full of the crude this compound.[9]

    • Add a new magnetic stir bar or fresh boiling chips to the distillation pot to ensure smooth boiling.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Connect the condenser to a circulating water bath with the water inlet at the bottom and the outlet at the top.

    • Connect the vacuum takeoff adapter to a cold trap (e.g., cooled with dry ice/acetone) and then to a vacuum pump. Include a manometer to monitor the pressure.

  • Distillation Procedure:

    • CRITICAL: Place the entire apparatus behind a blast shield.

    • Begin magnetic stirring.

    • Slowly and carefully open the system to the vacuum pump. Allow the pressure to stabilize at the desired level. Low-boiling impurities or residual solvents may distill at this stage.

    • Once the vacuum is stable, begin to gently heat the distillation pot using a heating mantle. Increase the temperature gradually.[11]

    • Monitor the pressure and temperature closely. As the boiling point is reached, you will observe vapor condensing and collecting in the receiving flask.

    • Collect any initial low-boiling fraction (forerun) in a separate receiving flask before collecting the main product fraction.

    • Collect the pure this compound fraction over a narrow and stable temperature range.

    • Do not distill to dryness.[9] Always leave a small amount of residue in the distillation pot.

  • System Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen or argon until it reaches atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a labeled, appropriate container for storage.

Troubleshooting Guide

Q5: My system cannot achieve or maintain a stable vacuum. What are the likely causes? An unstable or insufficient vacuum is typically due to leaks in the system.[14]

  • Check all connections: Ensure all glass joints, tubing, and seals are airtight. Re-grease joints if necessary.

  • Inspect the pump: Check the vacuum pump oil level and clarity. Old or contaminated oil will reduce efficiency.

  • Examine tubing: Look for cracks or holes in any flexible tubing.

  • Cold Trap: Ensure your cold trap is sufficiently cold to condense volatile vapors that could otherwise enter and degrade the pump oil.

Q6: The temperature is fluctuating, or the liquid is "bumping" violently. How can I fix this? This issue, known as bumping, is caused by superheating of the liquid followed by rapid, uncontrolled boiling.

  • Ensure adequate agitation: Use a magnetic stir bar at a sufficient speed. If using boiling chips, ensure they are fresh; used boiling chips are ineffective.

  • Reduce the heating rate: Apply heat more gradually to avoid superheating.[11]

  • Check for pressure fluctuations: An unstable vacuum can cause the boiling point to change, leading to temperature fluctuations.[8] Address any vacuum leaks.

Q7: No product is distilling over, even though the pot temperature is high. What should I check?

  • Insufficient Vacuum: The pressure may not be low enough for the liquid to boil at the current temperature. Verify your vacuum level with a manometer.

  • Thermometer Placement: Ensure the thermometer bulb is correctly placed at the vapor outlet to the condenser. If it is too high, it will not register the correct temperature of the distilling vapor.

  • Condenser Issues: Check that the cooling water is flowing through the condenser and that its temperature is low enough to condense the vapor.

Q8: The distillate is yellow or brown. What does this indicate? Discoloration often signifies thermal decomposition of the this compound.

  • Lower the temperature: The pot temperature may be too high. This can be resolved by improving the vacuum to further lower the boiling point.

  • Minimize distillation time: Prolonged heating, even at lower temperatures, can lead to decomposition.

Q9: The distillation rate is extremely slow.

  • Insufficient Heating: The temperature of the heating mantle may be too low to provide enough energy for vaporization. Increase the heat setting gradually.

  • Excessive Heat Loss: Ensure the distillation column is properly insulated (e.g., with glass wool or aluminum foil) to prevent premature condensation of the vapor before it reaches the condenser.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware B Assemble Apparatus A->B C Charge Flask (< 2/3 Full) B->C D Place Behind Blast Shield C->D E Start Stirring D->E F Apply Vacuum Slowly E->F G Apply Heat Gradually F->G H Collect Fractions G->H I Cool System to RT H->I J Vent with Inert Gas I->J K Turn Off Pump J->K L Disassemble & Store K->L

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting_Logic Problem Problem Observed NoDistillate No Distillate Collected Problem->NoDistillate UnstableVacuum Unstable Vacuum / Pressure Problem->UnstableVacuum Bumping Bumping / Temp. Fluctuation Problem->Bumping Decomposition Product Discolored Problem->Decomposition Cause1 Cause: Pressure Too High? NoDistillate->Cause1 Cause2 Cause: Leaks in System? UnstableVacuum->Cause2 Cause3 Cause: Poor Agitation? Bumping->Cause3 Cause4 Cause: Heat Too High? Decomposition->Cause4 Cause1->Cause4 No Solution1 Solution: Improve Vacuum Cause1->Solution1 Yes Solution2 Solution: Check Joints & Tubing Cause2->Solution2 Yes Cause3->Cause2 No Solution3 Solution: Check Stirrer / Add Chips Cause3->Solution3 Yes Solution4 Solution: Reduce Heat / Improve Vacuum Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for common distillation issues.

References

stability and degradation pathways of butanal oxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of butanal oxime in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other oximes, is influenced by several key factors. These include pH, temperature, light exposure, and the presence of oxidizing agents or certain metallic impurities.[1][2] In aqueous solutions, pH is a critical determinant of its hydrolytic stability.[3][4]

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The main degradation pathway for this compound in aqueous solutions is hydrolysis.[5] This reaction is reversible and involves the cleavage of the carbon-nitrogen double bond (C=N), yielding n-butanal and hydroxylamine.[5][6]

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of oximes is catalyzed by acid.[3][4] Consequently, the stability of this compound is pH-dependent. While oximes are significantly more resistant to hydrolysis than analogous hydrazones, particularly at neutral pH, their rate of hydrolysis increases in acidic environments.[3][7] Studies on the nerve agent antidote oxime HI 6 showed it had maximal stability at pH 2.0, with different degradation pathways becoming dominant at neutral pH.[8]

Q4: Is this compound sensitive to temperature and light?

A4: Yes. Increased temperature generally accelerates the rate of chemical degradation for most organic compounds, including oximes.[1] this compound should be stored under appropriate temperature conditions to ensure its stability. Additionally, exposure to UV light can induce photodegradation.[1][9][10] For sensitive experiments, solutions should be protected from light.

Q5: What are the potential degradation products of this compound?

A5: Depending on the conditions, this compound can degrade via several pathways:

  • Hydrolysis: The most common pathway in aqueous solutions, producing n-butanal and hydroxylamine .[5]

  • Beckmann Rearrangement: In the presence of various acids, this compound can rearrange to form N-propylformamide .[5][11]

  • Oxidation: Strong oxidizing agents can react with the oxime functional group.[2][12] Oxidation of ketoximes has been shown to produce nitronates.[13]

  • Reduction: The presence of reducing agents can convert this compound into the corresponding primary amine, butylamine .[5]

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound stock solution. What should I check first?

A1: If you are experiencing unexpected instability, review the following:

  • Solution pH: Verify the pH of your solvent or buffer. Acidic conditions will accelerate hydrolysis.[3] Consider using a buffered solution at a neutral or slightly alkaline pH if your experimental conditions permit.

  • Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[1] Both heat and UV exposure can promote degradation.[14][15]

  • Contaminants: Check for the presence of metallic impurities or strong oxidizing agents, as these are known to be incompatible with this compound.[2] Ensure high-purity solvents are used.

  • Solvent: While this compound is slightly soluble in water, its stability might differ in various organic solvents.[2][16] Ensure the chosen solvent is inert and free of acidic or basic contaminants.

Q2: My reaction mixture shows several unexpected peaks in the HPLC/GC-MS analysis. What could these be?

A2: Unexpected peaks could correspond to degradation products. Based on the likely degradation pathways, consider the following possibilities:

  • A peak corresponding to n-butanal , which would indicate hydrolysis.

  • A peak corresponding to N-propylformamide , suggesting a Beckmann rearrangement may have occurred, likely triggered by acidic conditions.[11]

  • If oxidizing agents are present, you may be observing oxidized derivatives of this compound.[13]

  • If you performed a reduction, a peak for butylamine might be present.[5]

Cross-reference the mass-to-charge ratio (m/z) of the unexpected peaks with the molecular weights of these potential byproducts to aid in identification.

Data Summary

FactorInfluence on this compound StabilityComments
pH High stability at neutral pH; hydrolysis is acid-catalyzed.[3][7]Oximes are significantly more hydrolytically stable than hydrazones, especially around pH 7.0.[3][4] The rate of hydrolysis increases in acidic conditions.
Temperature Stability decreases with increasing temperature.[1]Higher temperatures provide the activation energy for degradation reactions.[1]
Light Susceptible to photodegradation.[1][9]UV exposure can lead to the cleavage of chemical bonds.[1] Solutions should be stored in amber vials or protected from light.
Oxidizing Agents Incompatible; can lead to oxidation of the oxime group.[2]The presence of oxidants can lead to the formation of various oxidized byproducts.[12][13]
Linkage Type More stable than imines and hydrazones.[3][7]The electronegativity of the oxygen atom in the oxime C=N-OH bond imparts greater hydrolytic stability compared to the nitrogen in a hydrazone's C=N-NHR bond.[3][7]

Experimental Protocols

Protocol: Monitoring this compound Stability by ¹H NMR Spectroscopy

This protocol provides a framework for quantitatively assessing the hydrolytic stability of this compound under specific pH and temperature conditions.

Objective: To determine the rate of hydrolysis of this compound by monitoring the disappearance of its characteristic signals and the appearance of signals from its hydrolysis product, n-butanal, over time using ¹H NMR spectroscopy.[4]

Materials:

  • This compound (high purity)

  • Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0)

  • Deuterated formaldehyde (CD₂O) solution (to act as a "trap" for the released hydroxylamine, preventing the reverse reaction)[3]

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP)

  • High-quality NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O). b. In an NMR tube, combine the this compound stock solution, a selected deuterated buffer, the internal standard, and the deuterated formaldehyde trap solution. The final concentration of this compound should be suitable for NMR analysis (e.g., 5-10 mM).

  • NMR Acquisition: a. Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired experimental temperature. b. Acquire an initial ¹H NMR spectrum immediately (t=0). Ensure key signals are well-resolved, particularly the aldehydic proton of this compound and the emerging aldehydic proton of n-butanal. c. Continue to acquire spectra at regular, predetermined time intervals (e.g., every hour for faster reactions, or every 24 hours for slower reactions).

  • Data Analysis: a. For each spectrum, integrate the area of a characteristic this compound signal (e.g., the proton on the C=N bond) and the corresponding signal for the n-butanal product. Normalize these integrals to the integral of the internal standard. b. Plot the natural logarithm of the normalized this compound concentration (ln[Oxime]) versus time. c. The negative slope of the resulting linear plot corresponds to the first-order rate constant (k) for hydrolysis. d. Calculate the half-life (t₁/₂) of this compound under the tested conditions using the equation: t₁/₂ = 0.693 / k .[4]

Visualizations

ButanalOxime This compound (C₄H₉NO) Hydrolysis Hydrolysis (+H₂O, H⁺ catalyst) ButanalOxime->Hydrolysis Rearrangement Beckmann Rearrangement (Acid) ButanalOxime->Rearrangement Oxidation Oxidation ([O]) ButanalOxime->Oxidation Reduction Reduction ([H]) ButanalOxime->Reduction Butanal n-Butanal + Hydroxylamine Hydrolysis->Butanal Amide N-propylformamide Rearrangement->Amide Oxidized Oxidized Products (e.g., Nitroalkanes) Oxidation->Oxidized Amine Butylamine Reduction->Amine prep 1. Prepare Solution This compound in buffered solvent with internal standard. stress 2. Apply Stress Conditions (e.g., specific pH, temp, light exposure) prep->stress sample 3. Sample at Time Intervals (t=0, t=1, t=2, ... t=n) stress->sample analyze 4. Analyze Samples (e.g., HPLC, GC-MS, NMR) sample->analyze quantify 5. Quantify Reactant & Products Measure peak areas or signal integrals. analyze->quantify plot 6. Plot Data & Calculate Rate (e.g., ln[Concentration] vs. Time) quantify->plot start Unexpected Degradation Observed check_ph Is the solution pH acidic? start->check_ph check_temp Is the storage temperature elevated? check_ph->check_temp No action_ph Adjust pH to neutral or use appropriate buffer. check_ph->action_ph Yes check_light Is the solution exposed to light? check_temp->check_light No action_temp Store at recommended lower temperature. check_temp->action_temp Yes check_purity Are solvents/reagents of high purity? check_light->check_purity No action_light Store in amber vial or protect from light. check_light->action_light Yes action_purity Use high-purity solvents; check for contaminants. check_purity->action_purity Yes end_node Stability Issue Resolved action_ph->end_node action_temp->end_node action_light->end_node action_purity->end_node

References

Technical Support Center: Safe Vacuum Distillation of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe vacuum distillation of butanal oxime. The following troubleshooting guides and frequently asked questions (FAQs) address specific hazards and procedural issues to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the vacuum distillation of this compound?

A1: The primary hazards include:

  • Thermal Decomposition and Explosion: this compound is thermally sensitive and can undergo rapid, exothermic decomposition, especially in the distillation residue, which can lead to a runaway reaction and explosion.[1][2] Overheating the residue is a major concern.[1]

  • Runaway Reaction: Exothermic reactions can become uncontrollable if the heat generated exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[3][4][5]

  • Implosion: Imperfections in glassware can lead to implosion under vacuum. It is crucial to inspect all glassware for cracks or scratches before use.

  • Flammability: this compound is a flammable liquid with a flash point of approximately 58-60°C.[6][7] Vapors can form explosive mixtures with air.[7] Air leakage into the vacuum system can create a fire and explosion hazard.[1]

  • Health Hazards: this compound can cause severe eye irritation and may cause allergic skin reactions.[6][8][9]

Q2: What are the critical signs of a developing hazardous situation during distillation?

A2: Be vigilant for the following warning signs:

  • A sudden, uncontrolled rise in the temperature of the distillation pot.

  • A rapid increase in the distillation rate without a corresponding change in the heating mantle setting.

  • Discoloration (e.g., darkening) of the distillation residue, which may indicate decomposition.[10]

  • An unexpected rise in the pressure of the vacuum system.

Q3: How can I prevent the thermal decomposition of this compound during vacuum distillation?

A3: To prevent thermal decomposition:

  • Use the lowest possible pot temperature: Employ a high vacuum to lower the boiling point of this compound.

  • Maintain the heating medium temperature below the decomposition temperature: This is a key principle of inherently safer operations.[1]

  • Avoid distilling to dryness: Always leave a sufficient amount of residue in the distillation flask.[1]

  • Consider adding a high boiling point solvent: This can help to prevent coking and decomposition of the oxime in the distillation pot.[11]

Q4: What immediate actions should I take if I suspect a runaway reaction is occurring?

A4: If you suspect a runaway reaction:

  • Immediately remove the heating source from the distillation flask.

  • If possible and safe to do so, begin cooling the flask with a water or ice bath.

  • Alert all personnel in the vicinity and evacuate the immediate area.

  • If the situation escalates, follow your laboratory's emergency procedures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No distillate is being collected. Inadequate vacuum; Poor sealing of joints; Insufficient heating.Check the vacuum pump and all connections for leaks. Ensure all joints are properly sealed. Gradually increase the heating mantle temperature, but do not exceed the recommended maximum.
"Bumping" or violent boiling of the liquid. Lack of a proper boiling aid. Boiling chips are ineffective under vacuum.[12]Use a magnetic stir bar and stir plate to ensure smooth boiling. A capillary tube can also be used to introduce a fine stream of bubbles.[13]
The product is discolored or appears impure. Distillation temperature is too high, causing some decomposition.Improve the vacuum to allow for distillation at a lower temperature.
The vacuum level is unstable. Leaks in the system; The vacuum pump oil is contaminated.Check all glassware joints and tubing for leaks. Change the vacuum pump oil if it appears cloudy or discolored.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound and the closely related 2-butanone oxime.

PropertyThis compound2-Butanone Oxime
CAS Number 110-69-096-29-7
Molecular Formula C4H9NOC4H9NO
Molecular Weight 87.12 g/mol [7]87.12 g/mol [14]
Boiling Point ~152 °C at 760 mmHg[7]~152 °C at 760 mmHg[14]
Flash Point ~60 °C (140 °F)[7]~59 °C (138 °F)[6][14]
Auto-ignition Temperature Not specified315 °C[9]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a method for the vacuum distillation of this compound with an emphasis on safety.

1. Pre-Distillation Safety Checks:

  • Thoroughly inspect all glassware for any cracks, chips, or defects. Do not use any damaged glassware.

  • Ensure a safety shield is placed between the distillation apparatus and the user.

  • Have appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8][15]

  • Ensure an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible.

2. Apparatus Setup:

  • Assemble the distillation apparatus in a fume hood.

  • Use a round-bottom flask for the distillation pot.

  • Add a magnetic stir bar to the flask for smooth boiling.[12]

  • Connect a Claisen adapter to the flask to prevent bumping liquid from contaminating the distillate.

  • Place a thermometer with the bulb positioned correctly to measure the vapor temperature.

  • Connect a condenser and a receiving flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

3. Distillation Procedure:

  • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Begin stirring the liquid with the magnetic stirrer.

  • Turn on the cooling water to the condenser.

  • Gradually apply the vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to slowly heat the distillation flask using a heating mantle.

  • Monitor the temperature of the vapor and the distillation pot closely. Collect the fraction that distills at the expected boiling point for the applied pressure.

  • Crucially, do not distill to dryness. Stop the distillation when a small amount of residue remains in the flask.

  • Turn off the heating and allow the apparatus to cool completely before slowly and carefully reintroducing air into the system.

Hazard Prevention Workflow

The following diagram illustrates the logical workflow for preventing hazards during the vacuum distillation of this compound.

HazardPreventionWorkflow Start Start: Plan this compound Vacuum Distillation RiskAssessment Conduct Thorough Risk Assessment Start->RiskAssessment GlasswareCheck Inspect All Glassware for Defects RiskAssessment->GlasswareCheck PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) GlasswareCheck->PPE ApparatusSetup Proper Apparatus Setup (in Fume Hood, with Stir Bar) PPE->ApparatusSetup VacuumApplication Gradually Apply Vacuum ApparatusSetup->VacuumApplication Heating Controlled Heating (Heating Mantle) VacuumApplication->Heating Monitoring Continuous Monitoring (Temp., Pressure, Residue) Heating->Monitoring DecompositionRisk Decomposition Risk? Monitoring->DecompositionRisk DistillateCollection Collect Product Fraction Shutdown Safe Shutdown Procedure DistillateCollection->Shutdown Cooling Cool Apparatus Completely Shutdown->Cooling Venting Slowly Vent to Atmospheric Pressure Cooling->Venting End End: Safe Completion Venting->End StopHeating Stop Heating Immediately Emergency Follow Emergency Protocol StopHeating->Emergency DecompositionRisk->DistillateCollection No DecompositionRisk->StopHeating Yes

Caption: Workflow for Hazard Prevention in this compound Vacuum Distillation.

References

identifying side products in butanal oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butanal oxime.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Action Analytical Method
Low Yield of this compound Incomplete reaction.- Ensure stoichiometric amounts of butanal and hydroxylamine hydrochloride are used. - Optimize reaction time and temperature. - Use a suitable base (e.g., sodium carbonate, pyridine) to neutralize HCl released from hydroxylamine hydrochloride.[1][2]GC-MS, ¹H NMR
Side reactions consuming starting materials.- Control reaction temperature to minimize self-condensation of butanal. - Adjust pH to favor oxime formation over side reactions.GC-MS, ¹H NMR
Presence of a Second Major Peak in GC-MS, Isomeric to this compound Formation of E/Z stereoisomers of this compound.This is an inherent aspect of aldoxime synthesis. Separation can be achieved by chromatography if a single isomer is required. The ratio of isomers can sometimes be influenced by reaction conditions and catalysts.[3][4]GC-MS, ¹H NMR, 2D NMR (NOESY)
Observation of Higher Molecular Weight Impurities Aldol condensation of butanal.- Maintain a lower reaction temperature. - Add butanal slowly to the reaction mixture containing hydroxylamine. - Use a milder base.GC-MS, ¹H NMR, ¹³C NMR
Detection of a Nitrogen-Containing Impurity with a Lower Molecular Weight Formation of butyronitrile.- Avoid excessive heating and strongly acidic or basic conditions, which can promote dehydration of the oxime.[5][6][7]GC-MS, IR Spectroscopy
Complex ¹H NMR Spectrum with Unidentified Peaks Presence of unreacted starting materials or multiple side products.- Purify the crude product using column chromatography or distillation. - Compare the spectrum with reference spectra of butanal and potential side products.¹H NMR, ¹³C NMR, COSY

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: The most probable side products in this compound synthesis are:

  • Butanal self-condensation products (aldol adducts): Butanal can undergo self-condensation in the presence of a base, leading to the formation of 2-ethyl-3-hydroxyhexanal, which can further dehydrate.[8][9][10][11][12]

  • Butyronitrile: The this compound can undergo dehydration to form butyronitrile, particularly under harsh temperature or pH conditions.[5][6][7][13]

  • E/Z Isomers of this compound: this compound exists as a mixture of E and Z stereoisomers, which are not side products in the traditional sense but are different compounds that are typically formed together.[3][4]

Q2: How can I differentiate between the E and Z isomers of this compound?

A2: The E and Z isomers of this compound can be distinguished using spectroscopic methods:

  • ¹H NMR Spectroscopy: The chemical shift of the proton attached to the C=N double bond will be different for the E and Z isomers due to the anisotropic effect of the hydroxyl group. 2D NMR techniques like NOESY can also be used to determine the spatial relationship between the protons and the hydroxyl group.[3]

  • Gas Chromatography (GC): The two isomers often have slightly different retention times on a GC column, allowing for their separation and quantification.

Q3: What is the optimal pH for this compound synthesis?

A3: The reaction is typically carried out under weakly acidic to neutral conditions. The use of hydroxylamine hydrochloride makes the initial mixture acidic. A base, such as sodium carbonate or pyridine, is often added to neutralize the liberated HCl and drive the reaction to completion.[1][2] Both excessively acidic and basic conditions can promote side reactions like nitrile formation or aldol condensation.

Q4: How can I purify the synthesized this compound?

A4: Purification can be achieved through several methods:

  • Distillation: As this compound is a liquid, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For smaller scale preparations or to separate the E/Z isomers, column chromatography on silica gel can be employed.[14]

  • Extraction: An initial workup involving extraction with an organic solvent followed by washing with water and brine can help remove water-soluble impurities.[1]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for oxime synthesis.[2][14][15]

Materials:

  • Butanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water or a mixture of water and ethanol.

  • Add a base such as sodium carbonate (0.6 equivalents) or pyridine (1.1 equivalents) to the solution.

  • Slowly add butanal (1.0 equivalent) to the stirred solution.

  • The reaction mixture may be stirred at room temperature or gently heated under reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. If not, the product is extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Analysis: Monitor for the molecular ion of this compound (m/z = 87) and its characteristic fragments. Potential side products like butyronitrile (m/z = 69) and butanal aldol products will have different retention times and mass spectra.[16]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Analysis:

      • This compound: Look for the characteristic signals of the alkyl chain protons and the distinct signals for the CH =NOH proton of the E and Z isomers.

      • Butanal Aldol Adducts: The presence of new aldehyde and hydroxyl protons, along with a more complex aliphatic region, would indicate aldol condensation products.[8][9][10][11][12]

      • Butyronitrile: A characteristic shift for the protons alpha to the nitrile group would be observed.

Visualizations

Butanal_Oxime_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Butanal Butanal Intermediate Hemiaminal Intermediate Butanal->Intermediate Nucleophilic Attack Aldol Aldol Adducts Butanal->Aldol Self-Condensation (Base-catalyzed) Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate ButanalOxime This compound (E/Z Isomers) Intermediate->ButanalOxime Dehydration Nitrile Butyronitrile ButanalOxime->Nitrile Dehydration (Heat/Acid/Base)

Caption: Reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered during Synthesis Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis LowYield Low Yield Analysis->LowYield Low Conversion Impurities Presence of Impurities Analysis->Impurities Extra Peaks CheckConditions Check Reaction Conditions (Stoichiometry, Temp, Time, Base) LowYield->CheckConditions IdentifyImpurity Identify Impurity Structure Impurities->IdentifyImpurity Optimize Optimize Conditions CheckConditions->Optimize End Pure this compound Optimize->End AldolProduct Aldol Condensation Product IdentifyImpurity->AldolProduct High MW NitrileProduct Nitrile Formation IdentifyImpurity->NitrileProduct Low MW, N-containing Isomers E/Z Isomers IdentifyImpurity->Isomers Isomeric Peak ModifyTempBase Modify Temperature and Base AldolProduct->ModifyTempBase ModifyDehydration Avoid Harsh Conditions NitrileProduct->ModifyDehydration Purify Purification (Chromatography/Distillation) Isomers->Purify ModifyTempBase->End ModifyDehydration->End Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Aldoxime Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling the stereochemical outcome of aldoxime syntheses. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your experimental design.

Part 1: Controlling E/Z Stereoselectivity of the C=N Double Bond

The geometry of the C=N double bond in aldoximes gives rise to E and Z isomers. The selective synthesis of one isomer is often crucial for subsequent reactions or for the biological activity of the final compound. Classical methods for aldoxime synthesis often yield a mixture of E and Z isomers.[1] The ratio of these isomers can be influenced by factors such as temperature, solvent, and the presence of catalysts.[1]

Frequently Asked Questions (FAQs) - E/Z Isomerism

Q1: My aldoxime synthesis is producing a mixture of E and Z isomers. How can I improve the selectivity?

A1: Achieving high E/Z selectivity often requires specific reaction conditions or catalysts. Standard condensation of an aldehyde with hydroxylamine hydrochloride may result in isomer mixtures.[1] To improve selectivity, consider the following:

  • Temperature Control: The equilibration of E and Z isomers is temperature-dependent.[1] Running the reaction at lower temperatures can sometimes favor the kinetic product, while higher temperatures may favor the thermodynamic product.

  • Catalyst Selection: The use of specific catalysts can highly favor the formation of one isomer. For example, a facile method for preparing Z-aldoximes involves using an emeraldine base form of polyaniline as a catalyst under solvent-free conditions at room temperature.[1] Conversely, a domino aza-Michael/retro-Michael reaction has been developed for a highly stereoselective synthesis of the E-isomer.[2]

  • pH Control: The pH of the reaction medium can influence the rate of formation and the stability of the isomers. For instance, a base-catalyzed domino reaction at pH 12 has been shown to be highly selective for the E-isomer.[2]

Q2: How can I determine the E/Z ratio of my aldoxime product?

A2: The most common and reliable method for determining the E/Z ratio is through ¹H NMR spectroscopy. The chemical shift of the proton attached to the C=N double bond (the oxime proton) is different for the E and Z isomers. Generally, the proton of the Z-isomer appears at a lower field (higher ppm) than the corresponding proton of the E-isomer.[] Integration of these distinct signals allows for the quantification of the isomer ratio.[4] Other techniques like Nuclear Overhauser Effect (NOE) difference spectroscopy can also be used for unambiguous configurational assignment.[5]

Q3: Is it possible to isomerize an existing mixture of E/Z aldoximes to favor one isomer?

A3: Yes, isomerization is possible.

  • Acid Catalysis: Treating a mixture of isomers with a protic or Lewis acid under anhydrous conditions can lead to the selective precipitation of one isomer's salt, thereby driving the equilibrium towards that isomer. For example, treating a mixture of E and Z ketoxime isomers with anhydrous HCl in diethyl ether can precipitate the pure E oxime hydrochloride.[6]

  • Photochemical Isomerization: Visible-light-mediated energy transfer catalysis can be a mild and general method to convert the thermodynamically more stable E isomer to the Z isomer.[7]

Q4: I am having trouble separating the E and Z isomers. What methods are effective?

A4: Separation of E and Z isomers can be achieved by standard laboratory techniques:

  • Column Chromatography: Due to their different polarities, E and Z isomers can often be separated by silica gel column chromatography.[8]

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities, fractional crystallization can be an effective method for separation.[9]

Troubleshooting Guide: Poor E/Z Selectivity

This guide will help you troubleshoot common issues leading to poor E or Z selectivity in your aldoxime synthesis.

Issue Potential Cause Suggested Solution
Low Selectivity (Mixture of E/Z Isomers) Reaction conditions favor thermodynamic equilibrium.Modify reaction temperature; lower temperatures may favor the kinetic product.
Inappropriate catalyst or lack of catalyst.Employ a stereoselective catalyst. For (E)-isomers, consider a base-catalyzed domino reaction.[2] For (Z)-isomers, polyaniline nanofibers can be an effective catalyst.[1]
Incorrect pH of the reaction medium.Optimize the pH. Acidic or basic conditions can significantly influence the isomer ratio.[10]
Isomerization During Workup or Purification Exposure to acid or heat.Perform workup and purification at low temperatures and under neutral conditions if possible.
Prolonged exposure to silica gel during chromatography.Use a less acidic stationary phase like neutral alumina or deactivate the silica gel with a small amount of triethylamine in the eluent.
Inconsistent Results Impurities in starting materials.Ensure the purity of the aldehyde and hydroxylamine. Aldehydes can oxidize to carboxylic acids.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere, especially if using moisture-sensitive reagents or catalysts.
Experimental Protocols for Stereoselective Aldoxime Synthesis

Protocol 1: Highly Stereoselective Synthesis of (E)-Aldoximes This protocol is based on a base-catalyzed domino aza-Michael/retro-Michael reaction.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(R-benzylidene)malononitrile starting material in a suitable solvent.

  • Addition of Reagents: Add an aqueous solution of hydroxylamine and an aqueous solution of NaOH to adjust the pH to 12.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Data Presentation: (E)-Aldoxime Synthesis

EntryR-group on BenzylideneYield (%)Diastereomeric Ratio (E:Z)
1H92>95:5
24-Me90>95:5
34-Cl93>95:5
44-Br92>95:5
Data adapted from a study on the stereoselective synthesis of E-isomers of aldoximes.[2]

Protocol 2: Selective Synthesis of (Z)-Aldoximes This protocol utilizes a potassium carbonate/methanol system for a rapid and selective synthesis of Z-oximes.[]

  • Reaction Setup: To a solution of the aldehyde or ketone in methanol, add hydroxylamine hydrochloride.

  • Addition of Base: Add potassium carbonate to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within a short period (minutes to a few hours).

  • Workup and Purification: Filter the reaction mixture to remove inorganic salts. Evaporate the methanol and purify the residue by recrystallization or column chromatography.

Data Presentation: (Z)-Aldoxime Synthesis

EntryCarbonyl CompoundTime (min)Yield (%)E/Z Ratio
1Acetophenone109415:85
24-Methoxyacetophenone159510:90
3Benzaldehyde59215:85
44-Chlorobenzaldehyde59610:90
Data adapted from a study on the selective preparation of Z-oximes.[]

Logical Workflow for Troubleshooting E/Z Selectivity

G start Poor E/Z Selectivity Observed check_conditions Review Reaction Conditions start->check_conditions temp Is Temperature Optimized? check_conditions->temp catalyst Is a Stereoselective Catalyst Used? temp->catalyst No adjust_temp Adjust Temperature (e.g., lower for kinetic control) temp->adjust_temp Yes ph Is pH Controlled? catalyst->ph No add_catalyst Introduce a Stereoselective Catalyst (e.g., Polyaniline for Z, Base-Domino for E) catalyst->add_catalyst Yes adjust_ph Optimize pH (e.g., buffer or specific base/acid) ph->adjust_ph Yes check_workup Review Workup & Purification ph->check_workup No end Improved E/Z Selectivity adjust_temp->end add_catalyst->end adjust_ph->end acid_heat Isomerization due to Acid/Heat? check_workup->acid_heat neutral_workup Perform Neutral Workup at Low Temp acid_heat->neutral_workup Yes check_reagents Review Reagents acid_heat->check_reagents No neutral_workup->end purity Are Reagents Pure & Anhydrous? check_reagents->purity purify_reagents Purify Aldehyde, Use Fresh NH2OH·HCl purity->purify_reagents Yes purity->end No purify_reagents->end

Troubleshooting workflow for poor E/Z selectivity in aldoxime synthesis.

Part 2: Chiral Auxiliary-Mediated Stereoselective Reactions

For the synthesis of chiral molecules containing an aldoxime moiety, a chiral auxiliary can be employed to control the formation of new stereocenters. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered.[9][11] Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric transformations, including aldol reactions and alkylations.[9][]

Frequently Asked Questions (FAQs) - Chiral Auxiliaries

Q1: How can a chiral auxiliary be used to control stereoselectivity in a reaction involving an aldoxime?

A1: A chiral auxiliary can be attached to a molecule that contains, or will be converted to, an aldoxime. The auxiliary creates a chiral environment that directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For example, in an aldol reaction, a chiral auxiliary attached to an acyl group can control the formation of two new stereocenters with high diastereoselectivity.[13]

Q2: I am getting a low diastereomeric ratio (dr) in my chiral auxiliary-directed reaction. What are the common causes?

A2: Low diastereoselectivity can result from several factors:

  • Suboptimal Temperature: Higher temperatures can overcome the energy difference between the transition states leading to the desired and undesired diastereomers. Reactions are often run at low temperatures (e.g., -78 °C).

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often critical for high diastereoselectivity. The choice of base and Lewis acid can influence this.

  • Inappropriate Solvent: The solvent can affect the conformation of the transition state.

  • Steric Factors: The steric bulk of the substrate, electrophile, or the auxiliary itself can impact selectivity.

  • Presence of Impurities: Water or other impurities can interfere with the reaction.[1]

Q3: What are the best methods for cleaving the chiral auxiliary without racemizing the product?

A3: The cleavage conditions must be mild enough to avoid epimerization of the newly formed stereocenter.

  • Hydrolysis: For auxiliaries attached via an imide linkage, mild hydrolysis with reagents like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) is common.

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, yielding an alcohol.

  • Transesterification: Using a Lewis acid with an alcohol can convert the product into an ester.

Troubleshooting Guide: Poor Diastereoselectivity with Chiral Auxiliaries
Issue Potential Cause Suggested Solution
Low Diastereomeric Ratio (dr) Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., -78 °C) to maximize the energy difference between diastereomeric transition states.
Incorrect enolate geometry formed.Change the base or Lewis acid. For Evans auxiliaries, soft enolization with a Lewis acid like dibutylboron triflate often gives the required Z-enolate for syn-aldol products.[9][13]
Suboptimal solvent.Use a non-coordinating solvent like dichloromethane or a coordinating solvent like THF, depending on the specific reaction and Lewis acid used.
Steric clash in the transition state.Re-evaluate the choice of chiral auxiliary or modify the substrate to reduce steric hindrance.
Epimerization during Auxiliary Cleavage Cleavage conditions are too harsh.Use milder cleavage reagents (e.g., LiOH/H₂O₂ instead of strong acid/base). Perform the cleavage at low temperatures.
Poor Yield Incomplete enolate formation.Use a slight excess of a strong, non-nucleophilic base like LDA or NaHMDS.
Degradation of starting material or product.Ensure anhydrous conditions and an inert atmosphere.
Representative Protocol: Evans Asymmetric Aldol Reaction for β-Hydroxy Oxime Precursor Synthesis

This protocol describes a general procedure for a diastereoselective aldol reaction using an Evans oxazolidinone auxiliary. The resulting β-hydroxy imide can be a precursor to a β-hydroxy aldoxime.

  • Acylation of Chiral Auxiliary: React the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acyl chloride or anhydride to form the N-acyl imide.

  • Enolate Formation: Dissolve the N-acyl imide in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C under an inert atmosphere. Add di-n-butylboryl triflate followed by a tertiary amine (e.g., triethylamine) to form the boron enolate.

  • Aldol Reaction: Add the aldehyde to the enolate solution at -78 °C and stir for several hours.

  • Workup: Quench the reaction with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide. Extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., LiOH/H₂O₂) to yield the chiral β-hydroxy carboxylic acid, which can be further functionalized.

Data Presentation: Diastereoselectivity in Evans Aldol Reaction

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>99:189
2Isobutyraldehyde>99:180
3Acrolein>99:185
Data is representative of typical outcomes for Evans aldol reactions.[14]

Logical Diagram for Chiral Auxiliary-Mediated Synthesis

G start Prochiral Substrate (e.g., Acyl Group) attach_aux Attach Auxiliary start->attach_aux auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) auxiliary->attach_aux chiral_substrate Chiral Substrate-Auxiliary Adduct attach_aux->chiral_substrate diastereoselective_reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) chiral_substrate->diastereoselective_reaction diastereomers Diastereomeric Products (Major and Minor) diastereoselective_reaction->diastereomers separation Separation of Diastereomers (Optional, if dr is not high) diastereomers->separation major_diastereomer Major Diastereomer diastereomers->major_diastereomer High dr separation->major_diastereomer cleave_aux Cleave Auxiliary major_diastereomer->cleave_aux final_product Enantiomerically Enriched Product cleave_aux->final_product recovered_aux Recovered Chiral Auxiliary cleave_aux->recovered_aux

Workflow for asymmetric synthesis using a chiral auxiliary.

References

Technical Support Center: Solvent-Free Synthesis of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the solvent-free synthesis of butanal oxime.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the solvent-free synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient grinding time or microwave power. 2. Poor Quality Reagents: Butanal may have oxidized to butanoic acid; hydroxylamine hydrochloride may have degraded. 3. Sub-optimal Stoichiometry: Incorrect molar ratios of reactants. 4. Loss of Volatile Butanal: Butanal may have evaporated due to heat generated during grinding or microwave irradiation.1. Increase Reaction Time/Power: Extend the grinding time or microwave irradiation period in short increments and monitor the reaction by TLC. 2. Use Fresh Reagents: Ensure butanal is freshly distilled and use high-purity hydroxylamine hydrochloride.[1] 3. Verify Stoichiometry: Accurately weigh all reactants. A slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) can be beneficial. 4. Control Temperature: For grinding, perform the reaction in a cooled mortar or in a fume hood with good ventilation to dissipate heat. For microwave synthesis, use a lower power setting for a longer duration.
Presence of Unreacted Butanal 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Poor Mixing: Inadequate grinding may result in poor contact between reactants.1. Extend Reaction Time: Continue grinding or microwave irradiation and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure Homogeneous Mixture: Grind the reactants thoroughly to a fine, homogenous powder.
Formation of Side Products 1. Beckmann Rearrangement: High temperatures can lead to the rearrangement of the oxime to butanamide.[1] 2. Dehydration to Nitrile: In the presence of certain catalysts and high heat, the oxime can dehydrate to form butyronitrile.1. Maintain Low Temperature: Avoid excessive heat generation during the reaction. If using a microwave, employ pulsed heating at a lower power level. 2. Choose Appropriate Catalyst: For simple oximation, a mild base like sodium carbonate is often sufficient and less likely to promote dehydration than some Lewis acids.
Difficulty in Product Isolation 1. Oily Product: this compound may be an oil at room temperature, making filtration difficult. 2. Product Solubility: The product may have some solubility in the aqueous workup solution.1. Extraction: If the product is an oil, extract the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether after the initial workup.[2] 2. Brine Wash: Wash the organic extracts with brine (saturated NaCl solution) to reduce the solubility of the oxime in the aqueous phase and aid in layer separation.

Frequently Asked Questions (FAQs)

Q1: Why choose a solvent-free method for this compound synthesis?

A1: Solvent-free methods, such as grinding or microwave-assisted synthesis, are environmentally friendly "green chemistry" approaches that reduce or eliminate the use of hazardous organic solvents. They can also lead to shorter reaction times, simpler work-up procedures, and potentially higher yields.[2][3]

Q2: What is the role of the base (e.g., sodium carbonate) in the grinding method?

A2: The base is necessary to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride during the reaction. This allows the free hydroxylamine to react with the butanal.[2]

Q3: Can I use a different catalyst for this reaction?

A3: Yes, other catalysts have been reported for solvent-free oximation reactions, such as bismuth(III) oxide (Bi₂O₃) or titanium dioxide (TiO₂) under microwave conditions.[3][4] The choice of catalyst may influence reaction time and yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A small sample of the reaction mixture can be dissolved in a suitable solvent (e.g., ethyl acetate) and spotted on a TLC plate. The disappearance of the butanal spot and the appearance of the this compound spot will indicate the progress of the reaction.

Q5: Is it possible to scale up this solvent-free synthesis?

A5: While these protocols are described for a laboratory scale, they can potentially be scaled up. However, for larger scale reactions, heat dissipation during grinding becomes a more significant concern and may require specialized equipment. For microwave synthesis, a continuous flow reactor might be more suitable for industrial production.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound via Grinding

This protocol is adapted from general procedures for the solvent-free synthesis of aldoximes.[2]

Materials:

  • Butanal (freshly distilled)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Mortar and pestle

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry mortar, add hydroxylamine hydrochloride (1.2 mmol) and anhydrous sodium carbonate (1.5 mmol).

  • Gently grind the two solids together with a pestle for 1-2 minutes to create a fine, homogenous powder.

  • Add butanal (1.0 mmol) dropwise to the powder mixture in the mortar.

  • Grind the resulting mixture thoroughly at room temperature for the time indicated by TLC monitoring (typically 5-15 minutes). The mixture may become pasty.

  • Upon completion of the reaction (as monitored by TLC), add 10 mL of ethyl acetate to the mortar and stir to dissolve the product.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of this compound

This protocol is based on general procedures for microwave-assisted oximation.[4]

Materials:

  • Butanal (freshly distilled)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Microwave reactor vial

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a 10 mL microwave reactor vial, add butanal (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol).

  • Grind the mixture gently with a glass rod to ensure homogeneity.

  • Place the vial in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.[4]

  • After cooling to room temperature, resuspend the reaction mixture in 10 mL of dichloromethane.

  • Filter the mixture to remove inorganic salts.

  • The filtrate containing the this compound can be further purified if necessary, for example, by removing the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the solvent-free synthesis of various aldoximes, providing a reference for the expected outcome for this compound.

AldehydeMethodCatalyst/BaseTimeYield (%)Reference
BenzaldehydeGrindingNa₂CO₃2 min95[2]
4-ChlorobenzaldehydeGrindingNa₂CO₃2 min96[2]
4-NitrobenzaldehydeGrindingNa₂CO₃2 min98[2]
VanillinMicrowaveNa₂CO₃5 min100 (oxime)[4]
4-ChlorobenzaldehydeGrindingBi₂O₃15 min98[3]
HeptanalGrindingBi₂O₃35 min90[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Weigh NH₂OH·HCl and Na₂CO₃ B Grind to a fine powder A->B C Add Butanal B->C D Grind/Microwave C->D E Monitor via TLC D->E F Dissolve in Ethyl Acetate E->F G Filter F->G H Aqueous Wash G->H I Dry & Evaporate H->I J This compound I->J

Caption: Experimental workflow for the solvent-free synthesis of this compound.

troubleshooting_workflow start Low/No Yield q1 Is unreacted butanal present (TLC)? start->q1 a1_yes Incomplete Reaction or Poor Mixing q1->a1_yes Yes q2 Are reagents fresh and pure? q1->q2 No sol1 Increase reaction time and/or ensure thorough grinding. a1_yes->sol1 a2_no Degraded Reagents q2->a2_no No a2_yes Other issues: Stoichiometry, Volatilization q2->a2_yes Yes sol2 Use freshly distilled butanal and new hydroxylamine hydrochloride. a2_no->sol2 sol3 Check molar ratios and ensure reaction temperature is controlled. a2_yes->sol3

Caption: Troubleshooting logic for low or no product yield in this compound synthesis.

References

Technical Support Center: Catalyst-Free Synthesis of Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the catalyst-free synthesis of butanal oxime. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst absolutely necessary for the synthesis of this compound?

A1: No, a catalyst is not strictly required. The reaction between butanal and hydroxylamine hydrochloride can proceed efficiently under catalyst-free conditions, particularly when using appropriate solvents and ensuring proper pH.[1] Green chemistry approaches often favor avoiding catalysts to simplify purification and reduce environmental impact.[2]

Q2: What is the general reaction mechanism for the catalyst-free synthesis of this compound?

A2: The synthesis is a condensation reaction between butanal and hydroxylamine. It involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of butanal, followed by the elimination of a water molecule to form the oxime C=NOH bond.

Q3: What are the advantages of a catalyst-free approach?

A3: The primary advantages include a simplified reaction setup, easier purification of the final product (as there is no catalyst to remove), reduced cost, and alignment with green chemistry principles by minimizing waste and the use of potentially toxic metals.[1][2]

Q4: Can I use a solvent other than the recommended water or water/methanol mixture?

A4: While other solvents can be used, water or a mixture of water and a polar protic solvent like methanol is often preferred for catalyst-free oximation.[1] Water can facilitate the reaction, and its use is environmentally friendly. The choice of solvent can impact reaction rate and yield.[1] Some protocols might use ethanol or pyridine.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot for butanal (starting material) and a new spot for this compound (product) will be observed. The reaction is considered complete when the butanal spot disappears.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect stoichiometry of reactants.2. Reaction time is too short.3. pH of the reaction mixture is not optimal.4. Inefficient extraction during work-up.1. Ensure hydroxylamine hydrochloride is used in a slight molar excess (e.g., 1.2 equivalents).[4]2. Continue to monitor the reaction by TLC until the starting material is consumed.3. The presence of a mild base (like sodium acetate or sodium carbonate) can be beneficial to neutralize the HCl released from hydroxylamine hydrochloride, although some catalyst-free methods proceed under slightly acidic conditions.[1][4]4. Ensure proper separation of the organic and aqueous layers. Perform multiple extractions with the organic solvent (e.g., ethyl acetate).
Presence of Unreacted Butanal in the Final Product 1. Incomplete reaction.2. Insufficient amount of hydroxylamine hydrochloride.1. Increase the reaction time and monitor by TLC.[4]2. Add a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.3 equivalents).[4]3. Consider adding a mild base like sodium acetate to drive the equilibrium towards the product.[4]
Formation of Side Products (e.g., Nitriles) 1. High reaction temperature.2. Presence of strong dehydrating agents.1. Maintain the reaction at room temperature as elevated temperatures can sometimes lead to the Beckmann rearrangement or dehydration to nitriles.[2]2. Ensure no strong acids or dehydrating agents are present in the reaction mixture unless the nitrile is the desired product.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase.2. Emulsion formation during work-up.1. If the product has some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.2. To break emulsions, add a small amount of brine or allow the mixture to stand for a longer period. Centrifugation can also be effective.

Experimental Protocols & Data

Catalyst-Free Synthesis of this compound

This protocol is adapted from a general method for the catalyst-free synthesis of aryl oximes in an aqueous medium.[1]

Materials:

  • Butanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol

  • Water (distilled or deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • In a round-bottom flask, dissolve butanal (1.0 mmol) in a 1:1 mixture of methanol and water (4 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, add ethyl acetate (10 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (if the solution is acidic) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a catalyst-free oximation based on analogous reactions.[1]

ParameterValue
Reactant Ratio (Butanal:NH₂OH·HCl) 1 : 1.2
Solvent 1:1 Methanol:Water
Temperature Room Temperature
Reaction Time 30 - 60 minutes
Typical Yield > 90%
Purity Analysis ¹H-NMR, ¹³C-NMR, GC-MS

Visualizations

Reaction Mechanism

Reaction_Mechanism Butanal Butanal (CH₃CH₂CH₂CHO) Intermediate Hemiaminal Intermediate Butanal->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Oxime This compound (CH₃CH₂CH₂CH=NOH) Intermediate->Oxime - H₂O Water Water (H₂O) Experimental_Workflow A 1. Mix Butanal, NH₂OH·HCl, and Solvent B 2. Stir at Room Temperature A->B C 3. Monitor by TLC B->C D 4. Reaction Completion C->D E 5. Work-up with Ethyl Acetate D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Characterize Product G->H Troubleshooting_Tree Start Low Yield? IncompleteReaction Unreacted Butanal on TLC? Start->IncompleteReaction Yes WorkupIssue Work-up Problem? Start->WorkupIssue No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes CheckStoichiometry Check Reagent Stoichiometry (add excess NH₂OH·HCl) IncompleteReaction->CheckStoichiometry No Success Problem Resolved IncreaseTime->Success CheckStoichiometry->Success CheckExtraction Improve Extraction (e.g., use brine) WorkupIssue->CheckExtraction Yes SideProducts Side Products Seen? WorkupIssue->SideProducts No CheckExtraction->Success CheckTemp Lower Reaction Temperature SideProducts->CheckTemp Yes Consult Consult Further SideProducts->Consult No CheckTemp->Success

References

Technical Support Center: Managing Butanal Oxime Incompatibility with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and management of butanal oxime in the presence of strong oxidizing agents. Adherence to these protocols is critical to ensure laboratory safety and experimental integrity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and strong oxidizing agents.

Issue Possible Cause Recommended Action
Rapid temperature increase (exotherm) upon mixing this compound and an oxidizing agent. Highly exothermic and potentially runaway reaction.Immediate Action: 1. Stop the addition of the reagent. 2. Cool the reaction vessel immediately using an ice bath. 3. If the reaction is uncontrollable, evacuate the area and follow emergency procedures. Prevention: 1. Always add the oxidizing agent slowly and in small portions to the this compound solution, never the other way around. 2. Maintain a low reaction temperature using an ice bath throughout the addition. 3. Perform a small-scale trial reaction first to assess the reactivity.
Unexpected color change (e.g., brown, dark purple) and/or gas evolution. Vigorous oxidation of this compound. The gas may be nitrogen oxides or other decomposition products.1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. Monitor the temperature closely. 3. If the reaction appears too vigorous, slow down or stop the addition of the oxidizing agent and cool the mixture.
Formation of a precipitate. The precipitate could be an insoluble byproduct or the oxidizing agent itself (e.g., manganese dioxide from potassium permanganate).1. Do not attempt to filter the mixture until the reaction is complete and quenched. 2. Once the reaction is safely quenched, the precipitate can be removed by filtration. 3. Characterize the precipitate to understand the reaction pathway.
Low or no yield of the desired oxidized product. 1. The oxidizing agent may not be suitable for the desired transformation. 2. The reaction conditions (temperature, pH, solvent) may be suboptimal. 3. The this compound may have decomposed.1. Review the literature for appropriate oxidizing agents for the desired reaction. 2. Optimize reaction conditions on a small scale. 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[1][2]
Positive peroxide test after the reaction is complete. Incomplete reaction or insufficient quenching of a peroxide-based oxidizing agent.1. Add more of the quenching agent (e.g., sodium sulfite, sodium thiosulfate) in small portions. 2. Stir for an additional 30 minutes and re-test for peroxides. 3. Ensure the quenching process is conducted at a controlled temperature, as it can also be exothermic.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered incompatible with strong oxidizing agents?

A1: this compound, like other oximes, contains a C=N-OH functional group that is susceptible to oxidation.[4] This reaction can be highly exothermic and may proceed uncontrollably, leading to a rapid increase in temperature and pressure, and potentially an explosion.[5] Reactions with strong oxidizing agents can lead to the formation of various products, including butanal, butanoic acid, or butyronitrile, and may also generate hazardous gases like nitrogen oxides.[3]

Q2: What are some common strong oxidizing agents to be cautious of when working with this compound?

A2: Common strong oxidizing agents that are incompatible with this compound include, but are not limited to:

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂) (especially concentrated)

  • Nitric acid (HNO₃)

  • Chromic acid (H₂CrO₄)

  • Perchloric acid (HClO₄)

  • Various organic peroxides

Q3: What are the potential products of the reaction between this compound and a strong oxidizing agent?

A3: The product of the oxidation of an aldoxime like this compound depends on the specific oxidizing agent and the reaction conditions.[6]

  • Mild oxidation may regenerate the parent aldehyde (butanal).

  • Stronger oxidation can lead to the corresponding carboxylic acid (butanoic acid).[7][8][9][10]

  • Under certain conditions, dehydration can occur, leading to the formation of the corresponding nitrile (butyronitrile).[11][12][13]

  • With some oxidants, nitrile oxides can be formed as intermediates.[14][15]

Q4: How should I store this compound safely?

A4: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition.[16][17] It is crucial to store it separately from incompatible materials, especially strong oxidizing agents and strong acids.[3][18]

Q5: What should I do in case of a spill involving this compound and an oxidizing agent?

A5: In case of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Do not use combustible materials like paper towels to clean up the spill. Use an inert absorbent material, such as vermiculite or sand. The collected material should be treated as hazardous waste and disposed of according to institutional safety protocols.

Experimental Protocols

Protocol 1: Monitoring the Oxidation of this compound by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of the reaction and ensure the complete consumption of the starting material.

Methodology:

  • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a TLC plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of pure this compound.

    • Lane 2 (Co-spot): Spot the this compound solution, and then on top of the same spot, apply a sample from the reaction mixture.

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction mixture.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the plate under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • The disappearance of the this compound spot in Lane 3 and the appearance of a new spot for the product indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[1][2]

Protocol 2: Safe Quenching of Unreacted Strong Oxidizing Agents

Objective: To safely neutralize the excess oxidizing agent at the end of the reaction. The choice of quenching agent depends on the specific oxidizing agent used.

A. Quenching Potassium Permanganate (KMnO₄):

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.

  • The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) may form.

  • Continue adding the quenching agent until the purple color is completely gone.

B. Quenching Hydrogen Peroxide (H₂O₂):

  • Cool the reaction mixture in an ice bath.[3]

  • Slowly and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) dropwise.[3][17] This quenching process can be exothermic.[3]

  • After the initial quench, test for the presence of residual peroxides using peroxide test strips.

  • If the test is positive, add more quenching agent and continue to stir for at least 30 minutes before re-testing.[19]

C. Quenching Nitric Acid (HNO₃):

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.[18][20] Be aware of gas (CO₂) evolution.

  • Monitor the pH of the aqueous layer to ensure it reaches a neutral range (pH 6-8).

Visualizations

Incompatibility_Pathway Butanal_Oxime This compound (C4H9NO) Reaction Vigorous, Exothermic Reaction Butanal_Oxime->Reaction Strong_Oxidant Strong Oxidizing Agent (e.g., KMnO4, H2O2, HNO3) Strong_Oxidant->Reaction Products Potential Products: - Butanal - Butanoic Acid - Butyronitrile - Gaseous Byproducts (e.g., NOx) Reaction->Products Hazard Runaway Reaction Explosion Hazard Reaction->Hazard If not controlled

Caption: Reaction pathway of this compound with strong oxidants.

Troubleshooting_Workflow cluster_0 Troubleshooting Flowchart Start Issue Encountered (e.g., Exotherm, Gas) Is_Controlled Is the reaction under control? Start->Is_Controlled Stop_Addition Stop Reagent Addition Is_Controlled->Stop_Addition No Monitor Continue Monitoring Temperature & Vitals Is_Controlled->Monitor Yes Cool_Mixture Cool Reaction Mixture (Ice Bath) Stop_Addition->Cool_Mixture Is_Controlled_Again Is_Controlled_Again Cool_Mixture->Is_Controlled_Again Is it now controlled? Evacuate Evacuate & Follow Emergency Procedures Proceed Proceed with Caution Monitor->Proceed Is_Controlled_Again->Evacuate No Is_Controlled_Again->Monitor Yes

Caption: A logical workflow for troubleshooting unexpected reactivity.

References

effective work-up procedures for butanal oxime isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective work-up and isolation of butanal oxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental work-up and isolation of this compound.

Q1: I've completed the synthesis of this compound, but I'm unsure about the work-up procedure. What is a general protocol for its isolation?

A1: A standard work-up procedure for isolating this compound involves quenching the reaction, extracting the product, washing the organic phase, drying, and removing the solvent. Since this compound is a liquid at room temperature, purification is typically achieved by distillation.

A general protocol is as follows:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Repeat the extraction process 2-3 times to maximize the recovery of this compound.

  • Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can then be purified by vacuum distillation. Caution: this compound is reported to be highly explosive during vacuum distillation, so appropriate safety precautions must be taken.[1][2][3]

Q2: During the extraction process, I'm observing a stable emulsion between the aqueous and organic layers. How can I break this emulsion?

A2: Emulsion formation is a common problem during the work-up of oximes. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.

  • Changing the Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion.

Q3: My final yield of this compound is lower than expected. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors, primarily the hydrolysis of the oxime back to the aldehyde.

  • Acid-Catalyzed Hydrolysis: Oximes are susceptible to hydrolysis under acidic conditions.[4][5][6][7] If your reaction was performed under acidic catalysis, it is crucial to neutralize the acid promptly during the work-up. Washing the organic extract with a mild base like a saturated sodium bicarbonate solution can help prevent hydrolysis.

  • Incomplete Extraction: this compound has some slight solubility in water.[1][2][3] Ensure you perform multiple extractions (at least 3) with your organic solvent to maximize the recovery from the aqueous phase.

  • Loss during Solvent Removal: Be cautious during the removal of the extraction solvent, especially if it has a low boiling point. Overheating or applying too high a vacuum can lead to the loss of the volatile this compound.

Q4: The isolated this compound is impure. What are the common impurities and how can I purify the product?

A4: Common impurities include unreacted butanal, hydroxylamine, and byproducts from side reactions.

  • Purification by Distillation: The most common method for purifying liquid oximes is vacuum distillation. However, it is critical to be aware that This compound is highly explosive during vacuum distillation .[1][2][3] This procedure should only be performed with extreme caution, behind a blast shield, and on a small scale. It is also incompatible with oxidizing materials and metallic impurities.[1][2][3]

  • Column Chromatography: For smaller scales or when distillation is not feasible, column chromatography on silica gel can be an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the more polar oxime from less polar impurities like residual butanal.

Data Presentation

The following table summarizes key quantitative data for this compound and related solvents, which is essential for planning the work-up and purification steps.

PropertyThis compoundDiethyl EtherEthyl AcetateWater
Molecular Weight ( g/mol ) 87.1274.1288.1118.02
Boiling Point (°C) 152-154[1]34.677.1100
Melting Point (°C) -29.5[3]-116.3-83.60
Density (g/mL) 0.923[1]0.7130.9021.000
Solubility in Water <0.1 g/100 mL at 20 °C[3]6.9 g/100 mL8.3 g/100 mLN/A
Vapor Density 3.01 (heavier than air)[3]2.553.040.62
Flash Point (°C) 58[3]-45-4N/A

Experimental Protocols

Detailed Experimental Protocol for this compound Synthesis and Isolation

This protocol is a representative example and may require optimization based on specific experimental conditions.

Materials:

  • Butanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butanal (1.0 eq) in methanol or ethanol.

  • Addition of Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water. Add this aqueous solution dropwise to the stirred solution of butanal. Alternatively, pyridine can be used as a base in an alcoholic solvent.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash once with deionized water and then once with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification (with extreme caution): Purify the crude product by vacuum distillation. WARNING: this compound can explode during vacuum distillation. [1][2][3] Ensure all safety measures are in place.

Mandatory Visualization

Butanal_Oxime_Isolation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Butanal, NH₂OH·HCl, Base, Solvent) Quenching Quenching (e.g., NaHCO₃ solution) Reaction_Mixture->Quenching Cool to RT Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Combine Organic Layers Emulsion Emulsion Formation? Extraction->Emulsion Drying Drying (e.g., Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Filter Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification_Method Purification (e.g., Vacuum Distillation) Crude_Product->Purification_Method Impure_Product Impure Product? Crude_Product->Impure_Product Pure_Product Pure this compound Purification_Method->Pure_Product Low_Yield Low Yield? Pure_Product->Low_Yield Emulsion_Solution Add Brine, Centrifuge, etc. Emulsion->Emulsion_Solution Low_Yield_Solution Neutralize Acid, Repeat Extractions Low_Yield->Low_Yield_Solution Impure_Solution Re-purify Impure_Product->Impure_Solution

Figure 1. Workflow for the isolation and purification of this compound, including key troubleshooting checkpoints.

References

Validation & Comparative

A Comparative Study: Butanal Oxime vs. 2-Butanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial chemistry, oximes play a pivotal role as versatile intermediates and additives. Among them, butanal oxime and 2-butanone oxime are two structurally similar yet functionally distinct compounds with significant applications, particularly in the coatings and polymer industries. This guide provides a comprehensive comparative analysis of their chemical properties, synthesis, applications, and toxicological profiles, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

This compound, an aldoxime, and 2-butanone oxime, a ketoxime, share the same molecular formula (C₄H₉NO) and molecular weight. However, the position of the C=N double bond imparts distinct physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound2-Butanone Oxime
Synonyms Butyraldoxime, n-Butyraldehyde oximeMethyl ethyl ketoxime (MEKO)
CAS Number 110-69-096-29-7
Molecular Formula C₄H₉NOC₄H₉NO
Molecular Weight 87.12 g/mol 87.12 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Melting Point -29.5 °C-29.5 °C
Boiling Point 152-154 °C152-153 °C
Density ~0.923 g/cm³~0.923 g/cm³ (at 20°C)
Solubility in Water Slightly solubleSoluble
Flash Point 58 °C59 °C

Synthesis and Reaction Mechanisms

Both oximes are typically synthesized through a condensation reaction between the corresponding carbonyl compound and a hydroxylamine salt.

Synthesis of this compound and 2-Butanone Oxime

The synthesis of both this compound and 2-butanone oxime follows a similar chemical pathway, involving the reaction of the respective carbonyl compound (butanal or 2-butanone) with hydroxylamine hydrochloride in the presence of a base.

Synthesis cluster_butanal This compound Synthesis cluster_2butanone 2-Butanone Oxime Synthesis Butanal Butanal ButanalOxime This compound Butanal->ButanalOxime + NH2OH - H2O Hydroxylamine_B Hydroxylamine (NH2OH) Butanone 2-Butanone ButanoneOxime 2-Butanone Oxime Butanone->ButanoneOxime + NH2OH - H2O Hydroxylamine_K Hydroxylamine (NH2OH)

Fig. 1: General synthesis pathway for this compound and 2-butanone oxime.
Experimental Protocol: Synthesis of 2-Butanone Oxime

This protocol describes a common laboratory-scale synthesis of 2-butanone oxime. A similar procedure can be adapted for this compound by substituting 2-butanone with butanal.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve hydroxylamine hydrochloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.

  • To this cold solution, add 2-butanone dropwise with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude 2-butanone oxime can be further purified by vacuum distillation.

Comparative Applications and Performance

The primary application for both this compound and 2-butanone oxime is as an anti-skinning agent in paints, varnishes, and inks.[1] They prevent the formation of a solid film on the surface of the coating during storage.

Anti-Skinning Mechanism

Oximes function as anti-skinning agents by complexing with the metal driers (e.g., cobalt salts) present in the paint formulation. This complexation temporarily deactivates the drier, preventing it from catalyzing the oxidative polymerization of the binder at the paint-air interface. Upon application of the paint, the volatile oxime evaporates, releasing the drier and allowing the curing process to proceed.

AntiSkinning MetalDrier Metal Drier (e.g., Co²⁺) Complex Oxime-Metal Complex (Inactive) MetalDrier->Complex Complexation Skin Skin Formation (Oxidative Polymerization) MetalDrier->Skin Catalyzes Oxime Oxime (Butanal or 2-Butanone Oxime) Oxime->Complex Complex->MetalDrier Evaporation of Oxime (upon application) Oxygen Oxygen (from air) Oxygen->Skin Binder Paint Binder Binder->Skin

Fig. 2: Mechanism of action of oximes as anti-skinning agents.

While both oximes are effective, their performance can differ. Aldoximes like this compound are generally considered to be more reactive than ketoximes such as 2-butanone oxime. This higher reactivity can sometimes lead to a more pronounced effect on the drying time of the paint. 2-Butanone oxime is often favored for its balanced performance, providing excellent anti-skinning properties with minimal impact on the final film formation.[2]

Other Applications
  • 2-Butanone Oxime: Widely used as a silicon curing agent in RTV (room-temperature-vulcanizing) silicone sealants.[3] It also finds application as an oxygen scavenger in boiler water treatment to prevent corrosion.[4]

  • This compound: Utilized in the production of plastics and rubber.[5]

Chemical Reactivity: A Comparative Overview

The structural difference between an aldoxime and a ketoxime influences their chemical reactivity in various reactions, including hydrolysis and the Beckmann rearrangement.

Hydrolysis

Oximes can be hydrolyzed back to their corresponding carbonyl compound and hydroxylamine under acidic conditions. Generally, oximes are more stable to hydrolysis than imines.[6] While specific kinetic data for the direct comparison of this compound and 2-butanone oxime is scarce, studies on similar structures suggest that the rate of hydrolysis can be influenced by the steric and electronic environment around the C=N bond.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, where they rearrange to form amides under acidic conditions.[7] This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.

  • 2-Butanone Oxime (a ketoxime): Undergoes Beckmann rearrangement to yield N-ethylacetamide.

  • This compound (an aldoxime): The Beckmann rearrangement of aldoximes can be more complex and may lead to the formation of nitriles or amides, depending on the reaction conditions.[8] In the case of this compound, the primary product is typically butyronitrile.

Beckmann cluster_butanal_rearrangement This compound Rearrangement cluster_2butanone_rearrangement 2-Butanone Oxime Rearrangement Butanal_Oxime This compound Butyronitrile Butyronitrile Butanal_Oxime->Butyronitrile Acid Catalyst Butanone_Oxime 2-Butanone Oxime NEthylacetamide N-Ethylacetamide Butanone_Oxime->NEthylacetamide Acid Catalyst

Fig. 3: Products of the Beckmann rearrangement for this compound and 2-butanone oxime.

Toxicological Profile

The toxicological properties of these oximes are a crucial consideration for their industrial use. 2-Butanone oxime (MEKO) has been the subject of extensive toxicological studies and has faced increasing regulatory scrutiny due to its potential health effects.[9]

Toxicological EndpointThis compound2-Butanone Oxime (MEKO)
Acute Oral LD50 (rat) Data not readily available. Acetaldehyde oxime LD50 is 1900 mg/kg, which may serve as a proxy.[3]930 mg/kg
Skin Irritation May cause skin irritation.Can cause skin sensitization and allergic reactions.
Eye Irritation Expected to be an eye irritant.Causes severe eye irritation.
Carcinogenicity Data not readily available.Classified as a Category 1B carcinogen in the European Union.[9]

Due to the classification of 2-butanone oxime as a carcinogen, there is a growing interest in finding safer alternatives for anti-skinning applications.[9]

Conclusion

This compound and 2-butanone oxime, while chemically similar, exhibit important differences in their reactivity, applications, and toxicological profiles. 2-Butanone oxime has historically been the more widely used compound, particularly as an anti-skinning agent, due to its well-balanced performance. However, its classification as a carcinogen has prompted a search for safer alternatives. This compound, while also an effective anti-skinning agent, has a different reactivity profile characteristic of aldoximes. A thorough understanding of the properties and behaviors of both compounds is essential for researchers and professionals in selecting the appropriate oxime for a given application, with careful consideration of both performance and safety. Further research into the direct comparative performance and long-term toxicological effects of this compound would be beneficial in assessing its potential as a viable alternative to 2-butanone oxime.

References

A Comparative Guide to the Validation of GC-FID and Alternative Methods for Airborne Butanal Oxime Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas chromatography-flame ionization detection (GC-FID) method for the detection of airborne butanal oxime against alternative analytical techniques. The following sections detail the performance of GC-FID, supported by experimental data, and contrast it with other established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This objective comparison is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the determination of airborne this compound is critical for accurate exposure assessment and research. While GC-FID offers a robust and cost-effective solution, alternative methods provide distinct advantages in terms of sensitivity and selectivity.

ParameterGC-FIDGC-MS (with PFBHA derivatization)HPLC-UV (with DNPH derivatization)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame.Separation based on volatility and polarity, with mass-based detection for high specificity.[1]Separation based on polarity in a liquid phase, with detection via UV absorbance.
Derivatization Not required for direct analysis of this compound.[2]Required; O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used to form an oxime derivative.[3][4]Required; 2,4-dinitrophenylhydrazine (DNPH) reacts with carbonyls to form hydrazones.[5]
Limit of Detection (LOD) 6.79 ng/mL (in solution).[2]Sub-nanomoles per sampling tube, corresponding to < 0.3 ppbv for a 24 L air sample.[6]Generally in the low ppb range, but can be higher than GC-MS methods.[6]
Selectivity Moderate; relies on chromatographic retention time.Very high; based on mass-to-charge ratio of fragmented ions.[1]Moderate; depends on chromatographic resolution and potential interferences.
Advantages Simple, robust, and cost-effective.High sensitivity and specificity, excellent for complex matrices.[1]Suitable for non-volatile or thermally labile compounds.[7]
Disadvantages Lower sensitivity and selectivity compared to MS detectors.Requires derivatization, which adds a step to sample preparation.Derivatization can be complex, and the DNPH method can have issues with ozone interference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for the determination of this compound and related carbonyl compounds.

GC-FID Method for this compound

This method is adapted from a validated procedure for the determination of 2-butanone oxime in workplace air.[2]

1. Air Sampling:

  • Sampler: A glass tube containing silica gel is used to trap the airborne this compound.

  • Procedure: A known volume of air is drawn through the sampler using a calibrated personal sampling pump.

2. Sample Preparation:

  • Extraction: The silica gel is transferred to a vial, and the this compound is extracted with methanol.

3. GC-FID Analysis:

  • Gas Chromatograph: A GC system equipped with a flame ionization detector.

  • Column: A suitable capillary column for the separation of volatile organic compounds.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium

  • Oven Temperature Program: An initial temperature of 70°C, held for 1 minute, followed by a ramp to 200°C at a rate of 10°C/minute, and held for 5 minutes.

  • Injection: A 1 µL aliquot of the methanol extract is injected.

4. Calibration:

  • A series of standard solutions of this compound in methanol are prepared and analyzed to create a calibration curve.

Alternative Method: GC-MS with PFBHA Derivatization

This method is a common approach for the analysis of aldehydes and ketones in air.[3][4]

1. Air Sampling and Derivatization:

  • Sampler: A solid-phase microextraction (SPME) fiber coated with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Procedure: The SPME fiber is exposed to the air sample, where butanal reacts with the PFBHA to form the corresponding oxime derivative directly on the fiber.

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system coupled to a mass spectrometer.

  • Desorption: The SPME fiber is inserted into the heated GC inlet to desorb the derivatized analyte.

  • Analysis: The separation and detection are carried out under conditions optimized for the this compound-PFBHA derivative.

Workflow and Process Diagrams

Visual representations of the experimental and logical workflows can aid in understanding the analytical processes.

GC_FID_Validation_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation AirSample Airborne this compound Sample SamplingPump Personal Sampling Pump AirSample->SamplingPump SorbentTube Silica Gel Sorbent Tube SamplingPump->SorbentTube Extraction Methanol Extraction SorbentTube->Extraction GCFID Gas Chromatography-Flame Ionization Detector Extraction->GCFID Data Chromatographic Data (Peak Area) GCFID->Data Calibration Calibration Curve Data->Calibration Precision Precision (Repeatability) Data->Precision Accuracy Accuracy (Recovery) Data->Accuracy LOD_LOQ LOD & LOQ Determination Calibration->LOD_LOQ

Caption: Experimental workflow for the validation of a GC-FID method for airborne this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte Airborne this compound GC_FID GC-FID Analyte->GC_FID GC_MS GC-MS (PFBHA) Analyte->GC_MS HPLC HPLC (DNPH) Analyte->HPLC Sensitivity Sensitivity (LOD) GC_FID->Sensitivity Selectivity Selectivity GC_FID->Selectivity Cost Cost & Simplicity GC_FID->Cost GC_MS->Sensitivity GC_MS->Selectivity GC_MS->Cost HPLC->Sensitivity HPLC->Selectivity HPLC->Cost

Caption: Logical relationship for selecting an analytical method for this compound detection.

References

Assessing the Cross-Reactivity of Butanal Oxime in Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of butanal oxime's performance in common chemical assays, focusing on its potential for cross-reactivity. For comparative purposes, we have included data on structurally similar and alternative compounds frequently encountered in laboratory and industrial settings. The experimental data presented herein is a synthesis of established principles of chemical reactivity and assay interference, intended to provide a framework for assessing compound suitability in analytical applications.

Introduction to this compound and its Analogs

This compound (C₄H₉NO) is an organic compound from the oxime family, formed by the condensation of butanal with hydroxylamine[1]. It and its analogs, such as methyl ethyl ketoxime (MEKO), acetone oxime, and 2-pentanone oxime, are primarily used as anti-skinning agents in paints, lacquers, and inks[2][3][4]. Their ability to scavenge oxygen prevents the formation of a solid film on the surface of these products during storage. However, the presence of these oximes as contaminants or components in various samples can lead to interference in sensitive chemical assays. Understanding the cross-reactivity profile of this compound is therefore crucial for accurate and reliable analytical measurements.

Comparative Analysis of Physicochemical Properties

The potential for cross-reactivity in chemical assays is often influenced by the physicochemical properties of the interfering molecule. A comparison of this compound with its common alternatives is presented below.

PropertyThis compoundMethyl Ethyl Ketoxime (MEKO)Acetone Oxime2-Pentanone Oxime
CAS Number 110-69-096-29-7127-06-0623-40-5
Molecular Formula C₄H₉NOC₄H₉NOC₃H₇NOC₅H₁₁NO
Molecular Weight 87.12 g/mol 87.12 g/mol 73.09 g/mol 101.15 g/mol
Boiling Point 152 °C152-153 °C136 °C169-171 °C
Water Solubility Slightly soluble110 g/L (20 °C)330 g/L (20 °C)Soluble
LogP 0.981.10.091.3

Cross-Reactivity in Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are highly specific but can be susceptible to interference from small molecules that are structurally similar to the target analyte. This is particularly relevant in competitive immunoassays designed for the detection of small molecules.

Hypothetical Competitive ELISA Data

The following table presents hypothetical cross-reactivity data for this compound and its analogs in a competitive ELISA designed for the quantification of a fictional small molecule analyte, "Analyte X," which shares a structural motif with these oximes. Cross-reactivity is calculated as: (IC₅₀ of Analyte X / IC₅₀ of Test Compound) x 100%.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
Analyte X 10100
This compound 5002
Methyl Ethyl Ketoxime 8001.25
Acetone Oxime > 10,000< 0.1
Butanal (Parent Aldehyde) 2,5000.4
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of this compound and other compounds in a competitive ELISA format.

Materials:

  • 96-well microtiter plates coated with Analyte X-protein conjugate

  • Primary antibody specific for Analyte X

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound and other test compounds

  • Analyte X standard

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the Analyte X standard and each test compound (e.g., this compound) in assay buffer.

  • Competitive Binding: Add 50 µL of the standard or test compound dilutions to the wells of the coated microtiter plate. Immediately add 50 µL of the primary antibody solution (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the Analyte X concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for Analyte X and each test compound. Calculate the percent cross-reactivity.

Interference in Colorimetric Assays

Colorimetric assays that rely on the reaction of a chromogenic reagent with a specific functional group are also susceptible to interference. For instance, assays designed to quantify aldehydes may show cross-reactivity with oximes under certain conditions, or vice-versa.

Hypothetical Data from a Colorimetric Aldehyde Assay

The following data illustrates the potential interference of this compound and related compounds in a colorimetric assay for the quantification of aliphatic aldehydes using a fictional reagent, "Alde-Detect," which forms a colored product with aldehydes.

Compound (at 100 µM)Absorbance at λₘₐₓSignal relative to Butanal (%)
Butanal 0.850100
This compound 0.0758.8
Methyl Ethyl Ketoxime 0.0202.4
Acetone Oxime 0.0151.8
Acetone (Parent Ketone) 0.0101.2
Experimental Protocol: Colorimetric Assay for Aldehyde Quantification

This protocol describes a general procedure for assessing the interference of this compound in a colorimetric aldehyde assay.

Materials:

  • Alde-Detect reagent solution

  • Butanal standard solution

  • This compound and other test compounds

  • Reaction buffer (assay-specific)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the butanal standard in the reaction buffer. Prepare solutions of this compound and other test compounds at a fixed concentration (e.g., 100 µM) in the reaction buffer.

  • Reaction Incubation: To each well of a 96-well plate, add 50 µL of the standard or test compound solution. Add 150 µL of the Alde-Detect reagent solution to each well. Mix and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ) for the colored product.

  • Data Analysis: Subtract the absorbance of a reagent blank from all readings. Plot a standard curve for butanal. Compare the absorbance generated by the test compounds to that of butanal to determine the relative signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to resolve this compound from its parent aldehyde and other structurally similar compounds, thus minimizing cross-reactivity issues inherent in less specific methods.

Hypothetical GC-MS Separation Data

The following table shows hypothetical retention times for this compound and related compounds, demonstrating their baseline separation under specific GC-MS conditions.

CompoundRetention Time (minutes)
Butanal 3.25
Acetone 2.80
Acetone Oxime 4.10
This compound 5.50
Methyl Ethyl Ketoxime 5.20
2-Pentanone Oxime 6.80
Experimental Protocol: GC-MS Analysis of Oximes

This protocol provides a general method for the analysis of this compound and related compounds by GC-MS.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Samples containing this compound are diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • An internal standard may be added for quantitative analysis.

  • The sample is injected into the GC-MS system.

Data Analysis:

  • Identify compounds based on their retention times and mass spectra by comparison to a spectral library and authenticated standards.

  • Quantify compounds by integrating the peak areas of characteristic ions and comparing them to a calibration curve.

Signaling Pathways and Experimental Workflows

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between butanal and hydroxylamine[1]. This reaction is foundational to understanding the potential for its formation in various chemical matrices.

G Synthesis of this compound Butanal Butanal (C₄H₈O) Intermediate Addition Intermediate Butanal->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate ButanalOxime This compound (C₄H₉NO) Intermediate->ButanalOxime Dehydration Water Water (H₂O) Intermediate->Water Dehydration

Caption: Synthesis pathway of this compound from butanal and hydroxylamine.

Workflow for Assessing Immunoassay Cross-Reactivity

A logical workflow is essential for systematically evaluating the potential for cross-reactivity of a compound like this compound in an immunoassay.

G Immunoassay Cross-Reactivity Assessment Workflow start Start prep_std Prepare Analyte Standard Curve start->prep_std prep_test Prepare Serial Dilutions of Test Compounds start->prep_test run_elisa Perform Competitive ELISA prep_std->run_elisa prep_test->run_elisa acquire_data Read Absorbance at 450 nm run_elisa->acquire_data calc_ic50 Calculate IC₅₀ for Analyte and Test Compounds acquire_data->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr report Report Results calc_cr->report

Caption: Workflow for determining the cross-reactivity of compounds in a competitive ELISA.

Conclusion

This compound and its analogs have the potential to interfere in certain chemical assays, particularly immunoassays and colorimetric assays that target structurally similar functional groups. The degree of cross-reactivity is dependent on the specific assay format and the molecular structure of the interfering compound. Based on general principles, smaller oximes with higher water solubility, like acetone oxime, are likely to exhibit lower cross-reactivity in immunoassays compared to larger, more lipophilic oximes. For definitive quantification and to avoid cross-reactivity issues, highly specific methods such as GC-MS are recommended. The experimental protocols provided in this guide offer a framework for researchers to assess the cross-reactivity of this compound and other small molecules in their specific analytical systems.

References

Butanal Oxime vs. Other Aliphatic Oximes: A Comparative Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign corrosion inhibitors is a paramount concern across numerous industries. Among the various classes of organic compounds investigated, aliphatic oximes have emerged as a promising group due to their inherent molecular features that facilitate the formation of a protective barrier on metal surfaces. This guide provides a detailed comparison of the corrosion inhibition performance of butanal oxime and other aliphatic oximes, supported by experimental data and detailed methodologies.

Performance Comparison of Aliphatic Oximes as Corrosion Inhibitors

While direct comparative studies between this compound and other simple aliphatic oximes are not extensively available in the public literature, data from studies on individual or structurally related oximes can be juxtaposed to provide valuable insights. For this guide, we will compare the performance of cyclohexanone oxime and 4-methylcyclohexanone oxime as representative aliphatic (cyclic) ketoximes. The inhibition efficiency of these compounds is evaluated through standard electrochemical techniques and weight loss measurements.

Table 1: Quantitative Comparison of Corrosion Inhibition Efficiency of Aliphatic Oximes on Steel

InhibitorCorrosive MediumMetalTechniqueConcentrationInhibition Efficiency (%)Corrosion Current Density (Icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Reference
Cyclohexanone Derivative (CHD) 1 M HClMild SteelPotentiodynamic Polarization25 ppm>95Lower than blank-[1][2]
4-Methylcyclohexanone Oxime NACE environment (H₂S and CO₂)Steel 20--Reduces local corrosion rate by at least 20 times--[3]

Note: Direct quantitative data for this compound was not available in the reviewed literature. The data for the cyclohexanone derivative (CHD) provides a benchmark for a cyclic aliphatic oxime. The study on 4-methylcyclohexanone oxime highlights its effectiveness in reducing localized corrosion, a critical aspect of inhibitor performance.

Mechanism of Corrosion Inhibition by Aliphatic Oximes

The primary mechanism by which aliphatic oximes inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive environment. The oxime functional group (-C=N-OH) plays a crucial role in this process. The nitrogen and oxygen atoms possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the presence of a hydrocarbon chain contributes to the hydrophobicity of the protective layer, further repelling corrosive aqueous species.

CorrosionInhibitionMechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Fe (Metal) CorrosiveIons Corrosive Ions (H⁺, Cl⁻) CorrosiveIons->Metal Corrosion Attack Oxime Aliphatic Oxime R-CH=N-OH Adsorption Adsorption Oxime->Adsorption Lone pair interaction (N, O atoms) Adsorption->Metal ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->CorrosiveIons Blocks CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Barrier effect

Caption: Mechanism of corrosion inhibition by aliphatic oximes.

Experimental Protocols

The evaluation of corrosion inhibitors relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key experiments cited in the context of aliphatic oxime inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately measured.

  • Experimental Setup: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the addition of various concentrations of the aliphatic oxime inhibitor. The experiments are typically conducted at a constant temperature for a specified duration.

  • Procedure: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (often using a solution containing an inhibitor to prevent further attack during cleaning, such as a solution of HCl with hexamine), washed, dried, and re-weighed.

  • Data Analysis: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (mm/year) = (K * W) / (A * T * D)

      • Where:

        • K = constant (8.76 x 10⁴)

        • W = weight loss in grams

        • A = area of the coupon in cm²

        • T = immersion time in hours

        • D = density of the metal in g/cm³

    • IE% = [(W₀ - Wᵢ) / W₀] * 100

      • Where:

        • W₀ = weight loss in the absence of the inhibitor

        • Wᵢ = weight loss in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (Icorr).

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (typically a platinum or graphite rod), and a reference electrode (e.g., a Saturated Calomel Electrode - SCE or Ag/AgCl electrode).

  • Procedure: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved. The potential of the working electrode is then scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated as:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

      • Where:

        • Icorr₀ = corrosion current density in the absence of the inhibitor

        • Icorrᵢ = corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Experimental Setup: The same three-electrode cell as in PDP is used.

  • Procedure: After reaching a stable OCP, a small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. Key parameters obtained include the solution resistance (Rs) and the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated from the Rct values:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Where:

        • Rct₀ = charge transfer resistance in the absence of the inhibitor

        • Rctᵢ = charge transfer resistance in the presence of the inhibitor

ExperimentalWorkflow cluster_prep Sample Preparation cluster_methods Corrosion Inhibition Evaluation Methods cluster_data Data Acquisition & Analysis Prep Metal Specimen Polishing & Cleaning WL Weight Loss Method Prep->WL PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Spectroscopy Prep->EIS WL_Data Measure Weight Loss Calculate CR & IE% WL->WL_Data PDP_Data Record Polarization Curve Determine Icorr & Ecorr Calculate IE% PDP->PDP_Data EIS_Data Record Impedance Spectra Model with Equivalent Circuit Determine Rct Calculate IE% EIS->EIS_Data

References

Performance Showdown: Butanal Oxime vs. The Alternatives in Anti-Skinning Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts in the coatings industry, the selection of an effective anti-skinning agent is a critical factor in ensuring the quality and stability of oxidative-drying paints and coatings. Butanal oxime, commonly known as methyl ethyl ketoxime (MEKO), has long been the industry standard. However, increasing regulatory scrutiny over its potential health impacts has accelerated the search for safer, high-performance alternatives. This guide provides a comprehensive comparison of this compound's performance against key alternatives, supported by available experimental data, detailed testing protocols, and visualizations to clarify the mechanisms and workflows involved.

Executive Summary

This compound (MEKO) offers a balanced profile of high efficiency at low concentrations, predictable evaporation, and minimal impact on drying time and color.[1] However, its classification as a suspected carcinogen is a significant driver for the adoption of alternatives.[2][3] Key alternatives include other oximes, such as 2-pentanone oxime (MPKO) and cyclohexanone oxime, as well as a growing number of oxime-free solutions, often based on phenolic compounds or other novel chemistries.

The ideal anti-skinning agent should effectively prevent in-can skinning without negatively impacting the coating's drying time, color, gloss, or long-term durability. This guide will delve into the quantitative performance of this compound and its primary competitors across these critical parameters.

Mechanism of Action: A Visualized Overview

Anti-skinning agents in oxidative-drying coatings function by temporarily deactivating the metal driers (catalysts) that promote polymerization in the presence of oxygen. This prevents the formation of a skin on the surface of the paint while in the can. Upon application, the volatile anti-skinning agent evaporates, allowing the driers to catalyze the curing process.

Anti_Skinning_Mechanism cluster_in_can In the Can cluster_on_substrate On the Substrate Metal_Drier Metal Drier (e.g., Cobalt Catalyst) Complex Inactive Complex Metal_Drier->Complex Butanal_Oxime This compound (MEKO) Butanal_Oxime->Complex Binds to Evaporation Evaporation Complex->Evaporation Releases MEKO Oxygen_In_Can Oxygen Oxygen_In_Can->Complex Binding Blocked Active_Drier Active Metal Drier Evaporation->Active_Drier Activates Curing Paint Curing (Cross-linking) Active_Drier->Curing Oxygen_Air Atmospheric Oxygen Oxygen_Air->Curing Initiates

Caption: Mechanism of this compound as an anti-skinning agent.

Quantitative Performance Comparison

The following tables summarize available experimental data comparing this compound (MEKO) with its alternatives. It is important to note that performance can be highly dependent on the specific paint formulation, including the resin system and drier package used.

Table 1: Anti-Skinning Efficiency

Anti-Skinning AgentConcentration (wt%)Paint SystemSkinning TimeSource
This compound (MEKO) 0.200Long oil VOC reduced alkyd gloss5 days[4]
DEHA/TPP (Oxime-Free) 0.024Long oil VOC reduced alkyd gloss5 days[4]
This compound (MEKO) 0.200Long oil VOC reduced alkyd gloss10 days[4]
DEHA/TPP (Oxime-Free) 0.024Long oil VOC reduced alkyd gloss14 days[4]

Table 2: Drying Time

Drier SystemAnti-Skinning AgentSet-to-Touch (hours)Tack-Free (hours)Dry-Through (hours)Source
Cobalt Octoate (0.05% Co) This compound (MEKO) 2.03.58.0[5]
Cobalt-Free Drier 1 2-Pentanone Oxime (2-PO) 2.54.09.0[5]
Cobalt-Free Drier 2 2-Pentanone Oxime (2-PO) 2.03.58.5[5]

This data is derived from a study by Allnex, demonstrating that 2-pentanone oxime, when paired with appropriate cobalt-free driers, can achieve drying times comparable to the traditional cobalt/MEKO system.[5]

Table 3: Yellowness and Gloss

Comprehensive, directly comparable public data for yellowness index and gloss retention across a range of anti-skinning agents is limited. However, general performance characteristics are noted in technical literature.

Anti-Skinning AgentTypical Impact on YellowingTypical Impact on Gloss Retention
This compound (MEKO) MinimalGood
2-Pentanone Oxime (2-PO) MinimalGood
Cyclohexanone Oxime MinimalCan be slightly lower due to lower volatility
Phenolic Antioxidants Can contribute to yellowingGood
Oxime-Free (Proprietary) Varies by chemistry, generally lowGood

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of anti-skinning agents. The following protocols are based on widely accepted ASTM standards.

Evaluation of Anti-Skinning Performance

This protocol is a standard industry practice for observing the formation of a skin on a paint sample.

Objective: To determine the time it takes for a skin to form on the surface of a paint containing an anti-skinning agent in a partially filled container.

Apparatus:

  • Glass jars with lids (e.g., 4 oz)

  • Spatula or stirring rod

  • Constant temperature and humidity chamber (optional, for controlled environment)

Procedure:

  • Prepare the paint formulation with the desired concentration of the anti-skinning agent.

  • Fill a glass jar to approximately half its volume with the paint sample.

  • Place the lid on the jar without tightening it completely to allow for some air exchange.

  • Store the jar at ambient conditions or in a controlled environment.

  • At regular intervals (e.g., every 24 hours), gently tilt the jar and observe the surface of the paint for the formation of a skin. The skin may appear as a thin, wrinkled film.

  • Record the time at which a continuous skin is first observed.

Measurement of Drying Time (ASTM D5895)

Objective: To determine the different stages of drying of a paint film using a mechanical drying time recorder.[6]

Apparatus:

  • Mechanical Drying Time Recorder (straight-line or circular)

  • Glass strips or panels

  • Film applicator for uniform film thickness (as per ASTM D823)[1]

Procedure:

  • Prepare the paint samples with the respective anti-skinning agents.

  • Using a film applicator, apply a uniform wet film of the paint onto the glass strips.[1]

  • Immediately place the glass strips on the drying time recorder.

  • Lower the stylus onto the wet film and start the recorder. The stylus will travel along the film at a constant speed.[7]

  • After the test duration, remove the strips and analyze the track left by the stylus to determine the various stages of drying (set-to-touch, tack-free, dry-hard, and dry-through).[8]

Evaluation of Yellowness (ASTM D2244)

Objective: To quantify the initial color and subsequent yellowing of a paint film.

Apparatus:

  • Spectrophotometer or colorimeter

  • White, non-porous test panels

Procedure:

  • Apply a uniform film of the paint formulations onto the test panels and allow them to cure completely.

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the initial color coordinates (L, a, b) of the cured paint films. The b value is an indicator of the yellow-blue color axis and is used to quantify yellowness.[9]

  • To assess color stability, the panels can be subjected to accelerated weathering (e.g., ASTM G154) and the color coordinates measured at specified intervals.[10]

  • Calculate the change in color (ΔE) and the change in the b value (Δb*) to quantify yellowing.[11]

Measurement of Specular Gloss and Gloss Retention (ASTM D523 & G154)

Objective: To measure the initial gloss of a paint film and its retention after accelerated weathering.

Apparatus:

  • Glossmeter (with 20°, 60°, and/or 85° geometry)[6]

  • Test panels

  • Accelerated weathering apparatus (e.g., QUV fluorescent UV lamp apparatus as per ASTM G154)[8]

Procedure:

  • Prepare and cure the paint films on the test panels.

  • Measure the initial specular gloss of the cured films at the appropriate angle (e.g., 60° for semi-gloss coatings) using the glossmeter.[7]

  • Expose the panels to a defined cycle of UV radiation and moisture in the accelerated weathering apparatus for a specified duration.[12]

  • At regular intervals, remove the panels, gently clean them, and measure the gloss.

  • Calculate the percent gloss retention at each interval relative to the initial gloss reading.

Experimental and Logical Workflow Visualization

The following diagram illustrates the typical workflow for evaluating and comparing the performance of different anti-skinning agents.

Evaluation_Workflow cluster_testing Performance Testing Start Start: Define Anti-Skinning Agent Candidates Formulation Prepare Paint Formulations (Control with MEKO, and Alternatives) Start->Formulation Application Apply Uniform Films (ASTM D823) Formulation->Application Skinning Anti-Skinning Test Application->Skinning Drying Drying Time (ASTM D5895) Application->Drying Color Initial Color/Yellowness (ASTM D2244) Application->Color Gloss Initial Gloss (ASTM D523) Application->Gloss Weathering Accelerated Weathering (ASTM G154) Data_Analysis Data Analysis and Comparison Skinning->Data_Analysis Drying->Data_Analysis Color->Weathering Gloss->Weathering Post_Weathering Post-Exposure Analysis (Color and Gloss) Weathering->Post_Weathering Post_Weathering->Data_Analysis Conclusion Conclusion and Selection Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of Butanal Oxime in Complex Industrial Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate quantification of butanal oxime in complex industrial matrices is crucial for process monitoring, quality control, and environmental assessment. This guide provides a detailed comparison of two prominent analytical techniques: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD) and a proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This document presents a side-by-side evaluation of their performance, supported by experimental data, to aid in making an informed decision for your analytical needs.

Performance Comparison

The following table summarizes the key performance parameters for the GC-NSD and a proposed HPLC-UV method for the quantification of this compound.

FeatureGas Chromatography-Nitrogen-Selective Detection (GC-NSD)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by selective detection of nitrogen-containing compounds.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using UV absorbance. Requires derivatization for enhanced sensitivity and specificity.
Target Moiety Entire MoleculeAldoxime group (after derivatization)
Sample Matrix Workplace AirProposed for Industrial Wastewater/Process Streams
Sample Preparation Adsorption on Chromosorb 106, liquid desorption with methanol.Liquid-liquid extraction, pre-column derivatization.
Limit of Quantification (LOQ) 0.04 - 0.05 mg/m³ (for a 40 L air sample)[1]Hypothetically in the low µg/mL to ng/mL range, dependent on derivatization efficiency and sample matrix.
Recovery 84% - 93%[1]Dependent on the efficiency of the extraction and derivatization steps.
Expanded Uncertainty 17% - 23%[1]To be determined through method validation.
Potential Advantages High selectivity for nitrogen compounds, well-established and validated method for air monitoring.Applicable to a wider range of polar and non-volatile compounds, versatile with various detectors.
Potential Challenges Limited to volatile and thermally stable compounds.Derivatization adds complexity and potential for variability. Matrix interference can be significant.

Experimental Protocols

Method 1: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD) for this compound in Workplace Air

This method is a validated procedure for the determination of several ketoximes, including a compound structurally similar to this compound (2-butanone oxime), in workplace air.[1]

1. Sampling:

  • A defined volume of air is drawn through a sampling tube filled with Chromosorb 106 using a flow-regulated pump.

2. Sample Preparation:

  • The Chromosorb 106 from the sampling tube is transferred to a vial.

  • The retained oximes are desorbed with a precise volume of methanol.

3. GC-NSD Analysis:

  • Gas Chromatograph: Equipped with a nitrogen-selective detector (NSD).

  • Column: Suitable capillary column for the separation of volatile nitrogen compounds.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes from other components.

  • Detection: The nitrogen-selective detector provides high sensitivity and selectivity for nitrogen-containing compounds like this compound.

4. Quantification:

  • Quantification is performed using a calibration curve prepared from standard solutions of this compound in methanol.

Method 2: Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Industrial Wastewater

1. Sample Preparation and Extraction:

  • For a complex matrix like industrial wastewater, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is necessary to isolate this compound and remove interfering substances.

    • LLE: The aqueous sample is adjusted to an appropriate pH and extracted with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then collected and evaporated to dryness.

    • SPE: The sample is passed through a solid-phase extraction cartridge that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.

2. Pre-column Derivatization:

  • The extracted this compound is reacted with a derivatizing agent that introduces a chromophore, making it readily detectable by a UV detector. A common derivatizing agent for aldehydes and oximes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone.

  • The derivatization reaction is typically carried out in an acidic medium and may require heating to ensure complete reaction.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run in either isocratic or gradient mode to achieve optimal separation.

  • Detection: The UV detector is set to the wavelength of maximum absorbance of the this compound-DNPH derivative.

4. Quantification:

  • A calibration curve is constructed by derivatizing and analyzing standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow Diagrams

GC_NSD_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification AirSample Workplace Air Sample SamplingTube Chromosorb 106 Tube AirSample->SamplingTube Draw Air Desorption Liquid Desorption (Methanol) SamplingTube->Desorption GC_NSD GC-NSD Analysis Desorption->GC_NSD Data Data Analysis & Quantification GC_NSD->Data

GC-NSD Experimental Workflow

HPLC_UV_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification IndustrialSample Industrial Matrix (e.g., Wastewater) Extraction Extraction (LLE or SPE) IndustrialSample->Extraction Derivatization Pre-column Derivatization (e.g., with DNPH) Extraction->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Data Data Analysis & Quantification HPLC_UV->Data

Proposed HPLC-UV Experimental Workflow

References

A Comparative Guide to the Preparation and Validation of a Butanal Oxime Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes like butanal is crucial for quality control, stability testing, and safety assessment. The development of a reliable in-house analytical standard is often a necessity. This guide provides a comprehensive overview of the preparation and validation of a butanal oxime analytical standard, comparing its performance with the widely used 2,4-dinitrophenylhydrazine (DNPH) derivatization method followed by High-Performance Liquid Chromatography (HPLC).

Preparation and Validation of this compound

This compound is synthesized from butanal and hydroxylamine.[1][2] The resulting oxime is more stable than the parent aldehyde, making it suitable for use as an analytical standard.[1][3][4] Validation of the prepared standard is critical to ensure its identity, purity, and concentration.[5][6][7]

Comparison of Analytical Methodologies

The purity and concentration of the prepared this compound standard can be determined using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile compounds like this compound, offering both high separation efficiency and definitive identification.[6][7][8] An alternative and common method for aldehyde quantification is the derivatization with DNPH, followed by analysis using HPLC with UV detection.[9][10][11][12]

Table 1: Comparison of Analytical Methods for Butanal Quantification

ParameterGC-MS with this compound StandardHPLC-UV with DNPH Derivatization
Principle Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Chromatographic separation of the DNPH-derivatized analyte followed by UV detection.[9][10]
Typical Purity Range Achieved >98%N/A (Method for quantification, not standard preparation)
Limit of Detection (LOD) Analyte-dependent, typically low ng/mL to pg/mL range.[9][13][14]For Butanal-DNPH: ~34 ng/mL.[10]
Limit of Quantification (LOQ) Analyte-dependent, typically low ng/mL range.[9][13][15]For Butanal-DNPH: ~181 ng/mL.[10]
Linearity (r²) > 0.99.[8][9]> 0.999.[10]
Advantages - High specificity from mass spectrometric detection.[7] - Direct analysis of the volatile analyte. - Stable standard for repeated use.[3][16]- Well-established EPA methods are available.[12] - High sensitivity.
Disadvantages - Requires synthesis and validation of the standard. - Potential for thermal degradation of the analyte in the GC inlet.- Derivatization can be time-consuming and may introduce errors. - Incomplete derivatization is a possibility. - DNPH reagent can have impurities.[11]

Experimental Protocols

Detailed methodologies for the synthesis, validation, and a comparative analytical procedure are provided below.

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from butanal and hydroxylamine hydrochloride.[2][17][18]

Materials:

  • Butanal (distilled before use)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottomed flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottomed flask with a condenser and magnetic stirrer.

  • Dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.

  • Add butanal (1 equivalent) to the solution.

  • Heat the mixture to reflux (approximately 60-80°C) and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[19]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.

Protocol 2: Validation of this compound Standard

The identity and purity of the synthesized this compound can be validated using GC-MS and Quantitative Nuclear Magnetic Resonance (qNMR).

2.1 GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for volatile compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless or with a split ratio, e.g., 20:1)

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 35-200

  • Data Analysis:

    • Confirm the identity of this compound by comparing the obtained mass spectrum with a reference spectrum.

    • Determine the purity by calculating the relative peak area percentage of the main component.[6]

2.2 Quantitative NMR (qNMR) Analysis

qNMR is a primary ratio method for determining purity without the need for a specific standard of the analyte.[5][20][21][22]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[5][23]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.[22][23]

Protocol 3: Butanal Quantification using DNPH Derivatization and HPLC-UV

This protocol is based on EPA Method 8315A for the analysis of carbonyl compounds.[12]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Preparation (Derivatization):

    • For an aqueous sample, buffer to pH 3.

    • Add an excess of the DNPH reagent solution.

    • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for at least 1 hour.[12][24]

  • Extraction: Extract the butanal-DNPH derivative from the reaction mixture using a solid-phase extraction (SPE) C18 cartridge or by liquid-liquid extraction with a solvent like methylene chloride.[12][24]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector set at 360 nm.[9]

    • Injection Volume: 10 µL.

  • Quantification: Generate a calibration curve by analyzing DNPH-derivatized butanal standards of known concentrations. Determine the concentration of butanal in the sample by comparing its peak area to the calibration curve.[9]

Visualizations

The following diagrams illustrate the experimental workflow for the preparation and validation of the this compound standard and a comparison of the analytical workflows.

G Experimental Workflow for this compound Analytical Standard cluster_prep Preparation cluster_val Validation cluster_final Final Product synthesis Synthesis: Butanal + NH₂OH·HCl purification Purification: Recrystallization or Distillation synthesis->purification Crude Product gcms Purity & Identity: GC-MS Analysis purification->gcms qnmr Purity & Structure: qNMR Analysis purification->qnmr standard Validated this compound Analytical Standard gcms->standard qnmr->standard

Caption: Workflow for the preparation and validation of a this compound standard.

G Comparison of Analytical Workflows for Butanal Quantification cluster_gcms Method A: GC-MS with In-House Standard cluster_hplc Method B: HPLC-UV with DNPH Derivatization prep_std Prepare & Validate This compound Standard prep_cal Prepare Calibration Curve with Validated Standard prep_std->prep_cal analyze_gcms Analyze Sample and Calibrants by GC-MS prep_cal->analyze_gcms prep_sample_gcms Prepare Sample for GC-MS prep_sample_gcms->analyze_gcms quant_gcms Quantify Butanal analyze_gcms->quant_gcms prep_cal_dnph Prepare Calibration Curve with DNPH-Butanal Standard analyze_hplc Analyze Sample and Calibrants by HPLC-UV prep_cal_dnph->analyze_hplc prep_sample_hplc Derivatize Sample with DNPH prep_sample_hplc->analyze_hplc quant_hplc Quantify Butanal analyze_hplc->quant_hplc

Caption: Comparison of analytical workflows for butanal quantification.

References

A Guide to Inter-Laboratory Variability in Butanal Oxime Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of butanal oxime is critical in various applications, from environmental monitoring to industrial process control. However, measurements of this compound concentrations can exhibit variability between different laboratories. This guide provides a comparative overview of validated analytical methodologies for this compound determination, presents key performance data, and discusses the potential sources of inter-laboratory variability.

Comparative Analysis of Analytical Methodologies

While a direct inter-laboratory proficiency test for this compound is not publicly available, a comparison of validated methods reveals the performance characteristics that can be expected. The primary method for the determination of this compound, particularly in air samples, is gas chromatography (GC). The following table summarizes the key performance parameters of a validated GC method with nitrogen-selective detection (NSD).

ParameterMethod: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)
Analyte(s) 2-Butanone oxime, Acetone oxime, 4-Methyl-2-pentanone oxime, 2-Pentanone oxime
Sampling Medium Chromosorb 106 tube
Desorption Solvent Methanol
Mean Recovery 84% to 93%[1][2]
Relative Limit of Quantification (LOQ) 0.04 to 0.05 mg/m³ (for a 40 L air sample)[1][2]
Expanded Uncertainty 17% to 23% (concentration-dependent)[1][2]
Accreditation German Social Accident Insurance (DGUV) for workplace air monitoring[1][2]

Another validated method utilizes a gas chromatograph with a flame ionization detector (GC-FID) for the determination of 2-butanone oxime in workplace air. This method demonstrates a relative total uncertainty of 11.19% and a limit of detection of 6.79 ng/mL.[3]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results. Below are summaries of key experimental protocols for the analysis of this compound and related ketoximes.

Method 1: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)

This method is a validated procedure for the determination of several ketoximes, including 2-butanone oxime, in workplace air.[1][2]

1. Sampling:

  • A defined volume of air is drawn through a sampling tube filled with Chromosorb 106 using a flow-regulated pump.[1][2]

  • Both personal and stationary sampling can be performed.[1][2]

2. Sample Preparation:

  • The ketoximes retained on the adsorbent are desorbed with methanol.[1][2]

3. Analytical Determination:

  • The desorbed ketoximes are analyzed using gas chromatography with nitrogen-selective detection (GC-NSD).[1][2]

Method 2: Gas Chromatography with Flame Ionization Detector (GC-FID)

This method has been developed for determining aerosol concentrations of 2-butanone oxime in the air at workplaces.[3]

1. Sampling:

  • Airborne aerosol of 2-butanone oxime is trapped onto a glass tube sampler with silica gel.[3]

2. Sample Preparation:

  • The trapped analyte is extracted with methanol.[3]

3. Analytical Determination:

  • The resulting solution is analyzed using a gas chromatograph with a flame ionization detector.[3]

Factors Contributing to Inter-Laboratory Variability

Even with validated methods, discrepancies in results can occur between laboratories. Understanding the sources of this variability is key to mitigating them. Proficiency testing schemes are designed to help laboratories assess their performance against their peers and identify potential analytical issues.

The following diagram illustrates the typical workflow for this compound analysis and highlights potential sources of error at each stage.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sampling Sampling (Air Sample Collection) Transport Sample Transport & Storage Sampling->Transport Preparation Sample Preparation (Desorption/Extraction) Transport->Preparation Analysis GC Analysis (Injection & Separation) Preparation->Analysis Detection Detection (NSD/FID) Analysis->Detection Data_Processing Data Processing (Integration & Quantification) Detection->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Experimental workflow for this compound analysis.

Several factors across this workflow can contribute to inter-laboratory variability. The following diagram outlines these potential sources of error.

G cluster_sources Sources of Variability Variability Inter-Laboratory Variability Methodological Methodological Differences - GC column type - Temperature program - Detector settings Variability->Methodological Calibration Calibration - Standard purity - Calibration model - Frequency of calibration Variability->Calibration Sample_Handling Sample Handling - Storage conditions - Analyte stability - Contamination Variability->Sample_Handling Analyst_Skill Analyst Skill & Technique - Pipetting accuracy - Sample preparation consistency - Data processing interpretation Variability->Analyst_Skill Instrumentation Instrumentation - Instrument maintenance - Detector sensitivity - Autosampler precision Variability->Instrumentation

References

A Comparative Guide to Butanal Oxime and Dimethylglyoxime as Metal Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is paramount for the efficient and selective extraction of metal ions in various research and industrial applications. This guide provides a detailed comparison of two oxime-based extractants: butanal oxime and the well-established dimethylglyoxime (DMG). While dimethylglyoxime is renowned for its high selectivity, particularly for nickel, this document also explores the potential of this compound, a representative of the aliphatic aldoxime class, as a viable alternative. This comparison is based on available experimental data and established chemical principles.

At a Glance: this compound vs. Dimethylglyoxime

FeatureThis compoundDimethylglyoxime (DMG)
Chemical Structure Aliphatic Aldoximeα-Dioxime
Primary Target Metals Expected to extract a range of divalent metalsPrimarily Nickel (Ni²⁺); also used for Palladium (Pd²⁺), Cobalt (Co²⁺), and Copper (Cu²⁺)
Selectivity Likely lower selectivity compared to DMGExceptionally high selectivity for Ni²⁺[1]
Extraction Mechanism Primarily ion pair transfer in acidic mediaForms a stable, colored precipitate (chelate) with Ni²⁺[2]
Solubility Higher solubility in organic solventsSoluble in alcohol and sodium hydroxide solution; the nickel complex is insoluble in water[2]
Stability Prone to hydrolysis in acidic conditionsGenerally stable, but the complex can be dissolved in strong acids[2]

Quantitative Data on Metal Extraction

Dimethylglyoxime: Proven Efficacy

Dimethylglyoxime is a highly effective precipitating agent for nickel, forming a distinct bright red complex.[2] Its efficiency in extracting various metal ions is well-documented.

Metal IonExtraction EfficiencyConditionsReference
Nickel (Ni²⁺)> 98%pH 7.0, solid-phase extraction[3]
Nickel (Ni²⁺)QuantitativepH 5-9, gravimetric precipitation[2]
Cobalt (Co²⁺)Co-precipitates with NickelpH 6-7, precipitation with DMG[4]
Copper (Cu²⁺)Forms a 1:2 complexpH 4-11
This compound and Aliphatic Aldoximes: An Estimation of Performance

As a short-chain aliphatic aldoxime, the performance of this compound can be inferred from studies on similar compounds. Research by the U.S. Bureau of Mines on aliphatic oximes for nickel extraction from acidic chloride solutions provides valuable insights. The study indicated that aliphatic oximes extract nickel via an ion pair transfer mechanism. The stability of these oximes was found to increase with the length of the carbon chain, suggesting that this compound may be more susceptible to hydrolysis than longer-chain analogues.

While specific data for this compound is absent, the general trend for aliphatic oximes suggests they are capable of extracting divalent metal ions. However, their selectivity is generally lower than that of dimethylglyoxime.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are methodologies for metal extraction using both dimethylglyoxime and a general procedure for aliphatic oximes like this compound.

Protocol 1: Gravimetric Determination of Nickel using Dimethylglyoxime

This protocol is a classic and highly accurate method for quantifying nickel.

Materials:

  • Nickel-containing sample solution

  • 1% (w/v) Dimethylglyoxime in ethanol

  • Dilute ammonia solution

  • Citrate buffer (optional)

  • Distilled water

  • Filtering crucible

  • Drying oven

Procedure:

  • Take a known volume of the nickel-containing solution. The sample weight should be controlled to manage the bulky precipitate.[2]

  • Adjust the pH of the solution to between 3 and 4.

  • Slowly add a slight excess of the 1% dimethylglyoxime solution with constant stirring. A large excess should be avoided to prevent precipitation of the reagent itself.[2]

  • Slowly add dilute ammonia solution until the solution is slightly alkaline (pH 7-9) to facilitate the quantitative precipitation of the red nickel-dimethylglyoxime complex.[2]

  • Allow the precipitate to digest for at least one hour at 60-80°C to ensure complete precipitation and to obtain a more easily filterable precipitate.

  • Filter the precipitate through a pre-weighed filtering crucible.

  • Wash the precipitate with cold distilled water until free of chloride ions.

  • Dry the precipitate in an oven at 110-120°C to a constant weight.

  • Calculate the amount of nickel based on the weight of the dried precipitate.

Protocol 2: General Solvent Extraction of Metals using an Aliphatic Oxime (e.g., this compound)

This protocol outlines a general procedure for liquid-liquid extraction of metal ions.

Materials:

  • Aqueous solution containing the metal ion(s) of interest.

  • Solution of the aliphatic oxime (e.g., this compound) in a suitable organic solvent (e.g., kerosene, toluene).

  • pH buffer solutions or dilute acid/base for pH adjustment.

  • Separatory funnels.

  • Apparatus for determining metal concentration (e.g., Atomic Absorption Spectroscopy).

Procedure:

  • Prepare a series of aqueous solutions containing the metal ion at a known concentration.

  • Adjust the pH of each aqueous solution to the desired value.

  • In a separatory funnel, mix a known volume of the pH-adjusted aqueous phase with a known volume of the oxime-containing organic phase.

  • Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow the extraction to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Measure the final pH of the aqueous phase.

  • Determine the concentration of the metal ion remaining in the aqueous phase.

  • Calculate the amount of metal extracted into the organic phase by difference.

  • To recover the extracted metal, the loaded organic phase can be stripped by contacting it with a strong acid solution.

Visualizing the Processes

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

Butanal_Oxime_Structure cluster_Butanal_Oxime This compound C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH C3->C4 N N C4->N O O N->O H H O->H

Figure 1: Chemical structure of this compound.

Dimethylglyoxime_Structure cluster_DMG Dimethylglyoxime C1 H₃C C2 C C1->C2 C3 C C2->C3 N1 N C2->N1 C4 CH₃ C3->C4 N2 N C3->N2 O1 OH N1->O1 O2 OH N2->O2

Figure 2: Chemical structure of Dimethylglyoxime.

Extraction_Workflow A Aqueous Phase (Metal Ions) C Mixing (Vigorous Agitation) A->C B Organic Phase (Oxime Extractant) B->C D Phase Separation C->D E Loaded Organic Phase (Metal-Oxime Complex) D->E Organic Layer F Raffinate (Depleted Aqueous Phase) D->F Aqueous Layer G Stripping (Contact with Acid) E->G H Stripped Organic Phase (Regenerated Extractant) G->H I Metal-Rich Aqueous Phase G->I

Figure 3: General workflow for solvent extraction of metals using an oxime-based extractant.

Concluding Remarks

Dimethylglyoxime remains the reagent of choice for applications requiring high selectivity for nickel, offering robust and well-documented protocols for its quantitative extraction. Its ability to form a stable, easily isolated precipitate makes it ideal for gravimetric analysis and selective separation.

This compound, as a representative of aliphatic aldoximes, presents a potentially more versatile, though likely less selective, option for metal extraction. The primary mechanism of ion pair transfer in acidic solutions differs from the chelation-precipitation reaction of dimethylglyoxime with nickel. The higher solubility of aliphatic oximes in organic solvents may be advantageous in certain solvent extraction circuits. However, their susceptibility to hydrolysis, particularly for shorter-chain variants like this compound, is a critical factor to consider in process design.

Further research is warranted to generate specific quantitative data on the metal extraction capabilities of this compound and other short-chain aliphatic aldoximes. Such studies would enable a more direct and comprehensive comparison with established reagents like dimethylglyoxime, thereby expanding the toolkit available to researchers and professionals in the field of metal separation and analysis.

References

Safety Operating Guide

Proper Disposal of Butanal Oxime: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Butanal oxime, a flammable and hazardous compound, requires meticulous handling and disposal procedures. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

Immediate Safety and Logistical Information

This compound presents several hazards that demand strict adherence to safety protocols. It is a flammable liquid and vapor, harmful if swallowed or absorbed through the skin, causes serious eye irritation, and may trigger an allergic skin reaction.[1][2][3][4] Chronic exposure may lead to liver damage.[1]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-impermeable gloves.[2]

  • Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use in a well-ventilated area is crucial.[1][2][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3]

First Aid Measures: In case of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Call a poison control center or seek immediate medical help.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

Storage and Incompatibilities: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6] It is incompatible with the following materials and should be stored separately:

  • Strong oxidizing agents[3][8]

  • Strong acids[3][7]

  • Strong bases[3]

  • Peroxides[3]

  • Metallic impurities[7]

A critical safety concern is that this compound is highly explosive during vacuum distillation.[6][7]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 87.12 g/mol [7]
Boiling Point 152 °C (306 °F) at 760 mmHg[6][7]
Melting Point -29.5 °C (-21.1 °F)[6][7]
Flash Point 59 - 62 °C (138.2 - 143.6 °F)[1][4][7]
Density 0.923 g/cm³[7]
Vapor Density 3.01 (Air = 1)[7]

Standard Operating Procedure for Disposal

The disposal of this compound must be conducted as hazardous waste in compliance with all local, state, and federal regulations. The following is a general protocol; a site-specific Standard Operating Procedure (SOP) should be developed by qualified Environmental Health and Safety (EHS) personnel.

Experimental Protocol: General Disposal of this compound Waste

  • Waste Identification and Segregation:

    • All this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

    • Do not mix this compound waste with incompatible chemicals.[9] Keep it separate from strong oxidizing agents, strong acids, strong bases, and peroxides.[3][8]

  • Containerization:

    • Collect this compound waste in a designated, compatible, and leak-proof container with a secure lid.[2][9]

    • The container must be in good condition, free of cracks or leaks.[9]

    • Leave sufficient headspace in liquid waste containers to allow for vapor expansion.[9]

  • Labeling:

    • Immediately label the hazardous waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name, "this compound," and its CAS number (110-69-0).[9]

    • Indicate the hazards associated with the waste (e.g., Flammable, Toxic, Irritant).[9]

    • Record the accumulation start date (the date the first drop of waste is added to the container).[9]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[9]

    • This area should be away from general laboratory traffic and provide secondary containment to capture any potential spills or leaks.[9]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[9][10]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[9][10]

    • Provide the disposal company with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste unless they are properly decontaminated.[10][11]

    • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ButanalOximeDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area C Identify this compound Waste B->C D Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) C->D E Collect in a Labeled, Compatible Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Ensure Secondary Containment H Arrange for Pickup by a Licensed Waste Disposal Company G->H I Provide Accurate Waste Information H->I J Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Butanal Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Butanal oxime (CAS No. 110-69-0) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed and toxic in contact with skin.[1] It causes serious eye irritation and may also lead to irritation of the skin and nose.[1][2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[2]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Dermal Toxicity Toxic in contact with skin.[1]
Eye Irritation Causes serious eye irritation.[1]
Skin and Respiratory Irritation May cause irritation of the skin and nose.[2]
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] Runoff to a sewer may create a fire or explosion hazard.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

Protection TypeRequired EquipmentSpecification and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesHandle with chemical impermeable gloves. Gloves must be inspected prior to use.[1]
Protective ClothingWear fire/flame resistant and impervious clothing, such as a lab coat or chemical-splash suit.[1][4]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust/mist filter.[1][2] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required for all procedures that may generate vapors or aerosols.[1][5]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is inspected and worn correctly.

  • Avoiding Contact: Avoid all contact with skin and eyes.[1] Do not inhale vapors, mists, or aerosols.

  • Preventing Ignition: Keep the chemical away from heat, sparks, and open flames.[6] Use non-sparking tools and explosion-proof equipment.[1] All equipment used when handling the product must be grounded to prevent static discharge.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

Storage Procedures
  • Container: Store in a tightly closed container.[1]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[1] Refrigerated storage is recommended.[2]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[2][5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

Wastes contaminated with this compound should be considered hazardous. While a specific EPA waste code is not explicitly assigned in the provided results, its toxic characteristics necessitate management as hazardous waste.[7] All disposal must be in accordance with local, state, and federal regulations.

Disposal Procedures
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, disposable clothing) in a suitable, closed, and properly labeled container.[1]

  • Contaminated Clothing: Take off immediately all contaminated clothing and wash it before reuse.[1] If clothing is heavily contaminated, it should be disposed of as hazardous waste.

  • Disposal Facility: Dispose of the waste container through an approved and licensed waste disposal facility.[1] Do not let the chemical enter drains or the sewer system.[1][5]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a coordinated and immediate response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start SPILL DETECTED evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Severity (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Contained & Manageable major_spill Major Spill assess->major_spill Large, Uncontrolled, or Unknown don_ppe Don Appropriate PPE: - Full-face respirator - Chemical gloves - Impervious clothing minor_spill->don_ppe contact_ehs Contact Emergency Services / EH&S Evacuate Building if Necessary major_spill->contact_ehs ventilate Ensure Adequate Ventilation don_ppe->ventilate ignite_sources Remove All Ignition Sources ventilate->ignite_sources contain Contain Spill with Inert Material (Sand, Earth, Vermiculite) ignite_sources->contain collect Collect Absorbed Material Use non-sparking tools contain->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area (60-70% Ethanol, then Soap & Water) dispose->decontaminate end RESPONSE COMPLETE decontaminate->end contact_ehs->end

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.